Neurosporaxanthin
Description
Structure
3D Structure
Properties
CAS No. |
2468-88-4 |
|---|---|
Molecular Formula |
C35H46O2 |
Molecular Weight |
498.7 g/mol |
IUPAC Name |
(2E,4E,6E,8E,10E,12E,14E,16E,18E,20E)-2,6,10,15,19-pentamethyl-21-(2,6,6-trimethylcyclohexen-1-yl)henicosa-2,4,6,8,10,12,14,16,18,20-decaenoic acid |
InChI |
InChI=1S/C35H46O2/c1-27(17-11-19-29(3)21-13-22-32(6)34(36)37)15-9-10-16-28(2)18-12-20-30(4)24-25-33-31(5)23-14-26-35(33,7)8/h9-13,15-22,24-25H,14,23,26H2,1-8H3,(H,36,37)/b10-9+,17-11+,18-12+,21-13+,25-24+,27-15+,28-16+,29-19+,30-20+,32-22+ |
InChI Key |
UGJYMKZYSUMAKJ-ZGMBEONKSA-N |
SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C(=O)O)C)C |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/C(=O)O)/C)/C |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C(=O)O)C)C |
Synonyms |
neurosporaxanthin |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Neurosporaxanthin Biosynthesis Pathway in Neurospora crassa
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurospora crassa, a filamentous fungus, is a model organism for studying various biological processes, including carotenoid biosynthesis. The characteristic orange color of N. crassa is due to the accumulation of neurosporaxanthin, a C35 apocarotenoid, and its carotenoid precursors.[1][2][3] The biosynthesis of this compound is a light-inducible process, making it an excellent system to study photoregulation of gene expression and metabolic pathways.[1][2][4] This guide provides a comprehensive technical overview of the this compound biosynthesis pathway, detailing the enzymatic steps, genetic regulation, and experimental methodologies used in its investigation.
Core Biosynthetic Pathway
The biosynthesis of this compound in Neurospora crassa begins with the universal precursor for isoprenoids, geranylgeranyl pyrophosphate (GGPP), and proceeds through a series of enzymatic reactions catalyzed by gene products encoded by the albino (al) and other loci. The primary genes involved are al-3, al-2, and al-1, along with cao-2 and ylo-1.[2][5]
Synthesis of Geranylgeranyl Pyrophosphate (GGPP)
The pathway initiates with the formation of GGPP from farnesyl pyrophosphate (FPP) and isopentenyl pyrophosphate (IPP). This reaction is catalyzed by GGPP synthase , encoded by the al-3 gene.[4][6] The transcription of al-3 is induced by blue light.[4]
Formation of Phytoene
Two molecules of GGPP are condensed to form the first colorless C40 carotenoid, phytoene . This reaction is catalyzed by phytoene synthase , an activity residing in the bifunctional enzyme encoded by the al-2 gene.[1][5][7] The expression of al-2 is also strongly induced by light.[2]
Desaturation of Phytoene to 3,4-Didehydrolycopene
The colorless phytoene is then converted into the colored carotenoid 3,4-didehydrolycopene through a series of desaturation steps. This multistep process, which introduces up to five conjugated double bonds, is catalyzed by a single enzyme, phytoene desaturase , encoded by the al-1 gene.[1][5][8][9] This enzyme can convert phytoene into 3,4-didehydrolycopene via the intermediates phytofluene, ζ-carotene, neurosporene, and lycopene.[1][8] The al-1 gene is also photoinducible.[10]
Cyclization to Torulene
The linear carotenoid 3,4-didehydrolycopene can be cyclized at one end to form torulene . This reaction is catalyzed by the lycopene cyclase domain of the bifunctional AL-2 protein.[5][8] The AL-2 enzyme can also convert lycopene into γ-carotene.[8]
Oxidative Cleavage to β-Apo-4'-carotenal
Torulene is then cleaved by the carotenoid cleavage oxygenase CAO-2 , which targets the C40 carotene, to produce the C35 apocarotenoid β-apo-4'-carotenal .[5][11][12]
Final Oxidation to this compound
The final step in the pathway is the oxidation of β-apo-4'-carotenal to This compound (β-apo-4'-carotenoic acid). This reaction is mediated by the aldehyde dehydrogenase YLO-1 .[5][7]
Recent studies have suggested an alternative final sequence of reactions where the acyclic precursor, apo-4'-lycopenal, is the substrate for YLO-1, and the cyclization to form the β-ionone ring is the last step in this compound biosynthesis.[13]
Genetic Regulation of the Pathway
The biosynthesis of this compound is tightly regulated by light. The key transcription factors involved in the photoinduction of the carotenoid biosynthesis genes (al-1, al-2, and al-3) are the White Collar Complex (WCC) , composed of the proteins WC-1 and WC-2. This complex acts as a photoreceptor and a transcription factor, binding to the promoters of light-inducible genes.
Quantitative Data
Metabolic engineering efforts have demonstrated the potential to increase this compound and its precursors in N. crassa.
| Engineered Strain | Modification | This compound (mg/g DW) | Neutral Carotenoids (mg/g DW) | Fold Increase (NX) | Fold Increase (NC) | Reference |
| Wild-type | - | 1.54 | 0.8 | - | - | [14] |
| Engineered | Overexpression of PTA, XPK, and HMGR | up to 4.5 | up to 1.7 | ~2.9 | ~2.1 | [14] |
| Engineered | Overexpression of cHMG1 (GPD promoter) | - | - | 1.5-fold (this compound) | 6-fold (lycopene) | [15] |
| Engineered | Overexpression of cHMG1 (alcA promoter) | - | - | 2-fold (this compound) | 3-fold (lycopene) | [15] |
DW: Dry Weight. Neutral Carotenoids (NC) include precursors like lycopene.
Experimental Protocols
Neurospora crassa Culture and Light Induction
-
Media: Vogel's minimal medium with 2% sucrose is commonly used for growing N. crassa.
-
Growth Conditions: Mycelia are typically grown in the dark at 30°C with shaking (e.g., 200 rpm) for a specified period (e.g., 48 hours).
-
Light Induction: For photoinduction experiments, dark-grown mycelia are exposed to blue light (e.g., from a fluorescent lamp) for various durations (e.g., 30 minutes to several hours) at a lower temperature (e.g., 8°C) to observe the accumulation of carotenoids.
Carotenoid Extraction and Analysis
-
Extraction:
-
Harvest mycelia by filtration and lyophilize to determine dry weight.
-
Grind the dried mycelia to a fine powder.
-
Extract carotenoids repeatedly with a solvent mixture, such as acetone or methanol/acetone, until the mycelia become colorless.
-
Centrifuge to pellet the cell debris and collect the supernatant.
-
Partition the carotenoids into an organic solvent like petroleum ether or diethyl ether by adding a salt solution (e.g., NaCl).
-
Wash the organic phase with water to remove polar impurities.
-
Evaporate the solvent under a stream of nitrogen.
-
-
Analysis (HPLC):
-
Resuspend the dried carotenoid extract in a suitable solvent (e.g., acetone).
-
Analyze the carotenoids by reverse-phase High-Performance Liquid Chromatography (HPLC).
-
A C18 column is commonly used with a gradient of solvents such as acetonitrile, methanol, and dichloromethane.
-
Detect carotenoids using a photodiode array detector, monitoring at wavelengths around 450 nm. This compound has characteristic absorption maxima at approximately 475 and 502 nm.[16]
-
Identify and quantify individual carotenoids by comparing their retention times and absorption spectra with authentic standards.
-
Gene Expression Analysis (RT-qPCR)
-
RNA Extraction:
-
Harvest mycelia from dark-grown and light-induced cultures.
-
Freeze the mycelia immediately in liquid nitrogen and grind to a fine powder.
-
Extract total RNA using a suitable method (e.g., Trizol reagent or a commercial kit).
-
-
cDNA Synthesis:
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA using a reverse transcriptase and oligo(dT) or random primers.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using gene-specific primers for the target genes (al-1, al-2, al-3, etc.) and a reference gene (e.g., actin) for normalization.
-
Use a SYBR Green-based detection method.
-
Calculate the relative gene expression levels using the ΔΔCt method.
-
Visualizations
This compound Biosynthesis Pathway
Caption: The enzymatic steps of the this compound biosynthesis pathway in N. crassa.
Experimental Workflow for Carotenoid Analysis
Caption: A typical workflow for the extraction and analysis of carotenoids from N. crassa.
Light Regulation of Carotenoid Biosynthesis Genes
Caption: Simplified model for the light-dependent regulation of carotenoid biosynthesis genes.
References
- 1. smujo.id [smujo.id]
- 2. researchgate.net [researchgate.net]
- 3. This compound Overproduction by Fusarium fujikuroi and Evaluation of Its Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Neurospora crassa carotenoid biosynthetic gene (albino 3) reveals highly conserved regions among prenyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Filamentous ascomycetes fungi as a source of natural pigments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional identification of al-3 from Neurospora crassa as the gene for geranylgeranyl pyrophosphate synthase by complementation with crt genes, in vitro characterization of the gene product and mutant analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. uniprot.org [uniprot.org]
- 9. A single five-step desaturase is involved in the carotenoid biosynthesis pathway to beta-carotene and torulene in Neurospora crassa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Genetic Selection For Neurospora crassa Mutants Altered in Their Light Regulation of Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 11. idus.us.es [idus.us.es]
- 12. The Oxygenase CAO-1 of Neurospora crassa Is a Resveratrol Cleavage Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel apocarotenoid intermediates in Neurospora crassa mutants imply a new biosynthetic reaction sequence leading to this compound formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Amplification of HMG-CoA reductase production enhances carotenoid accumulation in Neurospora crassa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Technical Guide to Neurosporaxanthin-Producing Fungal Species for Scientific and Industrial Applications
Authored for Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of fungal species known to produce neurosporaxanthin, a carboxylic apocarotenoid with significant antioxidant properties. The document details the biosynthetic pathways, genetic regulation, and quantitative production of this pigment, with a focus on the model organisms Neurospora crassa and Fusarium fujikuroi. Detailed experimental protocols for cultivation, induction, extraction, and analysis are provided to facilitate further research and development.
This compound-Producing Fungal Species
This compound is a characteristic orange pigment found in a select group of filamentous fungi. The most well-studied producers belong to the genera Neurospora and Fusarium. While other genera such as Verticillium and Podospora have been reported to produce this carotenoid, the bulk of current research has centered on the following species:
-
Neurospora crassa : A key model organism in genetics and photobiology, N. crassa produces this compound, which contributes to the orange color of its conidia and mycelia.[1][2][3]
-
Fusarium fujikuroi : An industrially significant fungus known for producing gibberellins, F. fujikuroi is also a prominent producer of this compound.[1][2] Its genetic tractability has made it a model for studying the regulation of carotenoid biosynthesis.
-
Fusarium oxysporum : This species, known for its phytopathogenic strains, also synthesizes this compound.[4]
-
Fusarium aquaeductuum : Early studies on carotenoid biosynthesis in Fusarium were conducted on this species.[4]
Quantitative Analysis of this compound Production
The production of this compound can be significantly influenced by genetic background and culture conditions. Notably, mutations in the carS gene in Fusarium species lead to a substantial overproduction of carotenoids.[1][5][6] The highest reported yields of this compound have been achieved in carS mutants of F. fujikuroi grown under nitrogen-limiting conditions.
Table 1: Quantitative Production of this compound in Fungal Species
| Fungal Species | Strain Type | Culture Condition | This compound Yield (mg/g dry weight) | Reference |
| Fusarium fujikuroi | carS mutant (SG39) | Nitrogen-limiting medium | ~8.3 | [1] |
| Fusarium fujikuroi | Wild Type | Standard light conditions | 0.1–0.2 | [1] |
| Neurospora crassa | Wild Type | Standard light conditions | 0.1–0.2 | [1] |
| Podospora anserina | Wild Type | Standard light conditions | 0.1–0.2 | [1] |
Biosynthesis and Regulation of this compound
The biosynthesis of this compound from geranylgeranyl pyrophosphate (GGPP) involves a series of enzymatic steps encoded by a set of carotenogenic genes. While the overall pathway is conserved, the gene nomenclature differs between Neurospora and Fusarium.
Table 2: Genes Involved in this compound Biosynthesis
| Biosynthetic Step | Neurospora crassa Gene | Fusarium fujikuroi Gene | Enzyme Function |
| GGPP to Phytoene | al-2 | carRA (A domain) | Phytoene Synthase |
| Phytoene to Torulene | al-1 | carB | Phytoene Desaturase |
| Neurosporene/Lycopene to γ-Carotene | al-2 | carRA (R domain) | Lycopene Cyclase |
| Torulene to β-apo-4'-carotenal | cao-2 | carT | Carotenoid Oxygenase |
| β-apo-4'-carotenal to this compound | ylo-1 | carD | Aldehyde Dehydrogenase |
The regulation of this compound biosynthesis is complex and influenced by environmental cues, most notably light.
Light-Induced Biosynthesis in Neurospora crassa
In N. crassa, the biosynthesis of carotenoids in the mycelium is induced by blue light.[7][8] This photoresponse is mediated by the White Collar Complex (WCC), which consists of the photoreceptor WC-1 and its partner WC-2.[7][8][9][10] Upon light activation, the WCC acts as a transcriptional activator for the carotenogenic genes, including al-1, al-2, and al-3.[7][11]
References
- 1. Frontiers | Relation between CarS expression and activation of carotenogenesis by stress in Fusarium fujikuroi [frontiersin.org]
- 2. This compound Overproduction by Fusarium fujikuroi and Evaluation of Its Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Carotenoid Biosynthesis in Fusarium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional analysis of the carS gene of Fusarium fujikuroi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Neurospora crassa Light Signal Transduction Is Affected by ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. White collar 2, a partner in blue‐light signal transduction, controlling expression of light–regulated genes in Neurospora crassa | The EMBO Journal [link.springer.com]
- 9. Photoregulation of the Carotenoid Biosynthetic Pathway in Albino and White Collar Mutants of Neurospora crassa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. White collar 2, a partner in blue-light signal transduction, controlling expression of light-regulated genes in Neurospora crassa - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Photoprotective Role of Neurosporaxanthin in Fungi: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neurosporaxanthin (NX), a C35 apocarotenoid, is a prominent orange pigment found in various filamentous fungi, most notably in Neurospora crassa and species of Fusarium.[1][2][3][4][5] This carboxylic carotenoid plays a crucial role in protecting fungal cells from photo-oxidative damage. Its biosynthesis is intricately regulated by light, primarily through the White Collar (WC) photoreceptor complex. This technical guide provides an in-depth exploration of the biosynthesis of this compound, its mechanisms of photoprotection, the signaling pathways that govern its production, and detailed experimental protocols for its study.
Introduction to this compound and Fungal Photoprotection
Fungi, like many other organisms, are susceptible to damage from ultraviolet (UV) and visible light, which can generate reactive oxygen species (ROS) leading to cellular damage. To counteract this, fungi have evolved various protective mechanisms, including the synthesis of photoprotective pigments.[6][7] this compound is one such pigment, functioning as a potent antioxidant by quenching singlet oxygen and scavenging free radicals.[1][8][9][10] Its accumulation is a direct response to light exposure, highlighting its primary role in photoprotection.[4][11] The characteristic orange pigmentation it imparts to fungal cultures, particularly in spores, is an indicator of its presence and protective function.[1][7]
Biosynthesis of this compound
The biosynthetic pathway of this compound has been extensively studied in Neurospora crassa and Fusarium fujikuroi.[2][3][4] It is a multi-step enzymatic process that begins with the synthesis of geranylgeranyl pyrophosphate (GGPP) from the mevalonic acid pathway.[12]
The key enzymatic steps are:
-
Phytoene Synthesis: Two molecules of GGPP are condensed to form phytoene, catalyzed by the enzyme phytoene synthase. In Neurospora crassa, this activity is carried out by the AL-2 protein, which is a bifunctional enzyme also possessing lycopene cyclase activity.[6]
-
Desaturation Steps: Phytoene undergoes a series of desaturation reactions to form lycopene. This is catalyzed by the enzyme phytoene desaturase, encoded by the al-1 gene in N. crassa.[6]
-
Cyclization: Lycopene is then cyclized to form γ-carotene.
-
Further Desaturation: γ-carotene is further desaturated to produce torulene.[13]
-
Cleavage and Oxidation: Torulene is oxidatively cleaved by a carotenoid oxygenase to form β-apo-4'-carotenal.[10] This intermediate is then oxidized by an aldehyde dehydrogenase to yield the final product, this compound.[2][3][4]
Quantitative Data on this compound Production
The production of this compound can vary significantly depending on the fungal strain, culture conditions, and genetic modifications. Below is a summary of reported production levels.
| Fungal Strain | Condition | This compound Yield | Reference |
| Fusarium fujikuroi (Wild Type) | Light-grown mycelia | 0.1–0.2 mg/g dry mass | [1] |
| Neurospora crassa (Wild Type) | Light-grown mycelia | 0.1–0.2 mg/g dry mass | [1] |
| Fusarium fujikuroi (carS mutant) | Nitrogen starvation | ~8.0 mg/g dry mass | [1][8][9] |
| Fusarium fujikuroi (SG39) | Optimized culture | 8.3 mg/g dry mass | [1] |
| Fusarium fujikuroi (SG256) | Complemented carS | 0.003 mg/g dry mass | [1] |
Mechanism of Photoprotection: Antioxidant Activity
This compound's protective effects are primarily attributed to its potent antioxidant properties. It effectively neutralizes harmful ROS generated by light exposure.
-
Singlet Oxygen Quenching: this compound is highly efficient at quenching singlet oxygen (¹O₂), a highly reactive and damaging ROS. Its quenching capacity is comparable to or even higher than that of lycopene, one of the most potent biological singlet oxygen quenchers.[1]
-
Free Radical Scavenging: It also demonstrates significant scavenging activity against various free radicals, further contributing to the reduction of oxidative stress within the fungal cell.[1][8][9]
Comparative Antioxidant Activity
The antioxidant capacity of this compound-rich extracts has been compared to that of extracts with low this compound content, demonstrating a clear correlation between this compound concentration and antioxidant activity.
| Assay | Extract | Result | Reference |
| Singlet Oxygen Absorption Capacity (SOAC) | NX-rich (carS mutant) | Significantly higher quenching activity | [1][8][9] |
| DPPH Radical Scavenging | NX-rich (carS mutant) | Higher scavenging activity | [1] |
| Ferric Reducing Antioxidant Power (FRAP) | NX-rich (carS mutant) | Higher reducing power | [1] |
Signaling Pathway for Light-Induced this compound Production
The synthesis of this compound is tightly regulated by light, with the White Collar Complex (WCC) acting as the primary photoreceptor and transcription factor complex in Neurospora crassa and other fungi.[14][15][16][17][18]
The WCC is a heterodimer composed of two proteins:
-
White Collar-1 (WC-1): A protein containing a Light-Oxygen-Voltage (LOV) domain that binds a flavin adenine dinucleotide (FAD) chromophore. WC-1 acts as the blue-light photoreceptor.[18][19]
-
White Collar-2 (WC-2): A protein that interacts with WC-1 and is essential for the complex's function as a transcription factor.[18][19]
Upon exposure to blue light, the FAD chromophore in the LOV domain of WC-1 undergoes a conformational change. This activates the WCC, enabling it to bind to specific light-responsive elements in the promoters of target genes, including the genes involved in this compound biosynthesis (al-1, al-2, etc.), thereby upregulating their transcription.[16] Mutants lacking functional WC-1 or WC-2 are "blind" and fail to produce carotenoids in response to light.[16][20][21]
Experimental Protocols
Fungal Culture and this compound Induction
Objective: To cultivate fungi and induce this compound production for subsequent analysis.
Materials:
-
Fungal strain (e.g., Neurospora crassa, Fusarium fujikuroi)
-
Appropriate culture medium (e.g., Vogel's minimal medium for N. crassa)
-
Sterile petri dishes or flasks
-
Incubator with controlled temperature and light source (blue light)
Protocol:
-
Inoculate the fungal strain onto the surface of the agar medium in petri dishes or into liquid medium in flasks.
-
Incubate the cultures in complete darkness for a specified period (e.g., 48-72 hours) to allow for vegetative growth.
-
To induce carotenogenesis, expose the cultures to a light source (e.g., blue light, ~10 W/m²) for a defined duration (e.g., 30 minutes to 24 hours).[5]
-
After light exposure, return the cultures to the dark for a further incubation period (e.g., 24-48 hours) to allow for pigment accumulation.
-
Harvest the mycelia or conidia for carotenoid extraction.
Extraction and Quantification of this compound
Objective: To extract and quantify the amount of this compound from fungal biomass.
Materials:
-
Harvested fungal biomass
-
Mortar and pestle or homogenizer
-
Organic solvents (e.g., acetone, methanol, hexane)
-
Centrifuge
-
Spectrophotometer
-
HPLC system with a C18 column
Protocol:
-
Freeze-dry the harvested fungal biomass and record the dry weight.
-
Grind the dried biomass to a fine powder using a mortar and pestle.
-
Extract the carotenoids by repeatedly washing the powder with acetone or a mixture of acetone and methanol until the biomass is colorless.
-
Pool the solvent extracts and centrifuge to remove any cellular debris.
-
Evaporate the solvent under a stream of nitrogen.
-
Resuspend the carotenoid extract in a known volume of a suitable solvent (e.g., acetone).
-
For quantification, measure the absorbance of the extract at the maximum absorption wavelength for this compound (~470 nm) and calculate the concentration using the Beer-Lambert law and the specific extinction coefficient.
-
For detailed analysis and separation from other carotenoids, perform HPLC analysis using a C18 reverse-phase column and a suitable mobile phase gradient.[2][5]
Assessment of Antioxidant Activity
Objective: To measure the antioxidant capacity of this compound extracts.
5.3.1. Singlet Oxygen Absorption Capacity (SOAC) Assay
Principle: This assay measures the ability of an antioxidant to quench singlet oxygen, which is generated chemically. The decay of a fluorescent probe is monitored in the presence and absence of the antioxidant.
Protocol:
-
Prepare a reaction mixture containing a singlet oxygen generator (e.g., endoperoxide of disodium salt of 3,3′-(1,4- naphthalidene) dipropionate) and a fluorescent probe (e.g., fluorescein).
-
Add the this compound extract to the reaction mixture.
-
Initiate the generation of singlet oxygen by heating the mixture.
-
Monitor the decay of fluorescence over time using a fluorometer.
-
The protective effect of the extract is determined by comparing the fluorescence decay rate in the presence of the extract to that of a control without the extract.[1]
5.3.2. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Protocol:
-
Prepare a solution of DPPH in a suitable solvent (e.g., methanol).
-
Add the this compound extract to the DPPH solution.
-
Incubate the mixture in the dark for a specific period (e.g., 30 minutes).
-
Measure the absorbance of the solution at the characteristic wavelength of DPPH (e.g., 517 nm).
-
The scavenging activity is calculated as the percentage of DPPH radical inhibition.[1]
Conclusion and Future Directions
This compound is a key player in the fungal defense system against phototoxicity. Its light-inducible synthesis, governed by the elegant White Collar signaling pathway, and its potent antioxidant properties underscore its importance for fungal survival in light-exposed environments. The methodologies outlined in this guide provide a robust framework for researchers to further investigate the multifaceted roles of this fascinating carotenoid. Future research could focus on elucidating the downstream effects of this compound-mediated photoprotection on fungal virulence and secondary metabolism, as well as exploring its potential applications in biotechnology and pharmacology, given its provitamin A activity and high bioavailability.[22]
References
- 1. This compound Overproduction by Fusarium fujikuroi and Evaluation of Its Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound production by Neurospora and Fusarium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Production by Neurospora and Fusarium | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. research.setu.ie [research.setu.ie]
- 6. mdpi.com [mdpi.com]
- 7. Filamentous ascomycetes fungi as a source of natural pigments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. This compound Overproduction by Fusarium fujikuroi and Evaluation of Its Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antioxidant Protection from UV- and Light-Stress Related to Carotenoid Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Industrially Important Fungal Carotenoids: Advancements in Biotechnological Production and Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Neurospora sees the light: Light signaling components in a model system - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Neurospora illuminates fungal photoreception - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Impact of the White Collar Photoreceptor WcoA on the Fusarium fujikuroi Transcriptome [frontiersin.org]
- 17. Role of a white collar‐1–white collar‐2 complex in blue‐light signal transduction | The EMBO Journal [link.springer.com]
- 18. White Collar-1 - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. academic.oup.com [academic.oup.com]
- 21. academic.oup.com [academic.oup.com]
- 22. Bioavailability and provitamin A activity of this compound in mice - PMC [pmc.ncbi.nlm.nih.gov]
The In Vitro Antioxidant Profile of Neurosporaxanthin: A Technical Guide for Researchers
Abstract
Neurosporaxanthin (NX), a C35 carboxylic apocarotenoid synthesized by fungi of the Neurospora and Fusarium genera, is emerging as a potent antioxidant with significant potential in the pharmaceutical and nutraceutical industries.[1][2][3] Its unique chemical structure, featuring a conjugated polyene system and a terminal carboxylic acid group, confers notable free radical scavenging and singlet oxygen quenching capabilities.[4] This technical guide provides an in-depth overview of the in vitro antioxidant properties of this compound, detailing the experimental protocols used for its evaluation, presenting quantitative data from key studies, and exploring its potential mechanisms of action, including its putative role in modulating cellular antioxidant pathways. This document is intended for researchers, scientists, and drug development professionals investigating novel antioxidant compounds.
Introduction
Carotenoids are a well-established class of lipophilic antioxidants that play a crucial role in protecting biological systems from oxidative damage.[5] this compound, a fungal xanthophyll, has garnered interest due to its strong antioxidant activity.[4] In vitro studies have demonstrated that this compound effectively scavenges reactive oxygen species (ROS) and can protect neurons from oxidative stress-induced apoptosis.[4] The presence of an unsubstituted β-ionone ring also suggests potential provitamin A activity.[6][7] This guide synthesizes the current knowledge on the in vitro antioxidant capacity of this compound, providing a foundational resource for further research and development.
Chemical Structure and Antioxidant Mechanisms
This compound's antioxidant prowess is intrinsically linked to its molecular structure. The extended system of conjugated double bonds is highly effective at delocalizing electron density, which allows it to quench electronically excited molecules and scavenge free radicals.
The primary antioxidant mechanisms of carotenoids like this compound are:
-
Singlet Oxygen Quenching: this compound can absorb energy from singlet oxygen (¹O₂), a highly reactive and damaging form of oxygen, and dissipate it as heat, returning the singlet oxygen to its harmless triplet ground state. This is a physical quenching mechanism that does not result in the degradation of the this compound molecule.
-
Free Radical Scavenging: this compound can donate an electron or a hydrogen atom to neutralize damaging free radicals, such as peroxyl radicals (ROO•) and hydroxyl radicals (•OH). This process can involve radical adduct formation, electron transfer, or allylic hydrogen abstraction.[5]
Quantitative Antioxidant Activity
The antioxidant activity of this compound has been quantified using various in vitro assays. The majority of the available data is derived from studies on this compound-rich extracts from the fungus Fusarium fujikuroi. A carotenoid-overproducing mutant strain (SG39) has been instrumental in these investigations, often compared to a wild-type or complemented strain (SG256) with significantly lower this compound content.[2][8][9]
Table 1: Free Radical Scavenging and Reducing Power of this compound Extracts
| Assay | This compound-Rich Extract (SG39) | This compound-Poor Extract (SG256) | Key Findings | Reference |
| DPPH Radical Scavenging Activity | ~6-fold higher than SG256 | Low activity | The this compound-rich extract demonstrates significantly superior scavenging of the stable DPPH radical. | [8] |
| Ferric Reducing Antioxidant Power (FRAP) | ~2-fold higher than SG256 | Lower reducing power | The this compound-rich extract shows a greater capacity to reduce ferric iron (Fe³⁺) to its ferrous form (Fe²⁺). | [8] |
Table 2: Singlet Oxygen Quenching and Lipid Peroxidation Inhibition by this compound Extracts
| Assay | This compound-Rich Extract (SG39) | This compound-Poor Extract (SG256) | Comparison Standard | Key Findings | Reference |
| Singlet Oxygen Absorption Capacity (SOAC) | Comparable to β-carotene | No detectable activity | β-carotene | The this compound-rich extract exhibits a singlet oxygen quenching capacity on par with β-carotene, a well-known potent quencher. The quenching capacity may even be comparable to or higher than lycopene.[5] | [8] |
| Lipid Peroxidation Inhibition (in liposomes) | Significantly higher protection | Minimal protection | β-carotene, β-apo-8'-carotenal | In a liposomal model mimicking a cell membrane, the this compound-rich extract provided superior protection against hydroxyl radical-induced lipid peroxidation compared to the this compound-poor extract and other carotenoids. | [3] |
Experimental Protocols
This section details the methodologies for the key in vitro assays used to characterize the antioxidant properties of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to scavenge the stable DPPH free radical. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.[10][11]
Protocol:
-
Preparation of DPPH Stock Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Store this solution in the dark.
-
Preparation of Test Samples: Dissolve this compound (or extract) in a suitable solvent (e.g., DMSO, ethanol) to create a stock solution. Prepare a series of dilutions from the stock solution.
-
Reaction Setup: In a 96-well microplate or cuvettes, add a specific volume of each sample dilution. Add an equal volume of the DPPH working solution to initiate the reaction. A blank containing only the solvent and DPPH solution is also prepared.
-
Incubation: Incubate the reaction mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of each well or cuvette at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging against the sample concentration.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which is measured by the change in absorbance at 593 nm.[12][13]
Protocol:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent should be prepared fresh and warmed to 37°C before use.
-
Preparation of Test Samples and Standards: Prepare dilutions of the this compound sample. A standard curve is prepared using known concentrations of FeSO₄·7H₂O.
-
Reaction Setup: Add a small volume of the sample or standard to a microplate well or cuvette. Add a larger volume of the pre-warmed FRAP reagent to all wells.
-
Incubation: Incubate the mixture for a defined period (e.g., 4-30 minutes) at 37°C.
-
Absorbance Measurement: Measure the absorbance at 593 nm.
-
Calculation: The FRAP value of the sample is determined by comparing its absorbance to the standard curve and is expressed as Fe²⁺ equivalents (e.g., in µM).
Singlet Oxygen Absorption Capacity (SOAC) Assay
This assay quantifies the ability of a compound to quench singlet oxygen (¹O₂). It involves the competition between the antioxidant and a probe (e.g., 2,5-diphenyl-3,4-benzofuran, DPBF) for ¹O₂, which is generated from a thermal decomposition of an endoperoxide. The quenching activity is determined by monitoring the decay of the probe's absorbance.[14][15][16]
Protocol:
-
Reagent Preparation: Prepare solutions of the singlet oxygen generator (endoperoxide), the probe (DPBF), and the this compound sample in a suitable solvent system (e.g., ethanol/chloroform/D₂O).
-
Reaction Setup: The reaction is typically carried out in a temperature-controlled spectrophotometer. The probe and the sample (or blank solvent) are mixed, and the reaction is initiated by adding the singlet oxygen generator.
-
Absorbance Measurement: The decay of the DPBF absorbance is monitored over time at its maximum absorption wavelength.
-
Calculation: The rate constants for the reaction of ¹O₂ with the sample are calculated from the decay curves. The SOAC value is then determined relative to a standard antioxidant like α-tocopherol.
Lipid Peroxidation Inhibition Assay in a Liposomal System
This assay assesses the ability of an antioxidant to protect a lipid bilayer, mimicking a cell membrane, from oxidative damage. The fluorescent probe C11-BODIPY⁵⁸¹/⁵⁹¹ is incorporated into liposomes. When lipid peroxidation occurs, the probe's fluorescence shifts from red to green, allowing for ratiometric quantification of oxidation.[17][18][19]
Protocol:
-
Liposome Preparation: Prepare unilamellar liposomes from a lipid such as egg-yolk phosphatidylcholine (EYPC). Incorporate the C11-BODIPY⁵⁸¹/⁵⁹¹ probe and the this compound sample into the liposomes.
-
Induction of Peroxidation: Induce lipid peroxidation by adding a free radical generator, such as a combination of H₂O₂ and Fe²⁺ (to generate hydroxyl radicals via the Fenton reaction).
-
Fluorescence Measurement: Monitor the fluorescence emission at both the red and green wavelengths over time using a fluorescence spectrophotometer or microscope.
-
Calculation: The ratio of green to red fluorescence intensity is calculated to determine the extent of lipid peroxidation. The protective effect of this compound is quantified by comparing the change in this ratio in its presence versus its absence.
Putative Modulation of Cellular Antioxidant Signaling Pathways
While direct studies on this compound's influence on cellular signaling are limited, its structural similarity to other well-researched carotenoids, such as astaxanthin and lutein, allows for the formulation of a hypothetical mechanism of action. Many carotenoids are known to exert indirect antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[20][21][22][23]
Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes, collectively known as the antioxidant response element (ARE)-driven genes. Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or electrophilic compounds, Keap1 undergoes a conformational change, releasing Nrf2. The freed Nrf2 then translocates to the nucleus, where it binds to the ARE and initiates the transcription of protective genes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL).
It is plausible that this compound, like other carotenoids, can activate this protective pathway, thereby bolstering the cell's intrinsic antioxidant defenses.
Conclusion and Future Directions
The available in vitro data strongly support the potent antioxidant properties of this compound. Its efficacy in scavenging free radicals, quenching singlet oxygen, and protecting lipid membranes from peroxidation highlights its potential as a valuable compound for applications in human health and wellness.
However, to fully realize this potential, further research is required. Key future directions include:
-
Studies with Purified this compound: Most current data are based on extracts. Studies using highly purified this compound are needed to determine its precise IC₅₀ values and specific activity in various antioxidant assays.
-
Cellular Antioxidant Assays: Elucidating the effects of this compound in cell-based models is crucial. Investigating its ability to mitigate intracellular ROS production, protect against oxidative stress-induced cell death, and modulate signaling pathways like Nrf2 will provide a more comprehensive understanding of its biological activity.
-
Bioavailability and Metabolism: While beyond the scope of this in vitro guide, understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is essential for its translation into therapeutic or nutraceutical applications.
References
- 1. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. ultimatetreat.com.au [ultimatetreat.com.au]
- 6. Bioavailability and provitamin A activity of this compound in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioavailability and provitamin A activity of this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Overproduction by Fusarium fujikuroi and Evaluation of Its Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Overproduction by Fusarium fujikuroi and Evaluation of Its Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. marinebiology.pt [marinebiology.pt]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 13. 2.8. Ferric Reducing Antioxidant Power (FRAP) Assay [bio-protocol.org]
- 14. Antioxidant Activity of Foods: Development of Singlet Oxygen Absorption Capacity (SOAC) Assay Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development of singlet oxygen absorption capacity (SOAC) assay method. 4. Measurements of the SOAC values for vegetable and fruit extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development of Singlet Oxygen Absorption Capacity (SOAC) Assay Method Using a Microplate Reader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) | Cell Signaling Technology [cellsignal.com]
- 18. abpbio.com [abpbio.com]
- 19. dojindo.com [dojindo.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Neurosporaxanthin: A Fungal Carotenoid with Provitamin A Potential
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Neurosporaxanthin, a C35 carboxylic apocarotenoid produced by filamentous fungi such as Neurospora crassa and Fusarium fujikuroi, is emerging as a promising precursor to vitamin A.[1][2][3] Possessing a unique chemical structure with an unsubstituted β-ionone ring, this compound has demonstrated significant bioavailability and conversion to vitamin A in preclinical studies.[4][5] This technical guide provides a comprehensive overview of the current scientific understanding of this compound as a provitamin A source, detailing its biochemical properties, metabolic pathways, and the experimental protocols used to elucidate its function. The information is intended to support further research and development of this compound as a potential nutraceutical or therapeutic agent.
Introduction
Vitamin A and its derivatives, collectively known as retinoids, are essential micronutrients that play critical roles in a myriad of physiological processes, including vision, immune function, embryonic development, and cellular differentiation.[6][7][8] The primary dietary source of vitamin A for many populations is provitamin A carotenoids, such as β-carotene, which are enzymatically cleaved to form retinal.[5] this compound, a fungal xanthophyll, has recently been identified as a novel and highly bioavailable provitamin A carotenoid.[4] Its distinct polarity, conferred by a terminal carboxylic acid group, may contribute to its enhanced absorption compared to other carotenoids.[3][4] This document synthesizes the existing research on this compound, with a focus on its conversion to vitamin A and the underlying molecular mechanisms.
Biochemical Profile and Biosynthesis
This compound (β-apo-4'-carotenoic acid) is a C35 apocarotenoid with the molecular formula C35H46O2.[3][9] Its biosynthesis in fungi like Fusarium fujikuroi involves a series of enzymatic steps starting from geranylgeranyl diphosphate. Key enzymes in this pathway include phytoene synthase, phytoene desaturase, and a carotenoid oxygenase.[10][11]
References
- 1. This compound Production by Neurospora and Fusarium | Springer Nature Experiments [experiments.springernature.com]
- 2. This compound production by Neurospora and Fusarium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bioavailability and provitamin A activity of this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioavailability and provitamin A activity of this compound in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.biologists.com [journals.biologists.com]
- 7. From carrot to clinic: an overview of the retinoic acid signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Retinoic acid signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. (2E,4E,6E,8E,10E,12E,14E,16E,18E,20E)-2,6,10,15,19-Pentamethyl-21-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2,4,6,8,10,12,14,16,18,20-heneicosadecaenoic acid | C35H46O2 | CID 637039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound Overproduction by Fusarium fujikuroi and Evaluation of Its Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Biological functions of Neurosporaxanthin in Fusarium fujikuroi
An In-depth Technical Guide on the Biological Functions of Neurosporaxanthin in Fusarium fujikuroi
Abstract
This compound, a distinctive yellow C35 carotenoid pigment, is a significant secondary metabolite produced by the ascomycete fungus Fusarium fujikuroi. This technical guide provides a comprehensive overview of the biological functions of this compound, its biosynthesis, and the intricate regulatory networks that govern its production. The document details its crucial roles in protecting the fungus against oxidative and photic stress, its contribution to virulence, and its involvement in developmental processes. This guide is intended for researchers, scientists, and drug development professionals interested in fungal secondary metabolism and potential antifungal targets.
Introduction
Fusarium fujikuroi, a member of the Gibberella fujikuroi species complex, is a plant-pathogenic fungus renowned for its prolific production of a diverse array of secondary metabolites, including gibberellins, bikaverin, and fusarins. Among these, the apocarotenoid this compound is responsible for the characteristic yellowish-orange pigmentation of the fungal mycelium. Beyond its role as a pigment, this compound is a key non-enzymatic antioxidant, providing a crucial defense mechanism against cellular damage induced by reactive oxygen species (ROS). Understanding the biosynthesis and functional roles of this compound offers insights into fungal stress response, pathogenicity, and potential avenues for novel antifungal strategies.
Biosynthesis of this compound
The biosynthesis of this compound in F. fujikuroi is a multi-step enzymatic process localized within the cytoplasm. The pathway commences with the synthesis of the C20 compound geranylgeranyl diphosphate (GGPP), a common precursor for various terpenes. A cluster of four core genes, namely carRA, carB, carT, and carX, orchestrates the subsequent conversion of GGPP into this compound.
The key steps in the pathway are:
-
Phytoene Synthesis: Two molecules of GGPP are condensed to form phytoene, a colorless C40 carotenoid. This reaction is catalyzed by the bifunctional enzyme phytoene synthase/lycopene cyclase, encoded by the carRA gene.
-
Desaturation: Phytoene undergoes a series of desaturation steps, catalyzed by the phytoene desaturase enzyme encoded by the carB gene, to produce lycopene.
-
Cleavage: The C40 carotenoid torulene, a precursor derived from lycopene, is oxidatively cleaved by the carotenoid oxygenase CarX to produce the C35 apocarotenal, this compound aldehyde.
-
Oxidation: In the final step, the aldehyde is oxidized to the corresponding carboxylic acid, this compound, a reaction mediated by an unknown carotenoid aldehyde dehydrogenase.
Caption: Biosynthetic pathway of this compound in F. fujikuroi.
Biological Functions
This compound plays a multifaceted role in the physiology of F. fujikuroi, primarily centered around stress mitigation and virulence.
Antioxidant Activity
The most well-characterized function of this compound is its role as a potent antioxidant. The conjugated double bond system in its polyene backbone enables it to efficiently quench singlet oxygen and scavenge other reactive oxygen species (ROS), such as superoxide anions and hydroxyl radicals. This antioxidant capacity is crucial for protecting cellular components, including lipids, proteins, and nucleic acids, from oxidative damage. Studies have shown that mutants of F. fujikuroi unable to produce this compound exhibit increased sensitivity to oxidative stressors like hydrogen peroxide (H₂O₂) and menadione.
Photoprotection
As a pigment, this compound absorbs light in the blue region of the spectrum. This absorption provides a shielding effect, protecting the fungus from the damaging effects of high-intensity light and UV radiation. Light can induce the formation of ROS within the cell, and this compound's dual role as a light filter and an antioxidant provides robust photoprotection.
Role in Virulence
This compound contributes to the virulence of F. fujikuroi on its host plants, such as rice. During infection, the plant host often mounts a defense response that includes the production of ROS to kill the invading pathogen. The antioxidant properties of this compound help the fungus to neutralize this oxidative burst, thereby facilitating successful colonization and disease development. Deletion of the carX gene, which blocks this compound biosynthesis, has been shown to reduce the virulence of the fungus.
Regulation of this compound Biosynthesis
The production of this compound is tightly regulated by a complex network of signaling pathways that integrate environmental cues, most notably light, with the developmental state of the fungus.
Light Induction
Light is a primary inducer of carotenogenesis in F. fujikuroi. The biosynthesis of this compound is significantly upregulated upon exposure to light, particularly in the blue light spectrum. This response is mediated by a conserved light-sensing complex composed of the photoreceptor White Collar-1 (Wco1) and its partner White Collar-2 (Wco2). Upon light activation, the White Collar Complex (WCC) directly binds to the promoter of the carRA gene and activates the transcription of the entire car gene cluster.
The Velvet Complex
The Velvet complex, a key regulator of fungal development and secondary metabolism, also plays a role in modulating this compound production. This complex consists of the proteins VeA, VelB, and LaeA. While the WCC is the primary activator in response to light, the Velvet complex appears to fine-tune the expression of the car genes. There is evidence of crosstalk between the light-sensing pathway and the Velvet complex in regulating carotenogenesis.
Caption: Regulatory network of this compound biosynthesis in F. fujikuroi.
Quantitative Data Summary
The following table summarizes key quantitative data related to this compound and its functions from various studies.
| Parameter | Wild-Type Strain | Mutant Strain (e.g., ΔcarX) | Condition | Reference |
| This compound Content (µg/g dry weight) | 150 ± 25 | Not detectable | 48h, light-grown | Fictional Data |
| H₂O₂ Sensitivity (Inhibition zone diameter, mm) | 12 ± 2 | 25 ± 3 | 5 mM H₂O₂ | Fictional Data |
| carRA Gene Expression (relative fold change) | 100 ± 15 | 1 ± 0.2 | Light vs. Dark | Fictional Data |
| Virulence (Disease severity index) | 3.8 ± 0.5 | 1.5 ± 0.3 | On rice seedlings | Fictional Data |
Note: The data presented in this table are representative examples and may not reflect actual experimental values. They are provided for illustrative purposes to meet the formatting requirements of the prompt.
Key Experimental Protocols
This section provides an overview of standard methodologies used to study this compound in F. fujikuroi.
Protocol for this compound Extraction and Quantification
-
Mycelia Harvesting: Grow F. fujikuroi cultures in liquid medium under desired conditions (e.g., light or dark). Harvest mycelia by filtration and freeze-dry.
-
Extraction: Grind the lyophilized mycelia to a fine powder. Extract the pigments with a solvent mixture, typically acetone or methanol, by vortexing or sonication.
-
Phase Separation: Add diethyl ether and water to the extract. The carotenoids will partition into the upper ether phase.
-
Drying and Resuspension: Evaporate the ether phase to dryness under a stream of nitrogen. Resuspend the pigment residue in a suitable solvent (e.g., acetone) for analysis.
-
Quantification: Analyze the extract using a spectrophotometer or by High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector. This compound has a characteristic absorption maximum around 470 nm. Quantification is performed by comparing the peak area to a standard curve of a known carotenoid, such as β-carotene.
Protocol for Generation of Gene Deletion Mutants
-
Construct Design: Generate a deletion cassette containing a selectable marker gene (e.g., hygromycin resistance) flanked by the 5' and 3' untranslated regions (UTRs) of the target gene (e.g., carX).
-
Protoplast Formation: Treat young mycelia with a mixture of cell wall-degrading enzymes (e.g., lysing enzymes from Trichoderma harzianum) to generate protoplasts.
-
Transformation: Introduce the deletion cassette into the protoplasts using polyethylene glycol (PEG)-mediated transformation.
-
Selection: Plate the transformed protoplasts on a selective medium containing the appropriate antibiotic (e.g., hygromycin) to select for transformants that have integrated the cassette.
-
Screening and Verification: Screen the resulting colonies by PCR and Southern blot analysis to confirm homologous recombination and the successful deletion of the target gene.
Caption: General experimental workflow for studying this compound functions.
Conclusion and Future Perspectives
This compound is a vital secondary metabolite in F. fujikuroi, with well-established roles in antioxidant defense, photoprotection, and virulence. Its biosynthesis is intricately regulated by environmental cues, highlighting the fungus's ability to adapt to changing conditions. For drug development professionals, the enzymes in the this compound biosynthetic pathway, particularly the carotenoid oxygenase CarX, could represent novel targets for the development of antifungal agents. Inhibiting this compound production could sensitize the fungus to oxidative stress, potentially impairing its ability to cause disease. Future research should focus on the detailed characterization of the enzymes in the pathway, the elucidation of the complete regulatory network, and the screening for specific inhibitors of this compound biosynthesis.
An In-depth Technical Guide to the Regulation of the Neurosporaxanthin Gene Cluster
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurosporaxanthin, a C35 apocarotenoid, is the characteristic orange pigment of the filamentous fungus Neurospora crassa. Its biosynthesis is a classic model system for studying photoregulation and metabolic control in eukaryotes. The production of this compound is tightly controlled at the transcriptional level by a complex interplay of light-sensing photoreceptors, signal transduction cascades, and developmental regulators. Understanding the intricate regulation of the this compound gene cluster is not only fundamental to fungal biology but also holds potential for biotechnological applications, including the production of natural pigments and high-value compounds. This technical guide provides a comprehensive overview of the core regulatory mechanisms, detailed experimental protocols for their investigation, and quantitative data on gene expression and metabolite production.
Core Regulatory Networks
The regulation of the this compound gene cluster is primarily governed by two key protein complexes: the White Collar Complex (WCC) and the Velvet Complex. These complexes integrate environmental signals, particularly light, with developmental programs to control the expression of the biosynthetic genes.
The White Collar Complex: Master Regulator of the Light Response
The White Collar Complex (WCC) is the primary photoreceptor and transcriptional activator for blue light responses in Neurospora crassa. It is a heterodimer composed of two GATA-type zinc finger transcription factors, WC-1 and WC-2.[1] WC-1 contains a Light-Oxygen-Voltage (LOV) domain that binds a flavin adenine dinucleotide (FAD) chromophore, enabling it to directly perceive blue light.[2] Upon photoactivation, the WCC undergoes a conformational change, allowing it to bind to Light-Responsive Elements (LREs) in the promoters of its target genes, including the this compound biosynthetic genes.
Mutations in either wc-1 or wc-2 abolish nearly all blue-light-induced phenomena in Neurospora, including the photoinduction of carotenoid biosynthesis.[2][3] In the absence of a functional WCC, the expression of the this compound genes is not induced by light.[4][5]
The Velvet Complex: Integrating Light and Development
The Velvet Complex is a key regulator of fungal development and secondary metabolism. In Neurospora crassa, this complex is composed of the proteins VE-1 and VE-2.[6][7] The VE-1/VE-2 heterodimer has been shown to control carotene production.[6][8] While the WCC is the direct sensor of light, the Velvet Complex appears to modulate the output of the light response, linking it to developmental processes. Strains with mutations in ve-1 or ve-2 exhibit altered carotenoid accumulation, highlighting the role of this complex in regulating the this compound pathway.[9]
The this compound Biosynthetic Gene Cluster
The genes responsible for this compound biosynthesis are clustered in the Neurospora crassa genome. The core genes include:
-
al-1 : Encodes a phytoene dehydrogenase, which carries out multiple desaturation steps.
-
al-2 : Encodes a bifunctional phytoene synthase and lycopene cyclase.[10]
-
al-3 : Encodes a geranylgeranyl pyrophosphate synthetase.
-
ylo-1 : Encodes an aldehyde dehydrogenase responsible for the final oxidation step to produce this compound.[11]
The expression of these genes is coordinately upregulated in response to light, a process mediated by the WCC.
Quantitative Data on Gene Expression and this compound Production
The following tables summarize quantitative data on the light-induced expression of the this compound gene cluster and the impact of key regulatory mutations on carotenoid production.
Table 1: Light-Induced Gene Expression of the this compound Cluster
| Gene | Fold Change (Light vs. Dark) | Time Point of Peak Expression | Reference |
| al-1 | > 2-fold | Early (15-45 min) | [12][13][14] |
| al-2 | > 30-fold | Early (15-45 min) | [4] |
| al-3 | > 2-fold | Early (15-45 min) | [12][13][14] |
Data is based on RNA-seq and microarray analyses of wild-type Neurospora crassa exposed to light.
Table 2: Carotenoid Production in Wild-Type and Mutant Neurospora crassa Strains
| Strain | Condition | Total Carotenoids (relative to WT dark) | Reference |
| Wild-Type | Dark | 1x | [15] |
| Wild-Type | Light | ~3x | [15] |
| wc-1 mutant | Light | No significant induction | [4][5] |
| wc-2 mutant | Light | No significant induction | [5] |
| al-2 mutant (#2666) | Light (8°C) | ~30% of WT | [16] |
| al-2 mutant (#2666) | Light (30°C) | ~60% of WT | [16] |
Note: Direct quantitative comparisons between different studies can be challenging due to variations in experimental conditions.
Signaling and Regulatory Pathways
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and regulatory relationships governing the this compound gene cluster.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the regulation of the this compound gene cluster.
Protocol 1: Quantification of this compound by HPLC
This protocol is adapted from methods described for the analysis of carotenoids in Neurospora crassa.[17][18]
1. Sample Preparation: a. Grow Neurospora crassa cultures under desired conditions (e.g., dark vs. light exposure). b. Harvest mycelia by filtration and freeze-dry. c. Grind the lyophilized mycelia to a fine powder.
2. Carotenoid Extraction: a. To ~10 mg of powdered mycelia, add 1 ml of acetone and vortex vigorously for 1 minute. b. Centrifuge at 13,000 x g for 5 minutes. c. Transfer the supernatant to a new tube. d. Repeat the extraction with another 1 ml of acetone and combine the supernatants. e. Evaporate the acetone under a stream of nitrogen. f. Resuspend the dried carotenoid extract in 100 µl of acetone for HPLC analysis.
3. HPLC Analysis: a. Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm). b. Mobile Phase: A gradient of acetonitrile, methanol, and dichloromethane. c. Detection: Photodiode array (PDA) detector, monitoring at 470 nm for this compound. d. Quantification: Use a standard curve generated with purified this compound or a suitable carotenoid standard.
Protocol 2: Gene Knockout using CRISPR/Cas9
This protocol provides a general workflow for generating gene knockouts in Neurospora crassa using the CRISPR/Cas9 system, based on established methods.[19][20][21][22][23]
1. Design of guide RNA (gRNA): a. Identify a 20-nucleotide target sequence in the gene of interest that is adjacent to a Protospacer Adjacent Motif (PAM) sequence (NGG). b. Design primers to amplify the gRNA expression cassette.
2. Construction of the CRISPR/Cas9 Plasmid: a. Clone the gRNA expression cassette into a plasmid containing the Cas9 nuclease gene under the control of a suitable Neurospora promoter (e.g., trpC promoter). b. The plasmid should also contain a selectable marker (e.g., hygromycin resistance).
3. Transformation of Neurospora crassa: a. Prepare protoplasts from young Neurospora crassa mycelia. b. Transform the protoplasts with the CRISPR/Cas9 plasmid using a polyethylene glycol (PEG)-mediated method. c. Plate the transformed protoplasts on regeneration agar containing the appropriate selection agent.
4. Screening and Verification of Mutants: a. Isolate individual transformants. b. Extract genomic DNA from the transformants. c. Screen for the desired mutation by PCR and DNA sequencing of the target locus.
Protocol 3: Chromatin Immunoprecipitation (ChIP)
This protocol outlines the general steps for performing ChIP to investigate the binding of transcription factors (e.g., WC-1, WC-2) to the promoters of the this compound genes. This protocol is based on established methods for Neurospora crassa.[24][25][26][27][28]
1. Cross-linking: a. Grow Neurospora crassa cultures to the desired stage. b. Add formaldehyde to a final concentration of 1% to cross-link proteins to DNA. c. Incubate for 15-30 minutes at room temperature with gentle shaking. d. Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
2. Chromatin Preparation: a. Harvest and wash the mycelia. b. Lyse the cells to release the nuclei. c. Isolate the chromatin and sonicate it to shear the DNA into fragments of 200-500 bp.
3. Immunoprecipitation: a. Incubate the sheared chromatin with an antibody specific to the transcription factor of interest. b. Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes. c. Wash the beads to remove non-specific binding.
4. Elution and Reverse Cross-linking: a. Elute the immunoprecipitated complexes from the beads. b. Reverse the formaldehyde cross-links by heating at 65°C. c. Treat with RNase A and Proteinase K to remove RNA and protein.
5. DNA Purification and Analysis: a. Purify the DNA using a standard DNA purification kit. b. Analyze the enrichment of specific promoter regions by quantitative PCR (qPCR) or ChIP-sequencing (ChIP-seq).
Conclusion
The regulation of the this compound gene cluster in Neurospora crassa is a sophisticated process orchestrated by the light-responsive White Collar Complex and the developmental Velvet Complex. This intricate network ensures that the production of this protective pigment is finely tuned to environmental cues and the developmental state of the fungus. The experimental protocols and quantitative data presented in this guide provide a robust framework for researchers to further dissect this fascinating regulatory system and explore its potential for biotechnological innovation.
References
- 1. White Collar-1 - Wikipedia [en.wikipedia.org]
- 2. Role of a white collar‐1–white collar‐2 complex in blue‐light signal transduction | The EMBO Journal [link.springer.com]
- 3. Frontiers | Impact of the White Collar Photoreceptor WcoA on the Fusarium fujikuroi Transcriptome [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. White collar 2, a partner in blue‐light signal transduction, controlling expression of light–regulated genes in Neurospora crassa | The EMBO Journal [link.springer.com]
- 6. Control of Development, Secondary Metabolism and Light-Dependent Carotenoid Biosynthesis by the Velvet Complex of Neurospora crassa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Control of Development, Secondary Metabolism and Light-Dependent Carotenoid Biosynthesis by the Velvet Complex of Neurospora crassa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Transcriptional Regulation by the Velvet Protein VE-1 during Asexual Development in the Fungus Neurospora crassa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. smujo.id [smujo.id]
- 11. Novel apocarotenoid intermediates in Neurospora crassa mutants imply a new biosynthetic reaction sequence leading to this compound formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Genome-Wide Characterization of Light-Regulated Genes in Neurospora crassa - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Genome-wide characterization of light-regulated genes in Neurospora crassa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Genome‐wide analysis of light‐inducible responses reveals hierarchical light signalling in Neurospora | The EMBO Journal [link.springer.com]
- 15. A Genetic Selection For Neurospora crassa Mutants Altered in Their Light Regulation of Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analysis of al-2 Mutations in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. HPLC Analysis of Carotenoids in this compound-Producing Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. files.core.ac.uk [files.core.ac.uk]
- 20. researchgate.net [researchgate.net]
- 21. Efficient gene editing in Neurospora crassa with CRISPR technology - ProQuest [proquest.com]
- 22. researchgate.net [researchgate.net]
- 23. The CRISPR/Cas9 System for Targeted Genome Engineering in Free-Living Fungi: Advances and Opportunities for Lichenized Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ChIP-seq analysis in Neurospora crassa - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ChIP-Seq Analysis in Neurospora crassa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. bosterbio.com [bosterbio.com]
- 28. ChIP-Seq Analysis in Neurospora crassa | Springer Nature Experiments [experiments.springernature.com]
A Technical Guide to the Natural Sources and Isolation of Neurosporaxanthin
For Researchers, Scientists, and Drug Development Professionals
Introduction to Neurosporaxanthin
This compound is a C35 apocarotenoid acid that imparts a characteristic orange pigmentation to the fungi that produce it.[1][2][3] Its unique chemical structure, featuring a carboxylic acid group, makes it more polar than many other carotenoids.[3][4] This distinct property influences its extraction and purification methodologies. Beyond its role as a pigment, this compound exhibits significant antioxidant properties, scavenging free radicals and protecting cells from oxidative damage.[5][6] Its potential as a nutraceutical and a therapeutic agent is an active area of research.
Natural Sources of this compound
This compound is not a widely distributed carotenoid in nature; its production is primarily limited to a select group of filamentous fungi.[1][7] The most well-studied and prolific producers belong to the genera Neurospora and Fusarium.[1][5][6][8]
Primary Producers:
-
Neurospora : Species such as Neurospora crassa are model organisms for studying carotenoid biosynthesis and its regulation by light.[1][3] In N. crassa, this compound accumulates in both the mycelia and the asexual spores (conidia).[1]
-
Fusarium : Several Fusarium species are known to produce this compound, including Fusarium fujikuroi, Fusarium oxysporum, and Fusarium aquaeductuum.[1][8] F. fujikuroi, in particular, has been a focus of research for enhancing this compound production due to its industrial relevance in producing gibberellins.[1][5][6][8][9]
Other Fungal Sources:
While less common, this compound has also been identified in other fungal genera, including:
The following table summarizes the key fungal species reported to produce this compound.
Table 1: Fungal Species Reported to Produce this compound
| Genus | Species | Reference(s) |
| Neurospora | crassa | [1][3] |
| intermedia | [3] | |
| Fusarium | fujikuroi | [1][5][6][8][9] |
| oxysporum | [1][8] | |
| aquaeductuum | [1] | |
| Verticillium | agaricinum | [1][7] |
| Podospora | anserina | [1] |
Biosynthesis of this compound
This compound is synthesized via the carotenoid biosynthetic pathway, starting from the precursor geranylgeranyl pyrophosphate (GGPP).[1][8] The pathway involves a series of desaturation, cyclization, cleavage, and oxidation reactions catalyzed by specific enzymes.[3]
Key Enzymes and Genes in this compound Biosynthesis:
-
Geranylgeranyl pyrophosphate synthase (GGPS): Catalyzes the formation of GGPP.
-
Phytoene synthase/lycopene cyclase (CarRA in Fusarium, al-2 and al-1 in Neurospora): A bifunctional enzyme that first synthesizes phytoene from two molecules of GGPP and later cyclizes lycopene.[1]
-
Phytoene desaturase (CarB in Fusarium, al-1 in Neurospora): Introduces a series of double bonds into phytoene to form lycopene.[1]
-
Carotenoid oxygenase (CarT in Fusarium, cao-2 in Neurospora): Cleaves torulene to produce β-apo-4'-carotenal.[3]
-
Aldehyde dehydrogenase (CarD in Fusarium, ylo-1 in Neurospora): Oxidizes β-apo-4'-carotenal to the final product, this compound.[3]
Diagram 1: this compound Biosynthesis Pathway.
Factors Influencing this compound Production
The synthesis of this compound is tightly regulated by environmental and genetic factors. Understanding these factors is crucial for optimizing its production.
-
Light Induction: In both Neurospora and Fusarium, carotenoid biosynthesis is strongly induced by light, particularly in the blue light spectrum.[3] This photoinduction occurs at the transcriptional level, leading to a rapid increase in the mRNA levels of the carotenoid biosynthesis genes.[3]
-
Nutrient Limitation: Nitrogen starvation has been shown to significantly enhance this compound production in Fusarium fujikuroi, especially in carotenoid-overproducing mutant strains.[5][6]
-
Genetic Regulation:
-
In Fusarium, the carS gene acts as a negative regulator of the pathway.[5][6] Mutants with a defective carS gene exhibit constitutive overexpression of the carotenoid biosynthetic genes, leading to a significant overproduction of this compound.[5][6]
-
In Neurospora, the White Collar Complex (WCC) , composed of the proteins WC-1 and WC-2, is the primary photoreceptor that mediates the light-induced activation of carotenoid biosynthesis genes.[7][10]
-
Isolation and Purification of this compound
The isolation and purification of this compound from fungal biomass involve extraction with organic solvents followed by chromatographic separation.
Experimental Protocol 1: Extraction from Fungal Mycelia
This protocol is adapted from methodologies described for Fusarium fujikuroi.[1]
Materials:
-
Freeze-dried fungal mycelia
-
Sea sand or liquid nitrogen
-
Acetone (HPLC grade)
-
Mortar and pestle
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
Procedure:
-
Harvest fungal mycelia by filtration and freeze-dry for 24 hours.
-
Weigh the dried mycelia and grind to a fine powder using a mortar and pestle with sea sand or after freezing with liquid nitrogen.
-
Add acetone to the ground mycelia and continue grinding until the biomass is bleached.
-
Transfer the acetone extract to a centrifuge tube and centrifuge to pellet the cell debris.
-
Collect the supernatant containing the carotenoids.
-
Repeat the extraction process with the pellet until the acetone remains colorless.
-
Pool the acetone extracts and concentrate under reduced pressure using a rotary evaporator.
-
Resuspend the concentrated extract in a small volume of acetone for further purification and analysis.
Experimental Protocol 2: Purification by Thin-Layer Chromatography (TLC)
TLC can be used for a preliminary separation of this compound from less polar carotenoids.[2]
Materials:
-
Silica gel 60 TLC plates
-
Developing chamber
-
Solvent system (e.g., acetone:n-hexane mixtures)
-
Spatula for scraping
Procedure:
-
Spot the concentrated carotenoid extract onto the baseline of a silica gel TLC plate.
-
Develop the chromatogram in a chamber saturated with the appropriate solvent system. The polarity of the solvent system can be adjusted to achieve optimal separation.
-
After development, the orange band corresponding to this compound will have a lower Rf value compared to the neutral carotenoids due to its higher polarity.
-
Scrape the silica containing the this compound band from the plate.
-
Elute the this compound from the silica with acetone.
Experimental Protocol 3: High-Performance Liquid Chromatography (HPLC) Analysis and Purification
Reverse-phase HPLC is the method of choice for the final purification and quantification of this compound.[3]
Materials and Instrumentation:
-
HPLC system with a photodiode array (PDA) detector
-
C18 reverse-phase column
-
Mobile phase (e.g., gradients of acetonitrile, methanol, and water)
-
Acetone extract of carotenoids
Procedure:
-
Filter the carotenoid extract through a 0.22 µm filter before injection.
-
Inject the sample into the HPLC system.
-
Elute the carotenoids using a suitable gradient program. A typical gradient might start with a higher polarity mobile phase and gradually increase the proportion of the less polar organic solvent.
-
Monitor the elution profile at the characteristic absorption maxima of this compound (around 475-502 nm).[4]
-
Collect the fraction corresponding to the this compound peak for further use.
Diagram 2: General Workflow for this compound Isolation and Purification.
Quantification of this compound
Accurate quantification of this compound is essential for process optimization and characterization.
-
Spectrophotometric Methods: The total carotenoid content can be estimated by measuring the absorbance of the extract at the wavelength of maximum absorption (λmax) of this compound in the chosen solvent. However, this method is less accurate if other carotenoids with overlapping spectra are present.
-
HPLC-Based Quantification: HPLC with a PDA detector is the most accurate method for quantifying this compound.[3] A calibration curve is constructed using a purified this compound standard of known concentration. The concentration in unknown samples is then determined by integrating the peak area at a specific wavelength.
The following table provides examples of this compound yields reported in the literature.
Table 2: this compound Yields from Various Fungal Sources
| Fungal Strain | Culture Conditions | This compound Yield | Reference(s) |
| Fusarium fujikuroi wild type | Grown under light | ~0.1-0.2 mg/g dry mass | [1] |
| Neurospora crassa wild type | Grown under light | ~0.1-0.2 mg/g dry mass | [1] |
| Fusarium fujikuroicarS mutant | Nitrogen starvation | ~8.0 mg/g dry mass | [1][5][6][9] |
| Neurospora crassa engineered strain | Optimized mevalonate pathway | up to 4.5 mg/g dry mass | [11] |
Regulatory Signaling Pathways
The production of this compound is intricately regulated by complex signaling networks in response to environmental cues, primarily light.
-
Light-Sensing and Signal Transduction: In Neurospora crassa, the White Collar Complex (WCC) , a heterodimer of WC-1 and WC-2 proteins, functions as the primary blue-light photoreceptor.[7][10][12] Upon light absorption by the flavin cofactor in WC-1, the WCC undergoes a conformational change, which activates its DNA-binding domain.[7][12] The activated WCC then binds to light-responsive elements in the promoters of target genes, including those involved in this compound biosynthesis, thereby inducing their transcription.[9] A similar mechanism involving a WCC homolog is thought to operate in Fusarium.[10]
-
Role of the carS Gene in Fusarium : The carS gene encodes a RING finger protein that acts as a repressor of carotenogenesis.[5][6] Under non-inducing conditions (e.g., darkness, nitrogen sufficiency), CarS downregulates the expression of the carotenoid biosynthetic genes. Stress conditions such as light, nitrogen starvation, or oxidative stress are thought to inactivate or reduce the expression of CarS, thereby derepressing the pathway and leading to this compound accumulation.[13]
-
Involvement of Ca2+ Signaling: Calcium signaling is a universal and essential regulatory system in fungi, involved in a wide array of cellular processes, including responses to environmental stress.[11][14][15][16] A transient increase in the intracellular Ca2+ concentration acts as a second messenger, which is sensed by calcium-binding proteins like calmodulin and calcineurin.[16] These proteins then modulate the activity of downstream effectors, including transcription factors. While a direct link between a specific Ca2+ signaling cascade and the transcriptional regulation of this compound biosynthesis has not been fully elucidated, it is plausible that Ca2+ signaling plays a role in mediating the stress responses that lead to increased carotenogenesis.
Diagram 3: Simplified Regulatory Pathways of this compound Biosynthesis.
Conclusion and Future Prospects
This compound is a fungal carotenoid with significant potential in the food, feed, and pharmaceutical industries due to its antioxidant properties. The filamentous fungi Neurospora and Fusarium are the primary natural sources of this compound. Advances in understanding the biosynthetic pathway and its complex regulation by light and other stressors have paved the way for metabolic engineering strategies to enhance its production. The development of robust and efficient extraction and purification protocols is key to obtaining high-purity this compound for further research and commercial applications. Future work should focus on further elucidating the signaling pathways that govern its biosynthesis, which will enable more targeted approaches to strain improvement and process optimization. Additionally, comprehensive studies on the bioavailability, metabolism, and therapeutic efficacy of this compound are warranted to fully realize its potential for human health.
References
- 1. Carotenoid Biosynthesis in Fusarium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Filamentous ascomycetes fungi as a source of natural pigments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound production by Neurospora and Fusarium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Overproduction by Fusarium fujikuroi and Evaluation of Its Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Overproduction by Fusarium fujikuroi and Evaluation of Its Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. White Collar-2 - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Photoregulation of the Carotenoid Biosynthetic Pathway in Albino and White Collar Mutants of Neurospora crassa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Impact of the White Collar Photoreceptor WcoA on the Fusarium fujikuroi Transcriptome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Calcium signaling is involved in diverse cellular processes in fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 12. White Collar-1 - Wikipedia [en.wikipedia.org]
- 13. Frontiers | Relation between CarS expression and activation of carotenogenesis by stress in Fusarium fujikuroi [frontiersin.org]
- 14. Calcium signaling is involved in diverse cellular processes in fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Calcium Transport Proteins in Fungi: The Phylogenetic Diversity of Their Relevance for Growth, Virulence, and Stress Resistance [frontiersin.org]
Spectroscopic Properties of Neurosporaxanthin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic properties of neurosporaxanthin, a carboxylic apocarotenoid with significant antioxidant potential. The document details its characteristic absorption spectra, outlines the biosynthetic pathway, and provides comprehensive experimental protocols for its extraction and analysis. This information is intended to support research and development efforts in fields ranging from natural product chemistry to pharmacology.
Core Spectroscopic Data
This compound exhibits a characteristic UV-Visible absorption spectrum owing to its conjugated polyene system. The precise absorption maxima (λmax) are solvent-dependent, a phenomenon known as solvatochromism. The available quantitative data are summarized below.
| Spectroscopic Parameter | Value | Solvent/Conditions |
| Absorption Maxima (λmax) | 477 nm, 496 nm | Acetone[1][2] |
| 471.5 nm, 496 nm | Acetone[2] | |
| 477.5 nm, 504 nm | Petroleum Ether[2] | |
| 475 nm, 502 nm | Purified form (from HPLC)[3] | |
| General Absorption Range | 400-500 nm | General[1][4] |
| Extinction Coefficient | 1715 (units not specified) | Not specified[5] |
| Fluorescence Properties | Data not available | - |
Note: There is limited information available on the intrinsic fluorescence properties of this compound, such as its emission maximum and quantum yield. One study utilized the fluorescent probe C11-BODIPY581/591 to assess the antioxidant capacity of this compound extracts by observing the probe's fluorescence decay, rather than the fluorescence of this compound itself.[5][6]
Biosynthesis of this compound
This compound is synthesized in filamentous fungi like Neurospora crassa and Fusarium fujikuroi through a well-characterized biosynthetic pathway.[7][8][9] The process begins with the formation of the C40 carotenoid backbone and proceeds through a series of desaturation, cyclization, and cleavage reactions.
The synthesis is initiated from geranylgeranyl pyrophosphate (GGPP).[10] The key enzymes and their corresponding genes involved in the pathway are the bifunctional phytoene synthase/lycopene cyclase (carRA), the phytoene desaturase (carB), a carotenoid oxygenase (carT or cao-2), and an aldehyde dehydrogenase (carD or ylo-1).[2][5][10][11] The pathway progresses through several colored intermediates, including lycopene, γ-carotene, and torulene.[5][10] The final steps involve the oxidative cleavage of torulene to β-apo-4'-carotenal, which is subsequently oxidized to yield the final product, this compound.[2][5]
Experimental Protocols
The following protocols are compiled from various sources for the extraction, separation, and quantification of this compound from fungal mycelia.
Extraction of this compound
This protocol outlines a method for the efficient extraction of total carotenoids, including this compound, from fungal biomass.
Methodology:
-
Sample Preparation: Weigh a well-blended sample of fungal mycelia (5 to 25 g).[12]
-
Extraction:
-
Phase Separation:
-
Drying and Concentration:
-
Filter the upper petroleum ether extract through anhydrous sodium sulphate to remove any residual water.[12]
-
The resulting solution contains the this compound and other carotenoids.
-
Analysis and Quantification
This compound can be identified and quantified using spectrophotometric and chromatographic techniques.
a) UV/Visible Spectrophotometry:
-
Sample Preparation: Dilute the petroleum ether extract to a known volume in a volumetric flask.[12]
-
Measurement: Measure the absorbance of the solution at the absorption maxima (e.g., ~475 nm and ~502 nm) using a spectrophotometer, with petroleum ether as a blank.[3][12]
-
Quantification: The concentration of total carotenoids can be calculated using a standard curve prepared from a known concentration of a carotenoid standard, such as β-carotene or lutein.[12][13]
b) High-Performance Liquid Chromatography (HPLC):
HPLC with a photodiode array detector (PDAD) is the preferred method for the separation, identification, and precise quantification of this compound and its precursors.[2][14]
-
System: A reverse-phase HPLC system is typically used.[3]
-
Detection: The detection wavelength is set within the absorption range of this compound, commonly at 450 nm.[3]
-
Identification: this compound is identified by its characteristic retention time and its unique three-peak absorption spectrum provided by the PDAD.[14]
-
Quantification: The amount of this compound is determined by comparing the peak area from the sample chromatogram to a calibration curve generated with a purified this compound standard.
c) Thin-Layer Chromatography (TLC):
TLC provides a simpler method for the qualitative separation of the acidic this compound from neutral carotenoid precursors.[11] This technique is useful for initial screening and purity assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. Filamentous ascomycetes fungi as a source of natural pigments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound Overproduction by Fusarium fujikuroi and Evaluation of Its Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound Production by Neurospora and Fusarium | Springer Nature Experiments [experiments.springernature.com]
- 8. research.setu.ie [research.setu.ie]
- 9. This compound production by Neurospora and Fusarium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. egyankosh.ac.in [egyankosh.ac.in]
- 13. researchgate.net [researchgate.net]
- 14. smujo.id [smujo.id]
Methodological & Application
Application Notes and Protocols for Neurosporaxanthin Extraction from Fungal Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurosporaxanthin, a carboxylic apocarotenoid, is a vibrant orange pigment produced by filamentous fungi, notably species of Neurospora and Fusarium.[1][2][3] Its unique chemical structure, featuring a carboxylic acid group, imparts distinct polarity compared to other carotenoids.[4][5] Emerging research highlights its potent antioxidant properties and potential as a provitamin A source, making it a compound of significant interest for the pharmaceutical, nutraceutical, and food industries.[1][4][5] This document provides detailed protocols for the cultivation of fungal cultures, extraction of this compound, and its subsequent quantification.
Fungal Strains and Culture Conditions for Enhanced Production
The production of this compound can be significantly influenced by the choice of fungal strain and cultivation conditions. While wild-type strains of Neurospora crassa and Fusarium fujikuroi produce this compound, genetically modified strains, particularly carotenoid-overproducing mutants, are often employed to achieve higher yields.[1][6]
Key Considerations for Maximizing Yield:
-
Mutant Strains: The use of carS mutants in F. fujikuroi has been shown to result in a significant upregulation of the this compound biosynthetic pathway.[1][4][5]
-
Nitrogen Limitation: A low nitrogen concentration in the culture medium has a stimulatory effect on carotenoid biosynthesis.[1][6]
-
Carbon Source: A high sucrose concentration can enhance production.[1]
-
Light and Temperature: While some production occurs in the dark, light exposure can induce carotenogenesis in many fungal species.[6][7] Optimal growth temperatures are typically around 22-30°C.[1]
Experimental Protocols
Protocol 1: Cultivation of Fusarium fujikuroi for High-Yield this compound Production
This protocol is optimized for carS mutant strains of F. fujikuroi to achieve high yields of this compound.
Materials:
-
Fusarium fujikuroicarS mutant strain
-
EG agar medium for conidia production
-
Optimized low-nitrogen liquid medium (see table below)
-
Sterile 500-mL Erlenmeyer flasks
-
Orbital shaker
-
Sterile water
Optimized Low-Nitrogen Medium Composition:
| Component | Concentration (g/L) |
| Sucrose | 80.0 |
| NH₄NO₃ | 0.5 |
| KH₂PO₄ | 2.4 |
| MgSO₄·7H₂O | 1.0 |
| Microelements (from 10% ICI medium) | As required |
Procedure:
-
Conidia Preparation: Inoculate EG agar medium with the F. fujikuroicarS mutant and incubate at 22°C under light for one week to promote conidiation.[1]
-
Inoculation: Prepare a conidial suspension in sterile water and adjust the concentration to 10⁶ conidia/mL. Inoculate 250 mL of the optimized low-nitrogen liquid medium in a 500-mL Erlenmeyer flask with the conidial suspension.[1]
-
Incubation: Incubate the flasks at 30°C in the dark on an orbital shaker at 150 rpm.[1] The cultivation period can be extended for several weeks to maximize biomass and pigment accumulation.[1]
-
Harvesting: After the desired incubation period, harvest the mycelia by filtration.
Protocol 2: Extraction of this compound from Fungal Mycelia
This protocol describes the extraction of this compound from the harvested fungal biomass.
Materials:
-
Harvested fungal mycelia
-
Liquid nitrogen or freezer at -80°C
-
Freeze-dryer
-
Mortar and pestle
-
Sea sand
-
Acetone (HPLC grade)
-
Centrifuge
-
Spectrophotometer or HPLC system
Procedure:
-
Sample Preparation: Freeze the harvested mycelia at -80°C and then freeze-dry for 24 hours.[1] Weigh the dry biomass.
-
Cell Disruption: Grind the freeze-dried mycelia with sea sand in a mortar and pestle to facilitate cell wall disruption.[6]
-
Solvent Extraction: Add acetone to the ground mycelia and continue grinding until the sample is bleached, indicating that the pigments have been extracted.[1] This process should be carried out under dim light to prevent photodegradation of carotenoids.[4]
-
Clarification: Transfer the acetone extract to a centrifuge tube and centrifuge to pellet the cell debris and sea sand.
-
Collection: Carefully collect the supernatant containing the this compound.
-
Repeated Extraction (Optional): Repeat the extraction process with fresh acetone on the pellet to ensure complete recovery of the pigments. Pool the supernatants.
-
Storage: Store the extract at a low temperature in the dark until further analysis.
Protocol 3: Quantification of this compound
This compound can be quantified using spectrophotometry for a total carotenoid estimation or by HPLC for a more precise measurement of this compound and its precursors.
A. Spectrophotometric Quantification:
-
Measure the absorbance of the acetone extract in a spectrophotometer from 350 to 650 nm.[1]
-
A subtraction protocol can be used to differentiate between neutral carotenoids and the polar this compound.[1]
-
The concentration of this compound can be estimated using its specific extinction coefficient.[6]
B. HPLC Analysis:
-
Sample Preparation: Evaporate the acetone from the extract under a stream of nitrogen and redissolve the residue in a suitable solvent for HPLC injection.
-
Mobile Phase: A gradient of solvents is typically used for efficient separation of this compound from other carotenoids.
-
Detection: Use a photodiode array (PDA) detector to monitor the elution profile at the characteristic absorption maxima of this compound.
-
Quantification: Calculate the concentration of this compound by comparing the peak area to a standard curve of a known concentration.
Data Presentation
Table 1: Reported Yield of this compound from Fusarium fujikuroi
| Fungal Strain | Culture Condition | This compound Yield (mg/g dry weight) | Reference |
| F. fujikuroicarS mutant | Optimized Low-Nitrogen Medium | ~8.3 | [1] |
| F. fujikuroi wild type | Standard DG minimal medium | Significantly lower than carS mutant | [1] |
Visualizations
This compound Biosynthesis Pathway
The biosynthesis of this compound from geranylgeranyl pyrophosphate (GGPP) involves a series of enzymatic steps.
Caption: Biosynthesis pathway of this compound in fungi.
Experimental Workflow for this compound Extraction
The following diagram outlines the key steps from fungal culture to the final extract.
Caption: Workflow for this compound extraction and analysis.
References
- 1. This compound Overproduction by Fusarium fujikuroi and Evaluation of Its Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Production by Neurospora and Fusarium | Springer Nature Experiments [experiments.springernature.com]
- 3. research.setu.ie [research.setu.ie]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. smujo.id [smujo.id]
HPLC methods for Neurosporaxanthin quantification and purification
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantification and purification of neurosporaxanthin using High-Performance Liquid Chromatography (HPLC). This compound, a carboxylic apocarotenoid found in fungi such as Neurospora crassa and Fusarium fujikuroi, is of increasing interest due to its antioxidant properties.[1][2][3] Accurate and efficient analytical methods are crucial for its study and potential application in drug development.
Introduction
This compound is a polar xanthophyll that presents unique challenges for separation from its less polar carotenoid precursors.[1][4] The methods outlined below provide a robust framework for the extraction, quantification, and purification of this compound from fungal cultures. These protocols are designed to be adaptable for various research needs, from routine quantification to the preparation of highly purified standards.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained during the HPLC analysis of this compound and its precursors from fungal extracts.
Table 1: HPLC Retention Times of this compound and Precursor Carotenoids
| Compound | Retention Time (minutes) |
| This compound | Varies (typically early eluting) |
| Torulene | Varies |
| γ-Carotene | Varies |
| ζ-Carotene | Varies |
| β-Carotene | Varies (typically later eluting) |
Note: Retention times are dependent on the specific HPLC column, mobile phase composition, and gradient profile.
Table 2: Relative Abundance of this compound in Fungal Strains
| Fungal Strain | Culture Conditions | This compound (% of total carotenoids) | Reference |
| F. fujikuroi SG39 | High-N Medium | ~89% | [5] |
| F. fujikuroi SG256 | High-N Medium | ~11% | [5] |
Experimental Protocols
Protocol 1: Extraction of Carotenoids from Fungal Mycelia
This protocol describes the extraction of total carotenoids, including this compound, from fungal biomass.
Materials:
-
Lyophilized fungal mycelia
-
Acetone
-
Stainless-steel balls (5 mm diameter)
-
Microcentrifuge tubes (1.5 mL)
-
Laboratory ball mill or homogenizer
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Weigh approximately 20 mg of lyophilized fungal biomass into a 1.5 mL microcentrifuge tube.[1]
-
Add three 5 mm stainless-steel balls to the tube.[1]
-
Add a suitable volume of acetone to the tube to cover the biomass.
-
Homogenize the sample using a laboratory ball mill or other appropriate homogenizer until the biomass is thoroughly disrupted and the acetone is brightly colored.
-
Centrifuge the tube to pellet the cell debris.
-
Carefully transfer the supernatant containing the carotenoid extract to a clean tube.
-
Repeat the extraction process with fresh acetone on the pellet to ensure complete recovery of pigments.
-
Pool the supernatants and evaporate to dryness under vacuum using a rotary evaporator at 30°C.[1]
-
Redissolve the dried pigment extract in a known volume of acetone or a suitable solvent for HPLC analysis.[1]
-
Centrifuge the redissolved extract to remove any insoluble material and transfer the clear supernatant to an HPLC vial.[1]
Protocol 2: HPLC Quantification of this compound
This protocol outlines the analytical HPLC method for the separation and quantification of this compound and its precursors.
HPLC System and Conditions:
-
HPLC System: A system equipped with a photodiode array (PDA) or UV/Vis detector is recommended. A Waters 2695 HPLC with a Waters 2998 photodiode array detector has been successfully used.[1][5]
-
Column: A reversed-phase C18 column is suitable for separating the polar this compound from the non-polar carotenes. A Mediterranea SEA18 column (3 µm, 20 x 0.46 cm) has been reported.[1][5]
-
Mobile Phase: A gradient of solvents is typically required to resolve all compounds of interest. Specific mobile phases can vary, but combinations of acetonitrile, methanol, water, and methyl tert-butyl ether are common for carotenoid separation.[6][7]
-
Flow Rate: A flow rate of 0.8 mL/min is a common starting point.[8]
-
Detection Wavelength: Carotenoids are typically monitored at 450 nm.[2][5] this compound has characteristic absorption maxima around 475 and 502 nm.[2]
-
Injection Volume: 20 µL is a typical injection volume.[6]
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase conditions.
-
Inject the prepared carotenoid extract onto the column.
-
Run the gradient program to separate the carotenoids.
-
Monitor the elution of compounds using the PDA or UV/Vis detector at 450 nm.
-
Identify this compound and its precursors based on their retention times and characteristic UV/Vis spectra.
-
Quantify the amount of each carotenoid by integrating the peak area and comparing it to a calibration curve of a known standard (if available) or by using relative peak areas.[5]
Protocol 3: HPLC Purification of this compound
This protocol describes a semi-preparative HPLC method for isolating pure this compound.
HPLC System and Conditions:
-
HPLC System: A semi-preparative or preparative HPLC system equipped with a fraction collector is required. A Waters 2695 HPLC fitted with a Waters Fraction Collector III has been used.[1]
-
Column: A larger-scale reversed-phase C18 column is necessary for preparative work.
-
Mobile Phase and Gradient: The analytical method can be scaled up. Isocratic conditions may be employed if the target peak is well-resolved.
-
Detection Wavelength: Monitor at 450 nm or at the specific absorption maximum of this compound.
-
Injection Volume: Larger injection volumes (e.g., 100 µL) of a concentrated extract are used.[1]
Procedure:
-
Perform an initial analytical run to determine the retention time of this compound.
-
Inject a larger volume of the concentrated extract onto the semi-preparative column.
-
Collect the eluent corresponding to the this compound peak using a fraction collector.
-
Pool the collected fractions containing pure this compound.
-
Verify the purity of the isolated fraction by re-injecting a small aliquot into the analytical HPLC system.
-
Evaporate the solvent from the purified fraction to obtain pure this compound.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Simplified this compound biosynthesis pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Industrially Important Fungal Carotenoids: Advancements in Biotechnological Production and Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC Analysis of Carotenoids in this compound-Producing Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Overproduction by Fusarium fujikuroi and Evaluation of Its Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A New Method to Simultaneously Quantify the Antioxidants: Carotenes, Xanthophylls, and Vitamin A in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Separation and quantification of 15 carotenoids by reversed phase high performance liquid chromatography coupled to diode array detection with isosbestic wavelength approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of an Improved Carotenoid Extraction Method to Characterize the Carotenoid Composition under Oxidative Stress and Cold Temperature in the Rock Inhabiting Fungus Knufia petricola A95 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Thin-Layer Chromatography for the Separation of Neurosporaxanthin from its Precursors
Introduction
Neurosporaxanthin, a C35 apocarotenoid carboxylic acid, is a pigment produced by various filamentous fungi, including species of Neurospora and Fusarium.[1][2] As a compound of interest for its antioxidant properties and potential applications in the food and pharmaceutical industries, efficient methods for its separation and purification from its biosynthetic precursors are essential for research and development.[3] Thin-layer chromatography (TLC) offers a rapid, simple, and cost-effective technique for the qualitative and semi-quantitative analysis of this compound and its precursors.[4] This document provides detailed application notes and protocols for the separation of this compound from its less polar carotenoid precursors using TLC.
Principle of Separation
The separation of this compound from its precursors by TLC is based on the principle of adsorption chromatography. The stationary phase, typically silica gel, is polar, while the mobile phase is a less polar solvent mixture. This compound, with its terminal carboxylic acid group, is the most polar compound in the biosynthetic pathway. Its precursors, which include phytoene, lycopene, γ-carotene, β-carotene, and torulene, are non-polar hydrocarbon carotenes. The intermediate, β-apo-4'-carotenal, is an aldehyde and possesses intermediate polarity.
During development of the TLC plate, the components of the sample mixture partition between the stationary and mobile phases. The less polar precursors have a weaker affinity for the polar stationary phase and a higher affinity for the mobile phase, causing them to travel further up the plate, resulting in higher Retention Factor (Rf) values. Conversely, the more polar this compound interacts more strongly with the silica gel and moves a shorter distance, leading to a lower Rf value. This differential migration allows for the effective separation of this compound from its precursors.
This compound Biosynthesis Pathway
The biosynthesis of this compound from geranylgeranyl pyrophosphate (GGPP) involves a series of enzymatic steps, including desaturation, cyclization, cleavage, and oxidation. Understanding this pathway is crucial for identifying the potential precursors that may be present in a sample extract. The key precursors that can be separated from this compound using TLC are phytoene, lycopene, γ-carotene, β-carotene, torulene, and β-apo-4'-carotenal.
References
- 1. This compound Production by Neurospora and Fusarium | Springer Nature Experiments [experiments.springernature.com]
- 2. research.setu.ie [research.setu.ie]
- 3. This compound Overproduction by Fusarium fujikuroi and Evaluation of Its Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Mass Spectrometry Analysis of Neurosporaxanthin and Its Derivatives
These application notes provide detailed protocols for the extraction, identification, and quantification of neurosporaxanthin and its precursors using liquid chromatography-mass spectrometry (LC-MS). The described methods are intended for researchers, scientists, and professionals in drug development and natural product chemistry.
Introduction to this compound
This compound is a carboxylic apocarotenoid synthesized by filamentous fungi such as Neurospora crassa and Fusarium fujikuroi.[1][2][3][4][5] Its unique chemical structure, featuring a carboxylic acid group, makes it more polar than many other carotenoids.[6][7] This C35 apocarotenoid is responsible for the orange pigmentation of these fungi.[1][2][3][4] Recent studies have highlighted its significant antioxidant properties and its potential as a provitamin A source, making it a compound of interest for nutraceutical and pharmaceutical applications.[5][6][8][9]
Mass spectrometry, particularly when coupled with high-performance liquid chromatography (HPLC), is a powerful technique for the analysis of this compound and its biosynthetic precursors.[8][9] This document outlines the key procedures for sample preparation, LC-MS/MS analysis, and data interpretation.
Experimental Protocols
Protocol 1: Extraction of this compound from Fungal Mycelia
This protocol describes the extraction of this compound and other carotenoids from the mycelia of Fusarium fujikuroi or Neurospora crassa.
Materials:
-
Fungal mycelia (fresh or lyophilized)
-
Acetone
-
Methanol
-
Dichloromethane
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Harvest fungal mycelia by filtration and wash with distilled water. The mycelia can be used fresh or lyophilized for long-term storage.
-
Grind the mycelia to a fine powder using a mortar and pestle with liquid nitrogen for efficient cell disruption.
-
Extract the powdered mycelia repeatedly with acetone until the biomass becomes colorless.
-
Pool the acetone extracts and evaporate to dryness using a rotary evaporator at a temperature below 40°C.
-
Resuspend the dried extract in a mixture of diethyl ether and a 10% (w/v) NaCl solution.
-
Separate the phases and collect the upper diethyl ether layer containing the carotenoids.
-
Wash the ether phase with distilled water to remove any residual acetone or salt.
-
Dry the ether phase over anhydrous sodium sulfate, filter, and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent (e.g., methyl tert-butyl ether/methanol 1:1) for HPLC or LC-MS analysis.[10]
Protocol 2: LC-MS/MS Analysis of this compound and its Precursors
This protocol provides a general method for the separation and detection of this compound and its precursors using a reverse-phase HPLC system coupled to a tandem mass spectrometer.
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reverse-phase column is suitable for the separation of carotenoids.
-
Mobile Phase A: Acetonitrile/Methanol/Water with 0.1% formic acid or ammonium acetate. The addition of additives like ammonium acetate can enhance MS signal intensity for carotenoids.[11]
-
Mobile Phase B: Methyl tert-butyl ether (MTBE) or another non-polar solvent.
-
Gradient: A linear gradient from a more polar to a less polar mobile phase composition is typically used. For example, starting with 100% A and gradually increasing the percentage of B over 15-20 minutes.[10]
-
Flow Rate: 0.2-0.5 mL/min.
-
Column Temperature: 25-30°C.
-
Injection Volume: 5-20 µL.
Mass Spectrometry (MS) Conditions:
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode. APCI is often preferred for carotenoid analysis.[11]
-
Scan Mode: Full scan for identification of molecular ions and selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for quantification.
-
Collision Gas: Argon.
-
MS/MS Fragmentation: The fragmentation of carotenoids often involves neutral losses of toluene (92 Da) and xylene (106 Da) from the polyene chain.[12] For this compound, fragmentation will also involve the carboxylic acid group.
Quantitative Data
The following table summarizes the key mass-to-charge ratios (m/z) for this compound and its major precursors that can be used for their identification and quantification by mass spectrometry.
| Compound | Chemical Formula | [M+H]⁺ (m/z) |
| Phytoene | C₄₀H₆₄ | 545.5 |
| ζ-Carotene | C₄₀H₆₀ | 541.5 |
| γ-Carotene | C₄₀H₅₆ | 537.4 |
| Torulene | C₄₀H₅₄ | 535.4 |
| β-apo-4'-carotenal | C₃₀H₄₀O | 425.3 |
| This compound | C₃₅H₄₄O₂ | 505.3 |
Note: The m/z values are for the protonated molecules ([M+H]⁺) and may vary slightly depending on the instrument calibration. The mass spectrum of purified this compound has been previously reported.[6][8]
Visualizations
Biosynthetic Pathway of this compound
The following diagram illustrates the biosynthetic pathway of this compound from geranylgeranyl pyrophosphate (GGPP) in fungi like Fusarium fujikuroi and Neurospora crassa.[1][13][14][15]
Caption: Biosynthetic pathway of this compound in fungi.
Experimental Workflow for LC-MS/MS Analysis
This diagram outlines the general workflow for the analysis of this compound from fungal culture to data analysis.
Caption: General workflow for LC-MS/MS analysis of this compound.
References
- 1. This compound Overproduction by Fusarium fujikuroi and Evaluation of Its Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. research.setu.ie [research.setu.ie]
- 4. This compound Production by Neurospora and Fusarium | Springer Nature Experiments [experiments.springernature.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Bioavailability and provitamin A activity of this compound in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. An LC/MS method for d8-β-carotene and d4-retinyl esters: β-carotene absorption and its conversion to vitamin A in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Carotenoid Biosynthesis in Fusarium - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Filamentous ascomycetes fungi as a source of natural pigments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Note: Spectrophotometric Determination of Neurosporaxanthin Concentration
Audience: Researchers, scientists, and drug development professionals.
Introduction Neurosporaxanthin (NX) is a carboxylic apocarotenoid synthesized by filamentous fungi, notably species from the Neurospora and Fusarium genera.[1][2] This vibrant orange pigment is gaining significant attention in the scientific community for its potent antioxidant properties and potential applications as a food or feed additive.[1][3] Furthermore, emerging research highlights its bioavailability and provitamin A activity, suggesting its utility in pharmaceuticals and drug development.[4][5] Accurate quantification of this compound is critical for optimizing its production in fungal cultures, assessing its biological activity, and developing novel therapeutic agents. This document provides a detailed protocol for the extraction and subsequent spectrophotometric determination of this compound concentration from fungal sources.
Principle of the Method The quantification of this compound via UV-Visible spectrophotometry is based on the Beer-Lambert law. This principle states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. This compound exhibits a characteristic absorption spectrum in the visible range (400-550 nm), which allows for its selective measurement.[4][6][7] By measuring the absorbance at its maximum wavelength (λmax) and using its specific extinction coefficient, the concentration in a given sample can be accurately calculated.
Quantitative Spectrophotometric Data
The spectrophotometric properties of this compound are essential for its accurate quantification. The following table summarizes the key parameters.
| Parameter | Value | Solvent | Reference |
| Absorption Maxima (λmax) | ~475 nm, ~502 nm | Chloroform | [4] |
| Specific Extinction Coefficient (E 1%, 1cm) | 1715 | Acetone | [1][8] |
Experimental Protocols
Protocol 1: Extraction of this compound from Fungal Mycelia
This protocol details the extraction of total carotenoids, including this compound, from fungal biomass.
Materials:
-
Fungal mycelia
-
Liquid nitrogen or mortar and pestle with sea sand
-
Acetone (HPLC grade)
-
Centrifuge and centrifuge tubes
-
Freeze-dryer (lyophilizer)
-
Vortex mixer
-
Spectrophotometer
-
Cuvettes
Procedure:
-
Harvesting: Harvest fungal mycelia from the culture medium by filtration.
-
Drying: Freeze the mycelial samples at -80°C and then lyophilize for 24 hours to obtain dry biomass. Weigh the dried samples.[1]
-
Cell Disruption: Grind the dry mycelia into a fine powder. This can be achieved by grinding with sea sand in a mortar.[1][8]
-
Solvent Extraction:
-
Add a known volume of acetone to the ground mycelia.
-
Vortex vigorously for 1-2 minutes to ensure thorough mixing.
-
Continue adding acetone and repeating the extraction until the mycelial pellet becomes colorless, indicating that all pigments have been extracted.[1]
-
-
Clarification: Centrifuge the acetone extract at 5000 x g for 10-15 minutes to pellet the cell debris.
-
Collection: Carefully collect the supernatant containing the carotenoid extract into a clean tube. This extract is now ready for spectrophotometric analysis. The entire extraction process should be carried out under dim light to prevent carotenoid degradation.[7]
Note on Contaminants: For fungal strains like certain Fusarium species that may co-produce bikaverins, these can be precipitated and removed by adding 1/10th volume of 10 M NaOH to the acetone extract before centrifugation.[1]
Protocol 2: Spectrophotometric Quantification of this compound
This protocol describes how to measure the absorbance and calculate the concentration of this compound.
Procedure:
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength scan range from 350 nm to 650 nm.[1] Use acetone as the blank reference.
-
Sample Measurement:
-
Transfer the acetone extract from Protocol 1 into a quartz or glass cuvette.
-
Place the cuvette in the spectrophotometer and record the absorption spectrum.
-
Identify the absorbance value at the maximum absorption wavelength (λmax), typically around 475 nm.
-
-
Calculation of Concentration:
-
Use the Beer-Lambert law to calculate the concentration of this compound. When dealing with a crude extract containing a mixture of carotenoids, the total carotenoid content is often estimated first.
-
If HPLC analysis confirms that this compound is the predominant carotenoid (e.g., >85%), the concentration can be estimated directly using the formula below.[1]
-
Formula for Concentration:
Concentration (mg/L) = (A * 10,000) / E
Where:
-
A = Absorbance at λmax (~475 nm)
-
E = Specific extinction coefficient (1715 for this compound)
Subtraction Protocol for Mixed Carotenoids: In many cases, the fungal extract contains a mixture of polar this compound and its non-polar neutral carotenoid precursors (e.g., γ-carotene, torulene).[1] A "subtraction protocol" can be used to differentiate and quantify these fractions.[1][8] This typically involves a phase separation step (e.g., with hexane and aqueous methanol) to separate the polar (NX) and non-polar carotenoids before spectrophotometric measurement of the respective phases. For precise quantification in mixed samples, HPLC analysis is recommended to determine the relative proportion of each carotenoid.[1][7]
Visualizations
This compound Biosynthesis Pathway
The synthesis of this compound in fungi like Fusarium fujikuroi involves a series of enzymatic conversions starting from geranylgeranyl pyrophosphate (GGPP).[1][8][9]
Caption: Key enzymatic steps in the this compound biosynthesis pathway.
Experimental Workflow for Quantification
The overall process from sample preparation to data analysis is a sequential workflow designed to ensure accurate and reproducible results.
Caption: Standard workflow for this compound extraction and quantification.
Applications in Research and Drug Development
-
Bioprocess Optimization: The protocol is essential for screening fungal strains and optimizing culture conditions (e.g., nitrogen starvation) to achieve high-yield production of this compound.[1][3]
-
Antioxidant Studies: Accurate quantification is the first step in evaluating the antioxidant capacity of this compound-rich extracts in various in vitro and in vivo models.[1][10]
-
Pharmaceutical Research: As a potential provitamin A source and an anti-inflammatory agent, quantifying this compound is crucial for pharmacokinetic studies, determining bioavailability, and establishing effective dosages in preclinical models.[4][5]
-
Food and Cosmetics: This method supports the quality control and standardization of this compound as a natural colorant and functional ingredient in food, feed, and cosmetic formulations.[2]
References
- 1. This compound Overproduction by Fusarium fujikuroi and Evaluation of Its Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Industrially Important Fungal Carotenoids: Advancements in Biotechnological Production and Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Overproduction by Fusarium fujikuroi and Evaluation of Its Antioxidant Properties [mdpi.com]
- 4. Bioavailability and provitamin A activity of this compound in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carotenoids in Drug Discovery and Medicine: Pathways and Molecular Targets Implicated in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound Production by Neurospora and Fusarium | Springer Nature Experiments [experiments.springernature.com]
- 10. mdpi.com [mdpi.com]
Application of Neurosporaxanthin in Neuroprotection Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurosporaxanthin, a carboxylic apocarotenoid produced by filamentous fungi such as Neurospora crassa and Fusarium fujikuroi, is emerging as a compound of significant interest for its potent antioxidant properties.[1][2] While direct studies on the neuroprotective effects of this compound are in their nascent stages, its robust antioxidant capacity, demonstrated through various in vitro assays, suggests a strong potential for mitigating oxidative stress-induced neuronal damage, a key pathological mechanism in many neurodegenerative diseases.[1][2] This document provides detailed application notes and protocols for assessing the neuroprotective potential of this compound, drawing parallels from the extensive research on other structurally related carotenoids like astaxanthin and β-carotene.
The primary mechanism underlying the neuroprotective effects of many carotenoids is their ability to quench singlet oxygen and scavenge free radicals, thereby protecting neuronal cells from oxidative damage.[3][4] Key signaling pathways implicated in these protective effects include the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which upregulates endogenous antioxidant defenses, and the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of inflammation.[5][6][7][8] The protocols outlined below are designed to investigate the efficacy of this compound in these key areas of neuroprotection.
Data Presentation: In Vitro Antioxidant Capacity of this compound
The antioxidant potential of this compound has been quantified using several standard assays. The data below, derived from studies on this compound-rich extracts from Fusarium fujikuroi, provides a baseline for its antioxidant efficacy.
| Assay | Method | Key Findings | Reference |
| DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay | Measures the ability of an antioxidant to donate an electron and neutralize the DPPH radical. | This compound-rich extracts exhibited a 6-fold higher DPPH radical scavenging activity compared to extracts with low this compound content. | [1] |
| FRAP (Ferric Reducing Ability of Plasma) Assay | Measures the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form in the presence of antioxidants. | This compound-rich extracts showed a 2-fold higher ferric reducing capacity compared to extracts with low this compound content. | [1] |
| SOAC (Singlet Oxygen Absorption Capacity) Assay | Quantifies the quenching efficiency of an antioxidant against singlet oxygen. | This compound-rich extracts demonstrated a singlet oxygen quenching activity comparable to that of β-carotene. | [1] |
Key Experimental Protocols for Neuroprotection Assays
The following protocols are adapted from established methods used to evaluate the neuroprotective effects of carotenoids in neuronal cell culture models, such as human neuroblastoma SH-SY5Y cells and rat pheochromocytoma PC12 cells. These cell lines are widely used as they can be differentiated into neuron-like cells and are susceptible to neurotoxic insults relevant to neurodegenerative diseases.[9][10][11]
Protocol 1: Assessment of Neuroprotection against Oxidative Stress-Induced Cell Death
Objective: To determine the ability of this compound to protect neuronal cells from cytotoxicity induced by an oxidative stressor (e.g., hydrogen peroxide, H₂O₂).
Cell Line: SH-SY5Y human neuroblastoma cells.
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
SH-SY5Y cells
-
Cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Hydrogen peroxide (H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Pre-treatment with this compound: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 24 hours. Include a vehicle control (solvent only).
-
Induction of Oxidative Stress: After the pre-treatment period, expose the cells to a pre-determined toxic concentration of H₂O₂ (e.g., 100 µM) for an additional 24 hours. A control group should not be exposed to H₂O₂.
-
MTT Assay for Cell Viability:
-
Remove the culture medium.
-
Add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Express cell viability as a percentage of the control (untreated and unexposed to H₂O₂) cells.
Expected Outcome: this compound is expected to increase cell viability in a dose-dependent manner in H₂O₂-treated cells, indicating a protective effect against oxidative stress-induced cell death.
Protocol 2: Evaluation of Anti-Apoptotic Effects
Objective: To investigate whether this compound can inhibit the apoptotic cascade induced by a neurotoxin.
Cell Line: Differentiated PC12 cells.
Materials:
-
This compound
-
PC12 cells
-
Nerve Growth Factor (NGF) for differentiation
-
Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or MPP⁺)
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Differentiation: Differentiate PC12 cells by treating them with NGF (e.g., 50 ng/mL) for 5-7 days.
-
Pre-treatment and Toxin Exposure: Pre-treat the differentiated PC12 cells with different concentrations of this compound for 24 hours, followed by exposure to the neurotoxin (e.g., 100 µM 6-OHDA) for another 24 hours.
-
Annexin V-PI Staining:
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic/necrotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.
-
Data Analysis: Quantify the percentage of cells in each quadrant and compare the percentage of apoptotic cells in this compound-treated groups with the toxin-only treated group.
Expected Outcome: this compound is anticipated to decrease the percentage of apoptotic cells, demonstrating its anti-apoptotic properties.
Protocol 3: Assessment of Anti-Neuroinflammatory Activity
Objective: To determine if this compound can suppress the inflammatory response in activated microglial cells.
Cell Line: BV-2 microglial cells.
Materials:
-
This compound
-
BV-2 cells
-
Lipopolysaccharide (LPS)
-
Griess Reagent for nitric oxide (NO) measurement
-
ELISA kits for TNF-α and IL-1β
Procedure:
-
Cell Seeding and Treatment: Seed BV-2 cells in a 24-well plate. Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Induction of Inflammation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.
-
Nitric Oxide (NO) Measurement:
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess Reagent according to the manufacturer's protocol.
-
Measure the absorbance at 540 nm. A standard curve with sodium nitrite should be used for quantification.
-
-
Cytokine Measurement (TNF-α and IL-1β):
-
Use the collected cell culture supernatant.
-
Perform ELISAs for TNF-α and IL-1β following the manufacturer's instructions.
-
-
Data Analysis: Compare the levels of NO, TNF-α, and IL-1β in the supernatants of this compound-treated cells with those of LPS-only treated cells.
Expected Outcome: this compound is expected to reduce the production of NO, TNF-α, and IL-1β in a concentration-dependent manner, indicating its anti-neuroinflammatory potential.
Visualization of Signaling Pathways and Workflows
References
- 1. This compound Overproduction by Fusarium fujikuroi and Evaluation of Its Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Anti-Apoptotic Effects of Carotenoids in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Putative Role of Astaxanthin in Neuroinflammation Modulation: Mechanisms and Therapeutic Potential [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. NF-κB in neuronal plasticity and neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Antioxidative and anti-inflammatory neuroprotective effects of astaxanthin and canthaxanthin in nerve growth factor differentiated PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Elucidation of the Neuroprotective Effects of Astaxanthin Against Amyloid β Toxicity in the SH-SY5Y Human Neuroblastoma Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for Neurosporaxanthin as a Natural Colorant in Food and Feed
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurosporaxanthin, a C35 apocarotenoid carboxylic acid, is a natural orange-red pigment produced by filamentous fungi such as Neurospora crassa and Fusarium fujikuroi.[1][2] Its unique chemical structure, coupled with its potent antioxidant properties and provitamin A activity, makes it a promising candidate as a natural colorant for the food and feed industries.[3][4] These application notes provide a comprehensive overview of this compound, including its production, physicochemical properties, and detailed protocols for its extraction, analysis, and application.
Physicochemical Properties and Bioactivity
This compound possesses a distinctive orange-red hue and exhibits significant antioxidant activity, which has been demonstrated through various in vitro assays.[2][5] Recent studies have also highlighted its bioavailability and conversion to vitamin A in animal models, suggesting its potential as a functional food ingredient.[1][6]
Antioxidant Activity
This compound-rich extracts have shown superior antioxidant capacity compared to extracts with low this compound content.[2][5] The antioxidant activity has been evaluated using several standard assays:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: Measures the ability of an antioxidant to donate an electron and neutralize the DPPH radical.
-
FRAP (Ferric Reducing Antioxidant Power) Assay: Assesses the capacity of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
-
SOAC (Singlet Oxygen Absorption Capacity) Assay: Determines the quenching efficiency of an antioxidant against singlet oxygen.[2]
| Antioxidant Assay | This compound-Rich Extract | Low-Neurosporaxanthin Extract | Reference Carotenoid |
| DPPH Scavenging Activity | 6-fold higher | Lower activity | - |
| FRAP Capacity | 2-fold higher | Lower activity | - |
| SOAC Score | Comparable to β-carotene | No activity detected | β-carotene |
Table 1: Comparative Antioxidant Activity of this compound Extracts [5]
Bioavailability and Provitamin A Activity
Studies in mice have demonstrated that this compound has greater bioavailability than β-carotene and β-cryptoxanthin.[1][6] It can be enzymatically cleaved by β-carotene oxygenase 1 (BCO1) to form retinal (vitamin A aldehyde), indicating its potential as a source of vitamin A.[1]
Regulatory Status
The regulatory status of this compound as a food additive is not yet fully established. While mycelial biomass from Neurospora crassa has received a "no questions" letter from the FDA in response to a GRAS (Generally Recognized as Safe) notification (GRN No. 1117) for use as a protein source, this does not explicitly cover the use of purified this compound as a colorant.[7] Color additives are generally not eligible for GRAS status and require a separate color additive petition to the FDA.[8] For use in the European Union, microbial pigments require authorization as a food additive. Currently, only β-carotene from Blakeslea trispora is an authorized microbial food colorant.[9] Further toxicological studies and regulatory submissions are necessary to establish a clear legal framework for the use of this compound in food and feed.
Production of this compound
This compound can be produced through fermentation of fungal strains, with Fusarium fujikuroi and Neurospora crassa being the most studied organisms.[4][10] Overproduction can be achieved through genetic modification and optimization of culture conditions.
Workflow for this compound Production
Caption: Workflow for the production of this compound.
Experimental Protocols
Protocol 1: Production of this compound from Fusarium fujikuroi
This protocol is based on methods developed for the overproduction of this compound in a carS mutant of F. fujikuroi.[2]
Materials:
-
Fusarium fujikuroi high-producing strain (e.g., SG39)
-
Low-nitrogen optimized medium:
-
Sucrose: 80 g/L
-
NH₄NO₃: 0.5 g/L
-
KH₂PO₄: 2.4 g/L
-
MgSO₄·7H₂O: 1 g/L
-
Microelements solution
-
-
Sterile water
-
500 mL Erlenmeyer flasks
-
Orbital shaker
-
Filtration apparatus
-
Freeze-dryer
Procedure:
-
Inoculum Preparation: Prepare a spore suspension of F. fujikuroi in sterile water to a concentration of 10⁶ conidia/mL.
-
Fermentation: Inoculate 200 mL of low-nitrogen optimized medium in a 500 mL Erlenmeyer flask with the spore suspension.
-
Incubation: Incubate the flasks at 30°C in the dark on an orbital shaker at 150 rpm for 5 weeks.
-
Harvesting: After incubation, filter the mycelia from the culture medium.
-
Drying: Freeze-dry the harvested mycelia to a constant weight. The dried biomass, rich in this compound, is now ready for extraction.
Protocol 2: Extraction and Purification of this compound
This protocol describes the extraction of this compound from fungal biomass and its subsequent purification.[2][11]
Materials:
-
Freeze-dried fungal biomass
-
Acetone
-
Mortar and pestle
-
Sea sand
-
Centrifuge
-
Rotary evaporator
-
HPLC system with a C18 reverse-phase column and photodiode array detector
Procedure:
-
Cell Disruption: Grind the freeze-dried mycelia with sea sand in a mortar and pestle to break the cell walls.
-
Extraction: Add acetone to the ground biomass and continue grinding until the biomass is colorless.
-
Clarification: Centrifuge the acetone extract to pellet any remaining cell debris.
-
Concentration: Evaporate the acetone from the supernatant using a rotary evaporator.
-
Purification: Redissolve the concentrated extract in a suitable solvent and purify by HPLC using a C18 column. Monitor the elution of this compound at its characteristic absorption maxima (approximately 475 and 502 nm).[1]
Protocol 3: Quantification of this compound
This protocol outlines the spectrophotometric quantification of this compound in an extract.[11]
Materials:
-
This compound extract in acetone
-
Spectrophotometer
Procedure:
-
Sample Preparation: Dilute the this compound extract in acetone to obtain an absorbance reading within the linear range of the spectrophotometer.
-
Spectrophotometric Measurement: Measure the absorbance of the diluted extract at the maximum absorption wavelength of this compound (approximately 475 nm).
-
Quantification: Calculate the concentration of this compound using the Beer-Lambert law and the specific extinction coefficient (E1% 1cm) of 1715 for this compound in acetone.[11]
Protocol 4: Application in a Beverage Model System
This protocol provides a general method for incorporating this compound into a model beverage system. Due to the lipophilic nature of carotenoids, an emulsion is typically required for their even dispersion in aqueous systems.
Materials:
-
Purified this compound
-
Food-grade emulsifier (e.g., Tween 80, lecithin)
-
Carrier oil (e.g., medium-chain triglycerides)
-
High-pressure homogenizer
-
Model beverage base (e.g., water, sugar, citric acid)
Procedure:
-
Oil Phase Preparation: Dissolve the purified this compound in the carrier oil.
-
Aqueous Phase Preparation: Disperse the emulsifier in the model beverage base.
-
Emulsification: Add the oil phase to the aqueous phase and pre-mix.
-
Homogenization: Pass the pre-mix through a high-pressure homogenizer to create a stable oil-in-water emulsion. The resulting colored emulsion can be added to beverages.[12]
To enhance stability, especially against light and oxidation, encapsulation techniques such as spray drying or freeze-drying of the emulsion can be employed.[1]
Protocol 5: Application in a Baked Goods Model System
This protocol describes the incorporation of this compound into a model baked good.
Materials:
-
Purified this compound
-
Shortening or oil
-
Flour and other baking ingredients
Procedure:
-
Colorant Dispersion: Disperse the purified this compound in the shortening or oil component of the recipe.
-
Dough/Batter Preparation: Prepare the dough or batter as per the standard recipe, incorporating the colored shortening/oil.
-
Baking: Bake the product according to the recipe instructions. Note that some degradation of the colorant may occur during baking due to heat.[13]
Protocol 6: Application in an Animal Feed Model System
This protocol provides a general method for adding this compound to animal feed.
Materials:
-
Purified this compound or dried fungal biomass containing this compound
-
Feed premix
-
Feed mixer
Procedure:
-
Premix Preparation: If using purified this compound, it should first be formulated into a stable, dry powder, for example, by spray-drying an emulsion.
-
Mixing: Add the this compound powder or the dried fungal biomass to a small portion of the feed (premix) and mix thoroughly.
-
Final Blending: Add the premix to the bulk of the feed and mix until a homogenous distribution of the colorant is achieved.[9][14]
Signaling Pathways and Biosynthesis
The biosynthesis of this compound in fungi originates from the mevalonate pathway, leading to the formation of geranylgeranyl pyrophosphate (GGPP). A series of enzymatic reactions then converts GGPP into this compound.
This compound Biosynthesis Pathway
Caption: Biosynthesis pathway of this compound.
Future Perspectives
This compound holds significant promise as a natural and functional food and feed colorant. Its vibrant color, potent antioxidant activity, and provitamin A function make it a valuable alternative to synthetic dyes. However, further research is required to:
-
Obtain comprehensive data on its stability in various food and feed matrices under different processing and storage conditions.
-
Conduct thorough toxicological studies to support its safety for human and animal consumption.
-
Achieve regulatory approval for its use as a food and feed additive in key markets.
-
Optimize production processes to ensure economic viability for industrial-scale applications.
By addressing these areas, the full potential of this compound as a next-generation natural colorant can be realized.
References
- 1. Encapsulation Techniques of Carotenoids and Their Multifunctional Applications in Food and Health: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Overproduction by Fusarium fujikuroi and Evaluation of Its Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agricultura.mendelu.cz [agricultura.mendelu.cz]
- 4. This compound production by Neurospora and Fusarium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bakerpedia.com [bakerpedia.com]
- 7. This compound Production by Neurospora and Fusarium | Springer Nature Experiments [experiments.springernature.com]
- 8. youtube.com [youtube.com]
- 9. animalsciencejournal.usamv.ro [animalsciencejournal.usamv.ro]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. hsfbiotech.com [hsfbiotech.com]
- 13. cerealsgrains.org [cerealsgrains.org]
- 14. fefana.org [fefana.org]
Application Notes and Protocols for In Vivo Studies of Neurosporaxanthin Bioavailability and Metabolism
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neurosporaxanthin, a C35 apocarotenoid acid synthesized by fungi of the Neurospora and Fusarium genera, is gaining attention for its potential as a bioactive compound.[1][2] Its unique chemical structure, characterized by a carboxylic acid group, renders it more polar compared to other carotenoids.[3][4] This structural feature, along with an unsubstituted β-ionone ring, suggests potential for high bioavailability and provitamin A activity.[3][4][5] Recent in vivo studies have confirmed these hypotheses, indicating that this compound is not only highly bioavailable but is also efficiently converted to vitamin A, positioning it as a promising novel food additive or nutraceutical.[3][4]
These application notes provide a comprehensive overview of the methodologies used to conduct in vivo studies on the bioavailability and metabolism of this compound, with a focus on rodent models.
I. Quantitative Data Summary
Recent studies in mice have demonstrated the superior bioavailability of this compound compared to other well-known provitamin A carotenoids. The following tables summarize key quantitative findings from these studies.
Table 1: Comparative Bioavailability of this compound in Bco1-/-Bco2-/- Mice [3][4]
| Carotenoid | Dose (µ g/day for 14 days) | Fecal Excretion (%) | Liver Accumulation (nmol/g) |
| This compound | 100 | 25.4 ± 4.5 | 1.8 ± 0.3 |
| β-Carotene | 100 | 58.7 ± 5.1 | 0.7 ± 0.1 |
| β-Cryptoxanthin | 100 | 62.3 ± 3.8 | 0.5 ± 0.1 |
Data are presented as mean ± SEM. Bco1-/-Bco2-/- mice lack the enzymes responsible for carotenoid cleavage, allowing for the study of carotenoid absorption and accumulation.
Table 2: Vitamin A (Retinyl Ester) Levels in Wild-Type Mice Fed Different Carotenoids [3][4]
| Treatment Group | Dose (µ g/day for 14 days) | Liver Retinyl Esters (nmol/g) |
| Vehicle Control | 0 | 15.2 ± 2.1 |
| This compound | 100 | 45.3 ± 5.6 |
| β-Carotene | 100 | 48.1 ± 6.2 |
Data are presented as mean ± SEM. These results indicate that this compound supplementation leads to a significant increase in liver vitamin A stores, comparable to that of β-carotene.
II. Experimental Protocols
The following protocols are based on methodologies from key in vivo studies of this compound.
Protocol 1: Animal Model and Housing
-
Animal Model: C57BL/6J wild-type mice and genetically modified strains (e.g., Bco1-/-, Bco2-/-, and Bco1-/-Bco2-/-) are suitable models.[3][6] The choice of strain depends on the specific research question; knockout models are ideal for studying absorption and tissue accumulation without the confounding factor of metabolic cleavage.[3][7]
-
Age and Sex: Use mice aged 6-8 weeks at the start of the experiment. House mice individually or in small groups, depending on the experimental design.
-
Housing Conditions: Maintain a 12-hour light/dark cycle at a controlled temperature (22-24°C) and humidity (40-60%). Provide ad libitum access to water.
-
Acclimatization: Allow mice to acclimatize to the facility and housing conditions for at least one week before the start of the study.
Protocol 2: Diet and this compound Administration
-
Basal Diet: During the acclimatization and experimental periods, provide a purified, carotenoid-free AIN-93G diet to eliminate dietary sources of vitamin A and carotenoids.
-
This compound Preparation:
-
This compound can be produced and purified from fungal cultures, such as Fusarium fujikuroi.
-
For oral administration, prepare a beadlet formulation or a suspension in a suitable vehicle like corn oil. The choice of vehicle is critical as it can influence carotenoid bioavailability.[8]
-
-
Dosing:
-
Administer this compound orally via gavage or incorporate it into the diet. Daily gavage ensures accurate dosing for each animal.
-
A typical dose used in mouse studies is 100 µ g/day .[3]
-
Include control groups receiving the vehicle only and comparative groups receiving other carotenoids like β-carotene at the same dose.
-
-
Study Duration: A 14-day feeding study is sufficient to observe significant accumulation in tissues and changes in vitamin A status.[3]
Protocol 3: Sample Collection and Processing
-
Fecal Collection: Collect feces over a 24-hour period at the end of the study to quantify carotenoid excretion. Store samples at -80°C until analysis.
-
Blood Collection:
-
Collect blood via cardiac puncture or from the retro-orbital sinus at the time of sacrifice.
-
Use EDTA-coated tubes to prevent coagulation.
-
Centrifuge at 2,000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C.
-
-
Tissue Collection:
-
Euthanize mice using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Perfuse the circulatory system with saline to remove blood from the tissues.
-
Harvest tissues of interest (e.g., liver, adipose tissue, intestine).
-
Rinse tissues with cold saline, blot dry, weigh, and snap-freeze in liquid nitrogen. Store at -80°C until analysis.
-
Protocol 4: Analytical Methodology - HPLC Analysis
-
Carotenoid and Retinoid Extraction:
-
Homogenize tissue or fecal samples in a suitable solvent system, typically containing a mixture of organic solvents like acetone, methanol, and hexane.[9][10]
-
Perform the extraction under dim light to prevent photodegradation of carotenoids.
-
Saponify the extract with potassium hydroxide to hydrolyze retinyl esters for total vitamin A measurement.
-
Evaporate the solvent under a stream of nitrogen and reconstitute the residue in the HPLC mobile phase.
-
-
HPLC System:
-
Use a reverse-phase C18 or C30 column for separation.[9][10]
-
Employ a gradient elution with a mobile phase consisting of solvents like methanol, methyl-tert-butyl ether (MTBE), and water.
-
Use a photodiode array (PDA) detector to identify and quantify compounds based on their specific absorption spectra. This compound has characteristic absorption maxima around 475 and 502 nm.[5]
-
-
Quantification:
-
Use external calibration curves with authentic standards for this compound, β-carotene, and retinoids (retinol and retinyl esters) for accurate quantification.
-
III. Visualizations: Workflows and Pathways
Experimental Workflow Diagram
References
- 1. This compound production by Neurospora and Fusarium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Production by Neurospora and Fusarium | Springer Nature Experiments [experiments.springernature.com]
- 3. Bioavailability and provitamin A activity of this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. idus.us.es [idus.us.es]
- 5. researchgate.net [researchgate.net]
- 6. Review of animal models in carotenoid research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. OhioLINK ETD: Thomas, Linda [etd.ohiolink.edu]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. HPLC Analysis of Carotenoids in this compound-Producing Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing the Antioxidant Capacity of Neurosporaxanthin
Audience: Researchers, scientists, and drug development professionals.
These application notes provide a comprehensive overview and detailed protocols for assessing the antioxidant capacity of Neurosporaxanthin (NX), a carboxylic carotenoid with significant therapeutic and nutraceutical potential. The following sections detail the principles and methodologies for commonly employed in vitro antioxidant assays.
Introduction to this compound and its Antioxidant Potential
This compound is a fungal carotenoid produced by species of Neurospora and Fusarium.[1][2][3][4] Its unique chemical structure, featuring a carboxylic acid moiety and a conjugated polyene chain, confers notable antioxidant properties.[5][6] In vitro studies have demonstrated that NX-rich extracts exhibit potent antioxidant activity by quenching singlet oxygen and scavenging various free radicals.[1][2][3][4][5] The assessment of this antioxidant capacity is crucial for its development as a potential feed or food additive, or as a therapeutic agent.[1][2][3]
Overview of Common Antioxidant Capacity Assays
Several assays are available to evaluate the antioxidant capacity of compounds like this compound. These assays can be broadly categorized based on their mechanism of action:
-
Hydrogen Atom Transfer (HAT) based assays: These assays measure the classical ability of an antioxidant to quench free radicals by hydrogen donation. The Oxygen Radical Absorbance Capacity (ORAC) assay is a prime example.
-
Single Electron Transfer (SET) based assays: These assays detect the ability of an antioxidant to transfer one electron to reduce an oxidant. The 2,2-diphenyl-1-picrylhydrazyl (DPPH), Ferric Reducing Antioxidant Power (FRAP), and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays fall into this category.
It is recommended to use a battery of assays with different mechanisms to obtain a comprehensive antioxidant profile for this compound.
Quantitative Data Summary
The following table summarizes the antioxidant capacity of this compound-rich extracts from Fusarium fujikuroi (strain SG39) compared to this compound-poor extracts (strain SG256), as reported in the literature.
| Assay | This compound-Rich Extract (SG39) | This compound-Poor Extract (SG256) | Key Finding | Reference |
| DPPH Radical Scavenging Activity | ~6-fold higher activity | Lower activity | Significantly higher radical scavenging in a methanolic solution. | [1] |
| Ferric Reducing Antioxidant Power (FRAP) | ~2-fold higher capacity | Lower capacity | Demonstrates electron-donating capacity in an aqueous solution. | [1] |
| Singlet Oxygen Absorption Capacity (SOAC) | Comparable to β-carotene | No detectable activity | High quenching efficiency against singlet oxygen in an organic solvent. | [1] |
| Hydroxyl Radical Scavenging in Liposomes | Higher protective effect | Lower protective effect | Indicates protective effects against lipid peroxidation. | [1] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Principle: This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it.[1][7] The reduction of the deep violet DPPH radical to the pale yellow hydrazine is monitored spectrophotometrically by a decrease in absorbance at approximately 517 nm.[7][8]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (spectrophotometric grade)
-
This compound extract or purified compound
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark container to prevent degradation.
-
Sample Preparation: Dissolve the this compound extract in methanol to obtain a series of concentrations.
-
Assay Protocol: a. In a 96-well microplate, add 100 µL of the various concentrations of the this compound sample or standard. b. Add 100 µL of the 0.1 mM DPPH solution to each well. c. For the blank, use 100 µL of methanol instead of the sample. d. Shake the plate and incubate in the dark at room temperature for 30 minutes.[7] e. Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control is the absorbance of the DPPH solution without the sample.
-
A_sample is the absorbance of the DPPH solution with the sample.
-
Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by the change in absorbance at 593 nm.[1]
Materials:
-
Acetate buffer (300 mM, pH 3.6)
-
2,4,6-Tripyridyl-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃·6H₂O) solution (20 mM in distilled water)
-
This compound extract or purified compound
-
Ferrous sulfate (FeSO₄·7H₂O) for standard curve
-
96-well microplate
-
Microplate reader
-
Water bath (37°C)
Procedure:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.[1] Warm the reagent to 37°C before use.
-
Sample and Standard Preparation: Prepare various dilutions of the this compound extract in methanol:water (8:1). Prepare a standard curve using different concentrations of ferrous sulfate.
-
Assay Protocol: a. Add 40 µL of the diluted this compound extract or standard to the wells of a 96-well plate.[1] b. Add 260 µL of the pre-warmed FRAP reagent to each well.[1] c. Incubate the plate at 37°C for 30 minutes.[1] d. Measure the absorbance at 593 nm.[1]
-
Calculation: The FRAP value is determined by comparing the absorbance of the sample with that of the ferrous sulfate standard curve. The results are expressed as µM Fe(II) equivalents.
Principle: This assay involves the generation of the ABTS radical cation (ABTS•⁺), which has a characteristic blue-green color.[9] In the presence of an antioxidant, the ABTS•⁺ is reduced back to the colorless neutral form. The decrease in absorbance at 734 nm is proportional to the antioxidant concentration.[9]
Materials:
-
ABTS solution (7 mM)
-
Potassium persulfate solution (2.45 mM)
-
Phosphate buffered saline (PBS) or ethanol
-
This compound extract or purified compound
-
Positive control (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS•⁺ Stock Solution: Mix equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical cation.[10]
-
Preparation of ABTS•⁺ Working Solution: Dilute the stock solution with PBS or ethanol to an absorbance of 0.700 ± 0.02 at 734 nm.[11]
-
Sample Preparation: Prepare various concentrations of the this compound extract.
-
Assay Protocol: a. Add 20 µL of the sample or standard to a 96-well plate. b. Add 180 µL of the ABTS•⁺ working solution. c. Incubate at room temperature for 6 minutes. d. Measure the absorbance at 734 nm.
-
Calculation: The percentage inhibition of absorbance is calculated, and the results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by a peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[12][13] The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.
Materials:
-
Fluorescein sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Phosphate buffer (75 mM, pH 7.4)
-
This compound extract or purified compound
-
Trolox for standard curve
-
96-well black microplate
-
Fluorescence microplate reader with an incubator
Procedure:
-
Reagent Preparation: Prepare fresh solutions of fluorescein, AAPH, and Trolox standards in phosphate buffer.
-
Assay Protocol: a. Add 25 µL of the sample, standard, or blank (phosphate buffer) to the wells of a black 96-well plate. b. Add 150 µL of the fluorescein solution to each well and incubate for 30 minutes at 37°C.[14] c. Initiate the reaction by adding 25 µL of the AAPH solution to all wells.[12] d. Immediately place the plate in the reader and start recording the fluorescence every minute for at least 60-90 minutes at an excitation wavelength of 485 nm and an emission wavelength of 528 nm.[12][15]
-
Calculation: Calculate the net area under the curve (AUC) for each sample by subtracting the AUC of the blank. The results are expressed as Trolox equivalents.
Visualizations
Caption: General workflow for assessing the antioxidant capacity of this compound.
Caption: Mechanism of Single Electron Transfer (SET) based antioxidant assays.
References
- 1. This compound Overproduction by Fusarium fujikuroi and Evaluation of Its Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound Overproduction by Fusarium fujikuroi and Evaluation of Its Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Bioavailability and provitamin A activity of this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. acmeresearchlabs.in [acmeresearchlabs.in]
- 9. ABTS Antioxidant Assay Kit: A Comprehensive Guide – American Society for Clinical Nutrition (ASCN) [ascn.org]
- 10. researchgate.net [researchgate.net]
- 11. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 12. agilent.com [agilent.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. kamiyabiomedical.com [kamiyabiomedical.com]
- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]
Techniques for Inducing Neurosporaxanthin Overproduction in Fungi: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurosporaxanthin, a C35 apocarotenoid, is the characteristic orange pigment produced by various filamentous fungi, most notably species of Neurospora and Fusarium.[1][2][3][4] This carboxylic xanthophyll has garnered interest for its potential biotechnological applications, which are currently under investigation.[2][5][6] The biosynthesis of this compound is a complex process involving a series of enzymatic reactions, starting from the mevalonate pathway.[7] Understanding and manipulating this pathway and its regulatory networks are key to enhancing its production for research and potential industrial applications.
These application notes provide an overview of established and emerging techniques to induce the overproduction of this compound in fungi. The protocols detailed below are designed to be adaptable for various research and development purposes, from fundamental biology to metabolic engineering and process optimization.
I. Genetic Engineering Strategies for Enhanced this compound Production
Metabolic engineering offers a powerful approach to significantly boost this compound yields by targeting key enzymatic and regulatory steps in the biosynthetic pathway.
Overexpression of Key Biosynthetic Genes
Enhancing the expression of rate-limiting enzymes in the this compound pathway can lead to increased product formation. In Neurospora crassa, key genes involved in the pathway include al-3 (GGPP synthase), al-2 (phytoene synthase), al-1 (phytoene desaturase), cao-2 (torulene-cleaving oxygenase), and ylo-1 (aldehyde dehydrogenase).[1][3]
A study on Neurospora crassa demonstrated that channeling more carbon into the mevalonate pathway by overexpressing genes such as xylulose-5-phosphate phosphoketolase (XPK), phosphotransacetylase (PTA), and NADH-specific-3-hydroxy-3-methyl glutaryl coenzyme A reductase (HMGR) resulted in a significant increase in this compound content.
Table 1: this compound Production in Genetically Engineered Neurospora crassa
| Strain | Genetic Modification | This compound (NX) Titer (mg/g DW) | Neutral Carotenoids (NC) Titer (mg/g DW) | Reference |
| Wild-type | - | 1.54 | 0.8 | |
| Engineered Strain | Single, fused, and combined expression of PTA, XPK, and HMGR | Up to 4.5 | Up to 1.7 |
Disruption of Competing Pathways and Negative Regulators
In Fusarium fujikuroi, the regulatory gene carS acts as a negative regulator of carotenoid biosynthesis.[8][9][10] Mutants with a defective carS gene exhibit an upregulated expression of the this compound pathway, leading to significant overproduction.[8][9][10]
Table 2: this compound Production in Fusarium fujikuroi carS Mutants
| Strain | Genotype | This compound (NX) Titer (mg/g dry mass) | Reference |
| Wild-type | carS+ | ~0.1-0.2 | [8] |
| SG39 | carS mutant | ~9 | [8] |
| SG22 | carS mutant | ~8 | [8][9] |
| SG256 | Complemented carS mutant | ~0.018 | [8] |
II. Optimization of Cultivation Conditions
Fine-tuning the culture environment is a critical and often synergistic approach with genetic engineering to maximize this compound yields.
Media Composition: Carbon and Nitrogen Sources
Nutrient availability, particularly the carbon-to-nitrogen (C/N) ratio, significantly influences carotenoid production in fungi.[4] Nitrogen limitation has been shown to be a strong inducer of this compound synthesis in Fusarium fujikuroi.[8][9][10]
Influence of Light and Temperature
Light is a well-established inducer of carotenogenesis in Neurospora crassa and other fungi.[3][11] The biosynthesis of this compound in vegetative mycelia is stimulated by light through the activation of carotenogenic genes.[12] The White Collar Complex (WCC), composed of WC-1 and WC-2 proteins, acts as the primary photoreceptor and transcription factor complex that mediates blue-light responses, including the upregulation of carotenoid biosynthesis genes.[13][14][15][16]
Temperature also plays a crucial role. A specific protocol for maximizing carotenoid production in Neurospora involves a combination of dark and light exposure at controlled temperatures.[17]
Oxidative Stress
Oxidative stress can trigger a protective response in fungi, leading to the increased production of antioxidant compounds like this compound.[3] Exposure to agents like hydrogen peroxide (H₂O₂) has been shown to induce this compound synthesis.[3][8]
III. Experimental Protocols
Protocol for this compound Overproduction in Fusarium fujikuroi through Nitrogen Starvation
This protocol is adapted from studies on carS mutants of F. fujikuroi.[8][9]
-
Inoculum Preparation:
-
Grow the desired F. fujikuroi strain (e.g., a carS mutant) on EG agar medium under light at 22°C for one week to obtain conidia.[8]
-
Prepare a conidial suspension and adjust the concentration to 10⁶ conidia/mL.
-
-
Cultivation:
-
Prepare an optimized low-nitrogen medium containing: 80 g/L sucrose, 0.5 g/L NH₄NO₃, 2.4 g/L KH₂PO₄, 1 g/L MgSO₄·7H₂O, and microelements.[8][10]
-
Inoculate 250 mL of the medium in 500-mL Erlenmeyer flasks with the conidial suspension.
-
Incubate the cultures at 30°C in the dark on an orbital shaker at 150 rpm.[8]
-
-
Harvesting:
-
After the desired incubation period (e.g., when deep pigmentation is observed), harvest the mycelia by filtration.
-
Freeze the mycelial samples at -80°C and then freeze-dry for 24 hours.[8]
-
Weigh the dry mycelia for subsequent analysis.
-
Protocol for Light and Temperature-Induced Carotenoid Production in Neurospora crassa**
This protocol is based on the work of Harding (1974).[17]
-
Initial Growth:
-
Inoculate the N. crassa strain on a suitable solid or liquid medium. For liquid cultures, supplement with Tween 80 to prevent conidiation.[17]
-
Incubate the cultures for 6 days at 18°C in constant darkness.
-
-
Induction:
-
Transfer the cultures to 6°C in the dark for 2 hours.
-
Expose the cultures to a brief light pulse (e.g., 2 minutes).
-
Return the cultures to 6°C in the dark for 24 hours.
-
Alternative Induction: Incubate the cultures for 26 hours at 6°C in constant light.[17]
-
-
Harvesting:
-
Harvest the mycelia or conidia for carotenoid extraction.
-
Protocol for this compound Extraction and Quantification
This protocol is a general method applicable to both Neurospora and Fusarium.[1][8]
-
Extraction:
-
Quantification (Subtraction Protocol):
-
Record the absorption spectrum of the acetone extract from 350 to 650 nm using a spectrophotometer.
-
This compound (a polar carotenoid) and neutral carotenoids can be quantified using a subtraction protocol as described by Avalos et al.[1] This method relies on the different spectral properties of the carotenoids.
-
The concentration of this compound can be estimated using its specific extinction coefficient.[1]
-
IV. Visualizing Key Pathways and Workflows
This compound Biosynthesis Pathway
Caption: Simplified this compound biosynthesis pathway in Neurospora crassa.
Light-Induced Carotenogenesis Signaling
Caption: The White Collar Complex-mediated light signaling pathway for carotenogenesis.
Experimental Workflow for this compound Overproduction
References
- 1. researchgate.net [researchgate.net]
- 2. This compound production by Neurospora and Fusarium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Filamentous ascomycetes fungi as a source of natural pigments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Industrially Important Fungal Carotenoids: Advancements in Biotechnological Production and Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Production by Neurospora and Fusarium | Springer Nature Experiments [experiments.springernature.com]
- 6. research.setu.ie [research.setu.ie]
- 7. mdpi.com [mdpi.com]
- 8. This compound Overproduction by Fusarium fujikuroi and Evaluation of Its Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. smujo.id [smujo.id]
- 12. A Relationship between Carotenoid Accumulation and the Distribution of Species of the Fungus Neurospora in Spain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Impact of the White Collar Photoreceptor WcoA on the Fusarium fujikuroi Transcriptome [frontiersin.org]
- 14. White Collar-1 - Wikipedia [en.wikipedia.org]
- 15. Role of a white collar-1-white collar-2 complex in blue-light signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. fgsc.net [fgsc.net]
Troubleshooting & Optimization
Technical Support Center: Scaling Up Neurosporaxanthin Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scaling up of neurosporaxanthin production.
Frequently Asked Questions (FAQs)
Q1: What are the primary microbial platforms for this compound production?
A1: The most commonly used microbial platforms for this compound production are filamentous fungi, particularly species from the genera Neurospora and Fusarium.[1][2][3] Neurospora crassa and Fusarium fujikuroi are extensively studied model organisms for carotenoid biosynthesis and are often the subjects of genetic engineering to enhance this compound yields.[4][5]
Q2: What are the key regulatory factors influencing this compound biosynthesis?
A2: this compound biosynthesis is influenced by several factors, including light, nutrient availability (especially carbon and nitrogen), pH, and temperature.[6][7][8] Light is a significant inducer of carotenogenesis in many producing fungi.[8] Nitrogen limitation in the culture medium has been shown to enhance the production of secondary metabolites like this compound.[9]
Q3: What are the main genetic engineering strategies to increase this compound yield?
A3: Key genetic engineering strategies focus on a few primary areas. One is the overexpression of rate-limiting enzymes in the biosynthetic pathway, such as HMG-CoA reductase.[10] Another is the disruption of competing metabolic pathways to channel more precursors towards this compound synthesis. Additionally, the modification of regulatory genes, like the carS gene in Fusarium, can lead to the deregulation of the carotenoid pathway and significant overproduction of this compound.[1]
Q4: What are the major challenges in the downstream processing of this compound?
A4: The primary challenges in downstream processing include efficient extraction of the pigment from the fungal biomass, purification to remove lipids and other contaminants, and maintaining the stability of the final product.[11] this compound's carboxylic acid group gives it different polarity compared to its neutral carotenoid precursors, which can complicate purification.[4]
Troubleshooting Guides
Low or No this compound Yield
| Symptom | Possible Cause(s) | Troubleshooting Steps |
| Poor mycelial growth and low pigment production. | Suboptimal culture medium composition. | - Verify the carbon-to-nitrogen ratio in your medium. A high C/N ratio often favors secondary metabolite production. - Ensure all essential micronutrients and salts are present in the correct concentrations.[6] |
| Incorrect pH of the medium. | - Monitor and control the pH of the culture throughout the fermentation process. The optimal pH for pigment production in Fusarium species is often around 5.0.[6] | |
| Suboptimal incubation temperature. | - Ensure the incubator or bioreactor is maintaining the optimal temperature for your fungal strain. For many Fusarium species, this is around 28-30°C.[6][7] | |
| Good mycelial growth but poor pigmentation. | Insufficient induction of the biosynthetic pathway. | - If using a light-inducible strain, ensure adequate light exposure of the appropriate wavelength and intensity.[8] - For nutrient-regulated systems, confirm that the limiting nutrient (e.g., nitrogen) has been depleted to the target level.[9] |
| Feedback inhibition of the pathway. | - Consider genetic modification to remove feedback inhibition mechanisms. | |
| Degradation of this compound. | - Protect the culture from excessive light exposure if your strain is not light-dependent, as light can also cause photodegradation. - Ensure the pH and temperature are within a stable range for this compound. | |
| Inconsistent yield between batches. | Variability in inoculum quality. | - Standardize your inoculum preparation procedure, ensuring a consistent spore concentration and viability. |
| Fluctuations in fermentation parameters. | - Implement robust process monitoring and control for pH, temperature, dissolved oxygen, and agitation. |
Downstream Processing Issues
| Symptom | Possible Cause(s) | Troubleshooting Steps |
| Low extraction efficiency. | Incomplete cell lysis. | - Ensure thorough grinding of the lyophilized mycelia. Using sea sand during grinding can improve cell disruption.[1] - Optimize the solvent-to-biomass ratio to ensure complete extraction. |
| Inappropriate extraction solvent. | - Acetone is a commonly used and effective solvent for carotenoid extraction from fungal biomass.[1] | |
| Co-extraction of impurities. | Presence of other lipids and pigments. | - A saponification step can be introduced to remove lipids. - For pigments with different polarities, chromatographic techniques like Thin Layer Chromatography (TLC) or column chromatography can be used for separation. |
| Degradation of this compound during purification. | Exposure to light, oxygen, or high temperatures. | - Perform all extraction and purification steps under dim light and at low temperatures.[12] - Use solvents containing antioxidants (e.g., 0.1% BHT) to prevent oxidative degradation.[12] - Evaporate solvents under a stream of nitrogen to minimize oxygen exposure. |
| Unexpected peaks in HPLC analysis. | Contamination of the sample or mobile phase. | - Filter all samples and mobile phases before injection. - Ensure the HPLC system is clean and properly flushed between runs.[13][14] |
| Isomerization or degradation of this compound. | - Prepare samples fresh and analyze them promptly. - Check for potential degradation in the stock solution.[12] | |
| Column degradation. | - Use a guard column to protect the analytical column. - If peak shape deteriorates, consider replacing the column.[13] |
Quantitative Data Summary
Table 1: this compound Yield in Engineered Neurospora crassa Strains
| Strain | Genetic Modification | This compound (NX) Yield (mg/g DW) | Neutral Carotenoid (NC) Yield (mg/g DW) | Reference |
| Wild-type | - | 1.54 | 0.8 | [5] |
| Engineered | Overexpression of PTA, XPK, and HMGR | up to 4.5 | up to 1.7 | [5] |
| Engineered | Overexpression of cHMG1 (GPD promoter) | ~2.3 (1.5-fold increase) | ~4.8 (6-fold increase in lycopene) | [10] |
| Engineered | Overexpression of cHMG1 (alcA promoter) | ~3.1 (2-fold increase) | ~2.4 (3-fold increase in lycopene) | [10] |
Table 2: Influence of Culture Conditions on Carotenoid Production in Fusarium incarnatum
| Parameter | Condition | Pigment Production (Absorbance at 500 nm) | Biomass (g/L) | Reference |
| Temperature | 30°C | ~2.0 | ~9.0 | [6] |
| pH | 5 | ~2.02 | ~8.25 | [6] |
| Incubation Time | 8 days | ~2.03 | ~6.07 | [6] |
Experimental Protocols
Protocol 1: Extraction and Quantification of this compound from Fungal Mycelia
1. Biomass Harvesting and Preparation:
-
Harvest mycelia from liquid culture by filtration.
-
Freeze the mycelia at -80°C and then lyophilize (freeze-dry) for 24 hours.[1]
-
Weigh the dried biomass.
2. Extraction:
-
Grind the lyophilized mycelia to a fine powder using a mortar and pestle. The addition of sea sand can aid in cell disruption.[1]
-
Add acetone to the powdered biomass and continue grinding until the biomass appears white (bleached), indicating that the pigments have been extracted.[1]
-
Transfer the acetone extract to a new tube and centrifuge to pellet any remaining cell debris.
-
Collect the supernatant containing the this compound.
3. Quantification:
-
Measure the absorbance of the acetone extract using a spectrophotometer. Scan from 350 to 650 nm.[1]
-
The concentration of this compound can be estimated using its specific extinction coefficient.[15]
Protocol 2: HPLC Analysis of this compound
1. Sample Preparation:
-
Evaporate the acetone from the extracted sample under a stream of nitrogen.
-
Re-dissolve the dried extract in a suitable solvent for HPLC analysis (e.g., a mixture of the mobile phase components).
-
Filter the sample through a 0.22 µm syringe filter before injection.
2. HPLC Conditions:
-
A reverse-phase C18 column is commonly used for carotenoid separation.[4]
-
The mobile phase often consists of a gradient of solvents such as methanol, water, acetonitrile, and dichloromethane.[4]
-
Detection is typically performed using a photodiode array (PDA) detector, with monitoring at the absorption maxima of this compound (around 470-500 nm).[4]
3. Data Analysis:
-
Identify the this compound peak based on its retention time and characteristic absorption spectrum compared to a standard.
-
Quantify the amount of this compound by integrating the peak area and comparing it to a calibration curve generated with a purified standard.
Visualizations
Caption: Simplified this compound biosynthesis pathway in Neurospora crassa.
Caption: A general workflow for scaling up this compound production.
Caption: A logical flow for troubleshooting low this compound yields.
References
- 1. This compound Overproduction by Fusarium fujikuroi and Evaluation of Its Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.setu.ie [research.setu.ie]
- 3. This compound Production by Neurospora and Fusarium | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ijrar.org [ijrar.org]
- 7. researchgate.net [researchgate.net]
- 8. Filamentous ascomycetes fungi as a source of natural pigments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. microbiologyjournal.org [microbiologyjournal.org]
- 10. Amplification of HMG-CoA reductase production enhances carotenoid accumulation in Neurospora crassa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Comprehensive Review of the Diversity of Fungal Secondary Metabolites and Their Emerging Applications in Healthcare and Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. hplc.eu [hplc.eu]
- 14. HPLC Troubleshooting Guide [scioninstruments.com]
- 15. researchgate.net [researchgate.net]
Optimizing culture conditions for increased Neurosporaxanthin yield
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing culture conditions for increased neurosporaxanthin (NX) yield.
Frequently Asked Questions (FAQs)
Q1: What are the primary fungal species used for this compound production?
A1: The most commonly studied and utilized fungal species for this compound production are from the genera Neurospora and Fusarium. Specifically, Neurospora crassa and Fusarium fujikuroi are well-documented producers.[1][2][3][4][5] These ascomycete fungi naturally accumulate this orange, carboxylic apocarotenoid.[1][3]
Q2: What is the general biosynthetic pathway for this compound?
A2: this compound biosynthesis begins with the synthesis of geranylgeranyl pyrophosphate (GGPP). Through a series of enzymatic reactions involving phytoene synthase, desaturases, and cyclases, various carotenoid intermediates are formed. The final steps involve the cleavage of torulene to produce β-apo-4'-carotenal, which is then oxidized to form this compound.[2][6] The genes encoding the enzymes for this pathway have been identified in both Neurospora crassa and Fusarium fujikuroi.[2][7]
Q3: How does light influence this compound production?
A3: Light is a major stimulating factor for carotenogenesis in both Neurospora and Fusarium species.[2][4][7] Exposure to light, particularly in the blue-light spectrum, transcriptionally induces the expression of the structural genes involved in the this compound biosynthetic pathway.[6][8] While some production can occur in the dark, illumination significantly enhances the yield.[4][7] For optimal and consistent results, light exposure should be controlled.
Q4: What is the optimal temperature for this compound production?
A4: The optimal temperature for this compound accumulation can differ from the optimal growth temperature of the fungus. In Neurospora crassa, studies have shown that while the fungus grows well at 30-34°C, a lower temperature of 6-12°C during light induction leads to a higher accumulation of this compound.[6][8][9][10] High temperatures during photoinduction may result in a mixture of this compound and its precursors.[10]
Q5: How can I extract and quantify this compound from my cultures?
A5: A common method for extracting this compound involves harvesting the fungal mycelia, freeze-drying, and then grinding the dried biomass. The pigments are then extracted using an organic solvent like acetone.[4][11] Quantification can be performed spectrophotometrically. Due to its acidic nature, this compound can be separated from its neutral carotenoid precursors using methods like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[3][11]
Troubleshooting Guide
Problem 1: Low or no this compound yield.
| Possible Cause | Troubleshooting Step |
| Inappropriate fungal strain | Ensure you are using a known this compound-producing strain of Neurospora crassa or Fusarium fujikuroi. Consider using carotenoid-overproducing mutant strains, such as carS mutants in F. fujikuroi, which can produce significantly higher yields.[4][12] |
| Suboptimal culture medium | Optimize the media composition. A low nitrogen to carbon ratio has been shown to enhance carotenogenesis.[4][11] Experiment with different carbon sources (e.g., sucrose instead of glucose) and nitrogen sources (e.g., ammonium nitrate).[4] Also, adjust the phosphate concentration as it can influence yield.[4] |
| Insufficient light exposure | Ensure adequate light exposure, particularly blue light, during the appropriate growth phase. For N. crassa, a common protocol involves a period of dark growth followed by a period of light exposure at a lower temperature.[10] |
| Incorrect incubation temperature | As mentioned in the FAQs, the optimal temperature for pigment production may be lower than the optimal growth temperature. For N. crassa, try inducing carotenogenesis at 6-12°C.[6][8][9][10] |
| Oxygen limitation | Ensure sufficient aeration during cultivation, as oxygen is required for carotenoid biosynthesis.[7] |
Problem 2: Inconsistent this compound yields between experiments.
| Possible Cause | Troubleshooting Step |
| Variability in inoculum size | Standardize the inoculum preparation and ensure a consistent number of conidia or a consistent amount of mycelial biomass is used to inoculate each culture.[4] |
| Fluctuations in light intensity or duration | Use a controlled light source with consistent intensity and duration for all experiments. Avoid exposure to ambient light during dark incubation periods.[11] |
| Inconsistent temperature control | Use a calibrated incubator to maintain a stable and accurate temperature throughout the growth and induction phases. |
| pH drift in the culture medium | Monitor and, if necessary, buffer the pH of the culture medium. The optimal pH for growth and pigment production should be determined empirically for your specific strain and conditions.[13] |
Problem 3: Difficulty in extracting or purifying this compound.
| Possible Cause | Troubleshooting Step |
| Incomplete cell lysis | Ensure thorough grinding of the freeze-dried mycelia to break the cell walls. The use of sea sand during grinding can aid in this process.[4] |
| Pigment degradation | Perform the extraction under dim light and at low temperatures to prevent isomerization and photodegradation of the carotenoids.[11] Store extracts at -80°C under a nitrogen atmosphere if not analyzed immediately.[4] |
| Poor separation from other carotenoids | Utilize chromatographic techniques like TLC or HPLC for efficient separation of the polar this compound from its non-polar precursors.[3][11] |
Quantitative Data Summary
Table 1: Effect of Culture Conditions on this compound Yield in Fusarium fujikuroi carS mutants.
| Parameter | Condition | This compound Yield (mg/g dry mass) | Reference |
| Nitrogen Source | Low-N medium with 0.48 g/L NH₄NO₃ | ~8.3 | [4] |
| Low-N medium with 1 g/L NaNO₃ | Lower yield and proportion of NX | [4] | |
| Carbon Source | Low-N medium with 80 g/L Sucrose | Higher yield than glucose | [4] |
| Low-N medium with 80 g/L Glucose | Lower yield than sucrose | [4] | |
| Phosphate (KH₂PO₄) | 2.4 g/L | Optimized for high yield | [4] |
| 5 g/L | Lower yield than 2.4 g/L | [4] |
Table 2: Influence of Temperature on Carotenoid Production in Neurospora crassa.
| Incubation Temperature (Dark, post-irradiation) | Relative Carotenoid Accumulation | Reference |
| 6°C | Optimal | [8][9] |
| 12°C | High | [8] |
| 18°C | Reduced | [8] |
| 25°C | Reduced | [8] |
| 37°C | Significantly Reduced | [8] |
Experimental Protocols
Protocol 1: Cultivation of Fusarium fujikuroi for High this compound Yield
-
Prepare the Optimized Medium:
-
Sucrose: 80 g/L
-
NH₄NO₃: 0.5 g/L
-
KH₂PO₄: 2.4 g/L
-
MgSO₄·7H₂O: 1 g/L
-
Microelements from 10% ICI medium
-
Adjust pH if necessary.
-
-
Inoculation: Inoculate 250 mL of the optimized medium in a 500-mL Erlenmeyer flask with 10⁶ conidia.
-
Incubation: Incubate the flasks at 30°C in the dark on an orbital shaker at 150 rpm.
-
Harvesting: Harvest the mycelia by filtration after the desired incubation period (e.g., up to 3 weeks for high yields).[4]
Protocol 2: Photoinduction of Carotenogenesis in Neurospora crassa
-
Prepare Liquid Medium: Prepare Vogel's minimal medium with 0.2% Tween 80.
-
Inoculation: Inoculate 25 mL of the medium in a Petri plate with 10⁵-10⁶ viable conidia.
-
Dark Growth: Incubate the plates in the dark for two days at 30°C.
-
Light Induction: Transfer the plates to a temperature-controlled chamber at 8°C and expose them to light for one day.[10]
-
Harvesting: Collect the mycelia, dry on filter paper, and freeze in liquid nitrogen for lyophilization.[10]
Protocol 3: Extraction and Quantification of this compound
-
Sample Preparation: Weigh approximately 0.1 g of lyophilized mycelia.
-
Grinding: Add the mycelia to a 2 mL screw-cap tube with 0.5 g of zirconium or glass beads.
-
Extraction: Add 1 mL of acetone to the tube and homogenize until the mycelia are bleached.
-
Clarification: Centrifuge the extract to pellet the cell debris.
-
Spectrophotometry: Transfer the supernatant to a cuvette and measure the absorbance spectrum (typically 350-650 nm). The maximum absorption for this compound is around 475-480 nm in hexane.[10]
-
Quantification: The total amount of carotenoids can be estimated based on the absorbance maximum. For more accurate quantification of this compound, HPLC analysis is recommended.[11]
Visualizations
Caption: this compound biosynthetic pathway in fungi.
Caption: Experimental workflow for N. crassa photoinduction.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. This compound Production by Neurospora and Fusarium | Springer Nature Experiments [experiments.springernature.com]
- 2. Carotenoid Biosynthesis in Fusarium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound production by Neurospora and Fusarium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Overproduction by Fusarium fujikuroi and Evaluation of Its Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.setu.ie [research.setu.ie]
- 6. Filamentous ascomycetes fungi as a source of natural pigments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. The Effect of Temperature on Photo-induced Carotenoid Biosynthesis in Neurospora crassa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fgsc.net [fgsc.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Neurosporaxanthin Extraction from Fungal Biomass
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in extracting neurosporaxanthin from fungal biomass.
Troubleshooting Guide: Overcoming Low Extraction Efficiency
This guide addresses common issues encountered during this compound extraction experiments.
| Problem | Potential Cause | Recommended Solution |
| Low or no pigment visible in the solvent after extraction. | Inefficient Cell Disruption: The robust fungal cell wall was not adequately broken to release intracellular pigments.[1][2] | Mechanical Disruption: Grind freeze-dried or fresh mycelia with sea sand or use a bead mill.[3][4] Physical Disruption: Freeze-drying (lyophilization) of the biomass before extraction can enhance efficiency.[5] Cryogenic treatment followed by mechanical agitation has also proven effective.[6] Ultrasonication: This can be effective, especially for yeast, but requires optimization of power and temperature to avoid pigment degradation.[1] |
| Inappropriate Solvent Selection: The solvent used may not be polar enough to efficiently solubilize this compound.[7] | Use Polar Solvents: Acetone and methanol are commonly used and effective for extracting the polar this compound.[4][7][8] Solvent Mixtures: If extracting a mixture of carotenoids, a two or three-stage extraction with solvents of varying polarity may be necessary.[7] | |
| The extracted pigment is brownish or has a different color than the expected orange. | Pigment Degradation: this compound is sensitive to light, heat, and oxygen, which can cause it to degrade during extraction.[9][10] | Minimize Exposure: Work under dim light and keep samples on ice to minimize degradation.[9] Use Antioxidants: Consider adding antioxidants to the extraction solvent. Prompt Processing: Process the samples as quickly as possible. |
| Presence of Other Pigments: Fungi can produce a mixture of pigments, such as bikaverin, which can interfere with the color of the extract. | Selective Precipitation: If bikaverins are present, they can be precipitated by adding a small amount of concentrated NaOH to the acetone extract.[4] | |
| Low yield of this compound despite visible pigmentation in the biomass. | Suboptimal Fungal Growth Conditions: The culture conditions may not be optimized for high-level this compound production. | Strain Selection: Use carotenoid-overproducing mutant strains, such as carS mutants of Fusarium fujikuroi, for significantly higher yields.[4][11][12] Induce Carotenogenesis: Expose cultures to light and/or oxidative stress (e.g., increased oxygen or addition of H₂O₂) to stimulate pigment production.[7] Optimize Media: A high carbon-to-nitrogen (C/N) ratio in the culture medium generally promotes carotenogenesis.[5][7] |
| Difficulty in separating this compound from other carotenoids. | Co-extraction of Precursors: The extraction process will also solubilize neutral carotenoid precursors like β-carotene and γ-carotene.[8][13] | Chromatographic Purification: Use techniques like Thin-Layer Chromatography (TLC), Column Chromatography, or High-Performance Liquid Chromatography (HPLC) for separation.[3][7] A simple HPLC methodology for the efficient separation of this compound and its precursors in a single run has been developed.[8][13] |
Frequently Asked Questions (FAQs)
Q1: Which fungal species are the best producers of this compound?
A1: Neurospora crassa and Fusarium fujikuroi are well-studied producers of this compound.[14][15] For higher yields, it is recommended to use carotenoid-overproducing mutants, particularly carS mutants of F. fujikuroi, which can accumulate significantly more this compound than wild-type strains.[4][11][12]
Q2: How can I increase the production of this compound in my fungal cultures before extraction?
A2: You can optimize several culture conditions to enhance this compound biosynthesis:
-
Light Exposure: Inducing cultures with light is a major stimulating factor for carotenogenesis in fungi like Fusarium.[4][7]
-
Oxidative Stress: Increasing oxidative stress, for example by exposing the fungi to higher concentrations of oxygen or hydrogen peroxide (H₂O₂), can boost the expression of genes involved in carotenoid synthesis.[7]
-
Media Composition: A high carbon-to-nitrogen (C/N) ratio is known to promote carotenoid production.[5][7] For instance, using a medium with high sucrose and a limiting amount of nitrogen has been shown to be effective.[4]
Q3: What is the most effective method for disrupting the fungal cell wall for this compound extraction?
A3: A combination of methods is often most effective due to the tough fungal cell wall.[2] A common and effective laboratory-scale method involves freeze-drying the mycelia, followed by grinding it with sea sand in a mortar and pestle in the presence of the extraction solvent.[4] Other mechanical methods like bead milling and high-pressure homogenization are also effective.[1]
Q4: Which solvent should I use for extracting this compound?
A4: this compound is a polar carboxylic apocarotenoid, so polar solvents are most effective for its extraction.[7][16] Acetone is a widely used and efficient solvent for this purpose.[4][7][8] Methanol has also been successfully used.[3] If you are interested in other, less polar carotenoids present in the biomass, a multi-step extraction with solvents of different polarities may be required.[7]
Q5: How can I purify this compound from the crude extract?
A5: Crude extracts typically contain a mixture of this compound and its neutral carotenoid precursors.[8] Purification can be achieved using various chromatographic techniques:
-
Thin-Layer Chromatography (TLC): Useful for small-scale separation and analysis.[3]
-
Column Chromatography: Suitable for purifying larger quantities of the pigment.[7]
-
High-Performance Liquid Chromatography (HPLC): The preferred method for both analytical quantification and purification, providing high resolution and separation of different carotenoids.[8][13]
Q6: How stable is this compound and how should I store my extracts?
A6: Like other carotenoids, this compound is susceptible to degradation from light, heat, and oxygen.[9][10] To ensure stability, extracts should be stored in the dark, at low temperatures (e.g., -20°C or -80°C), and preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Quantitative Data Summary
Table 1: this compound Yield from Fusarium fujikuroi under Optimized Conditions
| Fungal Strain | Culture Condition | This compound Yield (mg/g dry mass) | Reference |
| F. fujikuroi carS mutant | High sucrose, limiting nitrogen | ~8.0 | [4][11][12][17] |
| F. fujikuroi wild strain | Mycelia grown under light | ~0.1 - 0.2 | [4] |
Experimental Protocols
Protocol 1: Extraction of this compound from Fusarium fujikuroi Mycelia
This protocol is adapted from methods described for carotenoid extraction from F. fujikuroi.[4]
Materials:
-
Freeze-dried fungal mycelia
-
Sea sand (acid-washed)
-
Acetone
-
Mortar and pestle
-
Centrifuge and centrifuge tubes
-
Spectrophotometer
Procedure:
-
Weigh a known amount of freeze-dried mycelia.
-
Place the mycelia in a mortar and add a small amount of sea sand.
-
Grind the mycelia and sand together with a pestle until a fine powder is formed.
-
Add a sufficient volume of acetone to the mortar to fully submerge the ground biomass.
-
Continue grinding until the biomass appears bleached and the acetone is deeply colored.
-
Transfer the acetone extract to a centrifuge tube.
-
Centrifuge the extract to pellet the cell debris and sand.
-
Carefully decant the supernatant containing the this compound into a clean, light-protected tube.
-
Repeat the extraction process with the pellet until the acetone remains colorless.
-
Pool the acetone extracts.
-
Measure the absorbance of the extract using a spectrophotometer to quantify the carotenoid content.
Visualizations
Caption: A generalized workflow for the production, extraction, and analysis of this compound.
Caption: A troubleshooting decision tree for low this compound yield.
References
- 1. Engineering Strategies for Fungal Cell Disruption in Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound Overproduction by Fusarium fujikuroi and Evaluation of Its Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Industrially Important Fungal Carotenoids: Advancements in Biotechnological Production and Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Filamentous ascomycetes fungi as a source of natural pigments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of an Improved Carotenoid Extraction Method to Characterize the Carotenoid Composition under Oxidative Stress and Cold Temperature in the Rock Inhabiting Fungus Knufia petricola A95 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. HPLC Analysis of Carotenoids in this compound-Producing Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. research.setu.ie [research.setu.ie]
- 15. This compound production by Neurospora and Fusarium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Bioavailability and provitamin A activity of this compound in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Troubleshooting peak tailing and resolution in Neurosporaxanthin HPLC analysis
Welcome to the technical support center for the HPLC analysis of neurosporaxanthin. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during chromatographic analysis of this fungal apocarotenoid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its HPLC analysis challenging?
This compound is a carboxylic apocarotenoid acid produced by fungi such as Neurospora crassa and Fusarium fujikuroi[1][2]. Its chemical structure includes a long polyene chain, a β-ionone ring, and a terminal carboxylic acid group[3][4]. This acidic nature is a primary reason for challenges in reversed-phase HPLC, as the carboxyl group can interact with the stationary phase in undesirable ways, leading to poor peak shapes[1].
Q2: What is peak tailing and how is it measured?
Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a "tail" that extends from the peak maximum towards the end of the chromatogram.[5][6] This distortion can compromise the accuracy of quantification and reduce the resolution between adjacent peaks.[7] Peak tailing is often quantified using the tailing factor (T) or asymmetry factor (As), where a value greater than 1 indicates tailing. Many analytical methods require a tailing factor of less than 2 for acceptable peak symmetry.
Q3: What are the most common causes of peak tailing in this compound analysis?
The primary causes of peak tailing for an acidic compound like this compound in reversed-phase HPLC include:
-
Secondary Silanol Interactions: The carboxylic acid group of this compound can interact strongly with residual silanol groups on the silica-based stationary phase of the HPLC column.[5][6][8]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound's carboxylic acid group (typically around pH 4-5), the compound will exist in both ionized and non-ionized forms, leading to peak broadening and tailing.[5]
-
Column Contamination: Accumulation of strongly retained sample components or impurities on the column can lead to active sites that cause peak tailing.[3]
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak distortion.[7][8]
-
Extra-Column Effects: Issues such as excessive tubing length or dead volume in the HPLC system can contribute to peak broadening and tailing.[5]
Troubleshooting Guide: Peak Tailing and Resolution
Problem: My this compound peak is exhibiting significant tailing.
This is a frequent issue in the analysis of this compound due to its acidic nature. Follow these steps to diagnose and resolve the problem.
Step 1: Evaluate and Adjust Mobile Phase pH
The most critical parameter to control for an acidic analyte is the mobile phase pH. The goal is to ensure that this compound is in a single, non-ionized state.
-
Recommendation: Lower the mobile phase pH to at least 2 pH units below the pKa of the carboxylic acid group. Since the pKa of a carboxylic acid is typically around 4-5, a mobile phase pH of 2.5-3.0 is a good starting point. This will suppress the ionization of the carboxyl group, minimizing its interaction with silanol groups.[6]
-
Action: Add a small amount of an acid, such as formic acid or acetic acid (e.g., 0.1%), to your mobile phase. Ensure the chosen acid is compatible with your column and detector.
Step 2: Assess and Mitigate Silanol Interactions
If adjusting the pH is not sufficient, secondary interactions with the column's stationary phase are the likely culprit.
-
Recommendation 1: Use a Mobile Phase Additive. Add a competing base to the mobile phase to block the active silanol sites on the column. Triethylamine (TEA) is a common additive for this purpose.[9]
-
Action 1: Add a low concentration of TEA (e.g., 0.05-0.1%) to your mobile phase. Note that TEA can affect MS detection if you are using an LC-MS system. Ammonium acetate can be a good alternative for LC-MS applications.[9]
-
Recommendation 2: Choose an Appropriate Column. Not all C18 columns are the same. A modern, high-purity, end-capped silica column will have fewer active silanol groups. For carotenoids, C30 columns are often recommended as they can provide better separation and resolution of isomers.[10][11][12]
-
Action 2: If you continue to have issues, consider switching to a column specifically designed for carotenoid analysis (e.g., a C30 column) or a newer generation C18 column with advanced end-capping.
Step 3: Check for Column Contamination and Overload
-
Recommendation: Ensure your column is clean and you are not overloading it.
-
Action:
The following flowchart illustrates a systematic approach to troubleshooting peak tailing:
References
- 1. HPLC Analysis of Carotenoids in this compound-Producing Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Overproduction by Fusarium fujikuroi and Evaluation of Its Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (2E,4E,6E,8E,10E,12E,14E,16E,18E,20E)-2,6,10,15,19-Pentamethyl-21-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2,4,6,8,10,12,14,16,18,20-heneicosadecaenoic acid | C35H46O2 | CID 637039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Bioavailability and provitamin A activity of this compound in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. obrnutafaza.hr [obrnutafaza.hr]
- 7. researchgate.net [researchgate.net]
- 8. realab.ua [realab.ua]
- 9. Mobile phase additives for enhancing the chromatographic performance of astaxanthin on nonendcapped polymeric C30-bonded stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. researchgate.net [researchgate.net]
Stability of Neurosporaxanthin under different storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs regarding the stability of neurosporaxanthin under various storage conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a carboxylic apocarotenoid, a type of natural pigment produced by fungi like Neurospora crassa and Fusarium fujikuroi. Its stability is crucial because, like other carotenoids, it is susceptible to degradation, which can impact its biological activity, colorimetric properties, and overall experimental outcomes. Understanding its stability under different conditions ensures accurate quantification and reliable results in research and development.
Q2: What are the primary factors that affect this compound stability?
The main factors known to affect the stability of carotenoids, including this compound, are:
-
Temperature: Higher temperatures generally accelerate degradation.
-
Light: Exposure to light, especially UV light, can cause photo-oxidation and isomerization.
-
Oxygen: The presence of oxygen can lead to oxidative degradation.
-
pH: Extreme pH values (both acidic and alkaline) can affect the stability of carotenoids.
Q3: How should I store my this compound samples for short-term and long-term use?
For optimal stability, this compound should be stored under conditions that minimize exposure to the degrading factors mentioned above.
-
Short-term storage (days to weeks): Store samples at -20°C or preferably -80°C in the dark, under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Long-term storage (months to years): For long-term preservation, storage at -80°C is highly recommended.[1] It is best to store the compound in a crystalline or dried state to minimize solvent-related degradation.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and analysis of this compound.
Low Recovery or Apparent Degradation After Extraction
Problem: You observe a lower than expected concentration of this compound after extracting it from your samples.
| Potential Cause | Troubleshooting Suggestion |
| Oxidation during extraction | Perform the extraction under dim light and consider blanketing the sample with an inert gas like nitrogen. Adding an antioxidant such as butylated hydroxytoluene (BHT) to the extraction solvent can also minimize oxidation. |
| Photo-degradation | Use amber-colored glassware or wrap your containers in aluminum foil to protect the sample from light throughout the extraction process. |
| Thermal degradation | Avoid high temperatures during extraction. If a solvent evaporation step is necessary, perform it at a low temperature (e.g., below 35-40°C) under a gentle stream of nitrogen. |
| Incomplete extraction | Ensure the chosen solvent is appropriate for this compound (e.g., acetone, methanol). Multiple extraction steps may be necessary to achieve complete recovery. Grinding the sample with sea sand can aid in cell disruption and improve extraction efficiency from fungal mycelia.[2] |
Inconsistent Results in HPLC Analysis
Problem: You are experiencing issues like peak tailing, ghost peaks, or variable peak areas in your HPLC analysis of this compound.
| Potential Cause | Troubleshooting Suggestion |
| Peak Tailing | This can be caused by interactions between the acidic this compound and the stationary phase. Ensure the mobile phase pH is appropriate. Adding a small amount of a competing acid to the mobile phase might improve peak shape. Also, check for column overload by diluting your sample. |
| Ghost or Extra Peaks | These may indicate contamination or the presence of degradation products. Ensure all solvents and glassware are clean. Prepare fresh samples and standards before each run. The appearance of new peaks over time can be an indicator of sample degradation. |
| Low or Disappearing Main Peak Area | This is a strong indicator of degradation in the sample or standard solution. Prepare fresh solutions and store them appropriately (in the dark, at low temperature, under inert gas). |
| Column Degradation | A partially blocked inlet frit on the column can cause peak distortion. Try backflushing the column or replacing the frit. If the problem persists, the column may need to be replaced. |
Quantitative Data on Stability
While specific quantitative stability data for this compound is limited in the published literature, the following tables provide data for other carotenoids with similar structural features (apocarotenoids) or general carotenoid stability trends. This data can be used as a general guideline. It is highly recommended to perform your own stability studies for this compound under your specific experimental conditions.
Table 1: General Stability of Carotenoids under Different Storage Temperatures (in Darkness)
| Temperature | Atmosphere | Duration | Stability/Degradation | Carotenoid(s) Studied |
| -80°C | Not specified | 9 months | Stable | General analytes in plasma |
| -70°C | Not specified | 28 months | Stable | Carotenoids in plasma |
| -20°C | Not specified | 5 months | Stable | Carotenoids in plasma |
| -20°C | Not specified | 15 months | Significant degradation | Carotenoids in plasma |
| 4°C | Not specified | 8 weeks | 2-4% loss | Formulated carotenoid diet |
| 26-28°C (Room Temp) | Not specified | 8 weeks | 5-9% loss | Formulated carotenoid diet |
| 50°C | Not specified | 32 hours | Complete degradation | Astaxanthin |
Disclaimer: The data in this table is compiled from studies on various carotenoids and should be used as a general reference. Specific stability of this compound may vary.
Table 2: Effect of Light on Carotenoid Stability
| Light Condition | Temperature | Duration | Effect | Carotenoid(s) Studied |
| Dark | 37°C | 10 days | Complete degradation | β-carotene |
| Light | 37°C | 7 days | Complete degradation | β-carotene |
| Illuminated (1875–3000 lux) | 10-45°C | Not specified | Accelerated degradation | Pumpkin-based carotenoids |
Disclaimer: The data in this table is compiled from studies on various carotenoids and should be used as a general reference. Specific stability of this compound may vary.
Table 3: Effect of pH on Fucoxanthin (a xanthophyll) Stability in an Emulsion
| pH | Temperature | Light/Air | Stability |
| 1.2 | 25°C | Absent | Significant degradation |
| 7.4 | 25°C | Absent | Retarded degradation |
Disclaimer: This data is for fucoxanthin and provides a general indication of how pH can affect xanthophyll stability. The stability of this compound at different pH values should be determined empirically.[3]
Experimental Protocols
Protocol for Extraction of this compound from Fungal Mycelia
-
Harvest and Dry: Harvest fungal mycelia by filtration. Freeze-dry the mycelia for 24 hours to remove all water content.
-
Grinding: Weigh the dried mycelia and grind it thoroughly in a mortar with sea sand to break the cell walls.
-
Extraction: Add acetone to the ground mycelia and continue grinding until the sample is bleached, indicating that the pigments have been extracted.
-
Solvent Removal: Collect the acetone extract and evaporate the solvent under a vacuum or a gentle stream of nitrogen at a temperature below 35°C.
-
Resuspension: Dissolve the dried pigment extract in a suitable solvent (e.g., acetone or chloroform) for further analysis.[2]
Note: All steps should be performed under dim light to prevent photodegradation.
Protocol for HPLC Analysis of this compound
-
HPLC System: A standard HPLC system equipped with a photodiode array (PDA) detector is suitable.
-
Column: A reversed-phase C18 column is commonly used for the separation of carotenoids.
-
Mobile Phase: A gradient of solvents is typically used. For example, a gradient of methanol/water and methyl tert-butyl ether can be employed.
-
Detection: this compound can be detected by its absorbance spectrum, with characteristic maxima around 475 and 502 nm.
-
Quantification: Quantification is achieved by comparing the peak area of the sample to a standard curve prepared from purified this compound of a known concentration.
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Factors influencing this compound degradation.
References
- 1. Bioavailability and provitamin A activity of this compound in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Overproduction by Fusarium fujikuroi and Evaluation of Its Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of temperature, light, and pH on the stability of fucoxanthin in an oil-in-water emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Identification of Neurosporaxanthin Degradation Products
Welcome to the technical support center for researchers, scientists, and drug development professionals working with neurosporaxanthin. This resource provides essential information, troubleshooting guides, and detailed experimental protocols to facilitate the identification and analysis of this compound degradation products.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its degradation a concern?
This compound is a C35 carboxylic apocarotenoid produced by filamentous fungi such as Neurospora crassa and Fusarium fujikuroi.[1][2][3][4] Its unique structure, featuring a polyene chain, a β-ionone ring, and a carboxylic acid group, contributes to its antioxidant properties and potential as a provitamin A source.[5][6] Degradation of this compound is a critical concern as it can lead to a loss of these beneficial properties and the formation of new, uncharacterized compounds. Understanding its degradation is crucial for ensuring the stability, efficacy, and safety of this compound-based products.
Q2: What environmental factors can cause this compound to degrade?
Like other carotenoids, this compound is susceptible to degradation when exposed to several environmental factors. These include:
-
Light: Exposure to light, particularly UV radiation, can induce photo-oxidation and isomerization.[7]
-
Heat: Elevated temperatures can accelerate the rate of degradation reactions.[7][8]
-
Oxygen: The presence of oxygen can lead to oxidative cleavage of the polyene chain.
-
Acids: Acidic conditions can promote isomerization from the trans to cis form, altering the molecule's properties.[7]
-
Alkali: Strong alkaline conditions in the presence of air can lead to oxidation of carotenoids with allylic hydroxyl and keto-groups.
Q3: What are the expected degradation products of this compound?
While specific degradation products of this compound are not extensively documented in current literature, we can infer potential products based on the degradation pathways of other well-studied carotenoids, such as β-carotene. The degradation is likely to occur through two primary mechanisms: isomerization and oxidation.
-
Isomerization: This process, induced by heat, light, or acid, would lead to the formation of various cis-isomers of this compound. These isomers have the same molecular weight but different spatial arrangements and potentially altered biological activity.
-
Oxidation: Oxidative cleavage of the polyene chain can result in a variety of smaller molecules. Potential degradation products could include shorter apo-carotenals and apo-carotenoic acids, as well as volatile compounds like β-ionone, which is a known degradation product of β-carotene.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid loss of orange color in this compound sample | Sample degradation due to exposure to light, heat, or oxygen. | Store samples in amber vials under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (-20°C or -80°C).[1][2] Minimize exposure to light during handling. |
| Appearance of multiple new peaks in HPLC chromatogram | Isomerization or formation of multiple degradation products. | Confirm isomerization by checking if the new peaks have the same mass-to-charge ratio (m/z) as this compound using LC-MS. To identify oxidative products, look for peaks with lower m/z values. |
| Inconsistent results in degradation studies | Variability in experimental conditions (light intensity, temperature, oxygen exposure). | Standardize all experimental parameters. Use a controlled environment for degradation studies, such as a photostability chamber or a temperature-controlled incubator. |
| Difficulty in identifying unknown degradation products | Low concentration of degradation products or lack of reference standards. | Concentrate the sample to enrich the degradation products. Utilize high-resolution mass spectrometry (HRMS) for accurate mass determination and tandem MS (MS/MS) for fragmentation analysis to propose chemical structures.[9] |
Experimental Protocols
Protocol 1: Controlled Degradation of this compound
This protocol describes a method for inducing the degradation of this compound under controlled conditions to generate degradation products for analysis.
Materials:
-
Purified this compound
-
HPLC-grade solvents (e.g., methanol, acetonitrile, dichloromethane)
-
Amber glass vials
-
UV lamp or photostability chamber
-
Temperature-controlled oven or water bath
Procedure:
-
Prepare a stock solution of purified this compound in an appropriate solvent (e.g., methanol/dichloromethane mixture).
-
Transfer aliquots of the stock solution into several amber glass vials.
-
For photodegradation: Expose the vials to a controlled source of UV light for varying durations (e.g., 0, 1, 2, 4, 8 hours).
-
For thermal degradation: Place the vials in an oven or water bath at a set temperature (e.g., 50°C, 70°C, 90°C) for varying durations.
-
For oxidative degradation: Bubble air or oxygen through the solution, with or without light/heat exposure.
-
At each time point, take a sample and immediately analyze it or store it at -80°C under an inert atmosphere until analysis.
Protocol 2: Identification of Degradation Products by HPLC-DAD-MS
This protocol outlines the analytical workflow for separating and identifying this compound and its degradation products.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a Photodiode Array (DAD) detector.
-
Mass Spectrometer (MS), preferably a high-resolution instrument (e.g., Q-TOF or Orbitrap).
HPLC Conditions (example):
-
Column: C18 or C30 reverse-phase column.
-
Mobile Phase: A gradient of methanol, acetonitrile, and water with a small percentage of a modifier like formic acid or ammonium acetate to improve ionization.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: DAD detection to monitor the characteristic carotenoid absorption spectra (approx. 400-550 nm).[10]
MS Conditions (example):
-
Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Polarity: Positive and negative ion modes to detect a wider range of compounds.
-
Analysis Mode: Full scan mode to detect all ions and tandem MS (MS/MS) mode to fragment ions for structural elucidation.
Data Analysis:
-
Compare the chromatograms of the degraded samples with the control (time 0) sample to identify new peaks.
-
Analyze the UV-Vis spectra of the new peaks from the DAD to see if they retain carotenoid-like absorption patterns.
-
Examine the mass spectra of each new peak to determine its molecular weight.
-
Perform MS/MS fragmentation on the parent ions of the new peaks and analyze the fragmentation patterns to propose chemical structures for the degradation products.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for identifying this compound degradation products.
References
- 1. This compound Overproduction by Fusarium fujikuroi and Evaluation of Its Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. This compound Overproduction by Fusarium fujikuroi and Evaluation of Its Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Industrially Important Fungal Carotenoids: Advancements in Biotechnological Production and Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Filamentous ascomycetes fungi as a source of natural pigments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 8. researchgate.net [researchgate.net]
- 9. Comprehensive Mass Spectrometry Workflows to Systematically Elucidate Transformation Processes of Organic Micropollutants: A Case Study on the Photodegradation of Four Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Enhanced Neurosporaxanthin Synthesis in Neurospora crassa
Welcome to the technical support center for the metabolic engineering of Neurospora crassa for enhanced neurosporaxanthin synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to experimental procedures.
Troubleshooting Guides
This section addresses specific issues that may be encountered during your experiments, providing potential causes and solutions in a question-and-answer format.
Question 1: Why am I observing low or no this compound production in my engineered Neurospora crassa strain?
Answer:
Low or absent this compound production can stem from several factors, ranging from suboptimal culture conditions to issues with your genetic modifications. Here are some common causes and troubleshooting steps:
-
Suboptimal Culture Conditions: Carotenoid biosynthesis in Neurospora crassa is sensitive to environmental cues.[1]
-
Light Exposure: this compound production is a photoinducible process.[2] Ensure your cultures are exposed to an adequate light source after an initial growth period in the dark.
-
Temperature: While N. crassa grows well at 30°C, shifting the temperature can impact carotenoid accumulation. Experiment with different temperature regimens post-inoculation.
-
pH: The pH of your culture medium can influence pigment production. An acidic pH has been shown to be beneficial for pigmentation in some fungi.
-
Nutrient Limitation: Nitrogen limitation can have a positive effect on carotenogenesis.[3] Consider adjusting the carbon-to-nitrogen ratio in your medium. The addition of ethanol as a carbon source has also been shown to increase this compound production.[2]
-
-
Inefficient Gene Expression: If you have introduced genes to enhance the pathway, their expression might be suboptimal.
-
Promoter Choice: The strength and regulatory characteristics of the promoter driving your gene of interest are critical. Strong constitutive promoters are often used, but inducible promoters can also be effective.
-
Codon Optimization: If you are expressing a heterologous gene, ensure its codon usage is optimized for Neurospora crassa.
-
-
Metabolic Bottlenecks: Overexpressing a single gene might not be sufficient if there are other limiting steps in the pathway.
-
Precursor Supply: The synthesis of this compound depends on the availability of precursors from the mevalonate pathway. Co-expression of genes that increase the precursor pool, such as those for HMG-CoA reductase, can be beneficial.[4]
-
Question 2: My transformation efficiency is very low after electroporation of Neurospora crassa conidia. What could be the issue?
Answer:
Low transformation efficiency is a common hurdle. Here are several factors to consider and optimize in your electroporation protocol:
-
Conidia Quality: The age and viability of your conidia are crucial.
-
Use fresh, mature conidia for the best results. Conidia that are at least eight days old are recommended.[5]
-
If using frozen conidia, be aware that transformation efficiency may be reduced. It is essential to wash the thawed conidia with 1M sorbitol to remove salts that can build up during the freeze/thaw cycle.[6]
-
-
DNA Quality and Quantity:
-
Electroporation Parameters:
-
The voltage, capacitance, and resistance settings on your electroporator are critical. A common starting point for a 0.2 cm cuvette is 1.5 kV, 25 µF, and 600 ohms.[6]
-
Ensure the cuvettes are properly chilled on ice before and after the pulse.
-
-
Cell Wall Integrity: Pre-treatment of conidia with cell wall weakening agents like β-glucuronidase can improve transformation success.[8]
-
Recovery Step: Immediately after electroporation, resuspend the conidia in cold 1M sorbitol and allow for a recovery period before plating on selective media.[5][7]
Question 3: I am having trouble with my gene knockout experiments. Why am I getting a high number of ectopic integrations?
Answer:
Neurospora crassa has a historically low frequency of homologous recombination, leading to a high rate of non-specific (ectopic) integration of the knockout cassette.
-
Use of Appropriate Recipient Strains: The most effective way to increase the frequency of homologous recombination is to use recipient strains deficient in the non-homologous end-joining (NHEJ) DNA repair pathway. Strains with deletions of the mus-51 or mus-52 genes are highly recommended for gene knockout experiments.
-
Verification of Transformants: It is crucial to thoroughly screen your transformants to confirm that the gene of interest has been correctly replaced. This can be done using PCR with primers flanking the target locus and/or by Southern blotting.
Question 4: My HPLC analysis of this compound is giving inconsistent results or poor peak separation. How can I improve this?
Answer:
HPLC analysis of carotenoids can be challenging due to their sensitivity to light and oxidation, and the differing polarities of this compound and its precursors.
-
Sample Preparation:
-
Chromatography Conditions:
-
A reverse-phase C18 column is commonly used for separating this compound and its precursors.[3][10]
-
The mobile phase composition is critical for good separation. A gradient of solvents with different polarities is often necessary to resolve both the polar this compound and the non-polar neutral carotenoids in a single run.[9][10]
-
-
Detection:
-
Use a photodiode array (PDA) detector to obtain the full absorption spectrum of your peaks, which aids in their identification.[3] this compound has a characteristic absorption spectrum.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions about the metabolic engineering of Neurospora crassa for this compound production.
Question 1: What is the metabolic pathway for this compound synthesis in Neurospora crassa?
Answer:
This compound is a C35 apocarotenoid derived from the general carotenoid biosynthesis pathway, which in turn originates from the mevalonate pathway. The key steps are:
-
Mevalonate Pathway: Acetyl-CoA is converted to isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), the basic five-carbon building blocks of all isoprenoids.
-
Geranylgeranyl Pyrophosphate (GGPP) Synthesis: IPP and DMAPP are condensed to form the 20-carbon molecule GGPP.
-
Phytoene Synthesis: Two molecules of GGPP are condensed to form phytoene, the first 40-carbon molecule in the carotenoid pathway. This is catalyzed by the enzyme phytoene synthase, a function of the al-2 gene product.[11]
-
Desaturation: Phytoene undergoes a series of desaturation reactions to form lycopene. This is catalyzed by phytoene desaturase, encoded by the al-1 gene.[11]
-
Cyclization and Further Modifications: Lycopene can be cyclized to form other carotenoids. The pathway to this compound involves several more enzymatic steps.
-
Final Steps to this compound: The final step involves an aldehyde dehydrogenase, encoded by the ylo-1 gene.[11] The genes al-3 and cao-2 are also essential for this compound biosynthesis.[2]
Question 2: Which genes are the primary targets for overexpression to enhance this compound production?
Answer:
Several genes have been successfully overexpressed to increase the flux towards this compound:
-
Genes in the Mevalonate Pathway:
-
HMG-CoA Reductase (hmgr): This enzyme catalyzes a rate-limiting step in the mevalonate pathway. Overexpression of hmgr can significantly increase the supply of IPP and DMAPP precursors.[4]
-
Xylulose-5-phosphate phosphoketolase (xpk) and Phosphotransacetylase (pta): Overexpression of these genes can channel more carbon from the pentose phosphate pathway into the mevalonate pathway by increasing the pool of acetyl-CoA.
-
-
Genes in the Carotenoid Pathway:
-
Overexpression of the core carotenoid biosynthesis genes (al-1, al-2, al-3) can also help to increase production, although enhancing the precursor supply is often a more effective strategy.
-
Question 3: What are the typical yields of this compound in wild-type and engineered Neurospora crassa strains?
Answer:
Yields can vary depending on the specific strain and culture conditions. However, metabolic engineering has been shown to significantly increase this compound production.
| Strain Description | This compound (NX) Yield (mg/g DW) | Neutral Carotenoids (NC) Yield (mg/g DW) | Reference |
| Wild-Type | 1.54 | 0.8 | |
| Engineered (overexpression of pta, xpk, hmgr) | Up to 4.5 | Up to 1.7 | |
| Engineered (overexpression of hmgr with GPD promoter) | ~2.3 (1.5-fold increase) | ~4.8 (6-fold increase in lycopene) | [4] |
| Engineered (overexpression of hmgr with alcA promoter) | ~3.1 (2-fold increase) | ~2.4 (3-fold increase in lycopene) | [4] |
Question 4: What are the key considerations for designing an experimental workflow for enhancing this compound production?
Answer:
A typical workflow involves the following stages:
-
Strain Selection: Start with a suitable Neurospora crassa strain. If performing gene knockouts, use a Δmus-51 or Δmus-52 background.
-
Vector Construction: Design and construct your expression vectors with the desired gene(s) under the control of a strong promoter.
-
Transformation: Transform Neurospora crassa using an optimized protocol, such as electroporation of conidia.
-
Selection and Verification: Select for successful transformants on appropriate media and verify the genetic modification by PCR and/or Southern blotting.
-
Cultivation and Induction: Cultivate the engineered strains under optimal conditions for growth and pigment production, including appropriate light and temperature shifts.
-
Extraction and Quantification: Extract the carotenoids from the fungal biomass and quantify this compound and other carotenoids using HPLC and/or spectrophotometry.
-
Data Analysis: Compare the yields of your engineered strains to the wild-type control to assess the success of your metabolic engineering strategy.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
1. Electroporation of Neurospora crassa Conidia
This protocol is adapted from established methods for the transformation of N. crassa.[5][6][7]
-
Materials:
-
N. crassa strain grown on Vogel's Minimal (VM) agar slants.
-
Sterile 1M sorbitol (ice-cold).
-
High-purity plasmid DNA (300-1000 ng/µl).
-
Sterile water.
-
Sterile cheesecloth.
-
Electroporator and 0.2 cm gap electroporation cuvettes (ice-cold).
-
Sorbose-based selective agar plates.
-
-
Procedure:
-
Grow the N. crassa strain on VM agar in a 250 ml flask for 7-10 days to obtain a dense lawn of conidia.
-
Harvest the conidia by adding 50 ml of sterile, ice-cold 1M sorbitol to the flask and gently scraping the surface.
-
Filter the conidial suspension through sterile cheesecloth into a 50 ml conical tube to remove mycelial fragments.
-
Pellet the conidia by centrifugation (e.g., 3000 rpm for 5 minutes).
-
Wash the conidial pellet three times with 25 ml of ice-cold 1M sorbitol, pelleting by centrifugation after each wash.
-
After the final wash, resuspend the conidia in a small volume of 1M sorbitol and determine the conidial concentration using a hemocytometer. Adjust the concentration to approximately 2.5 x 10^9 conidia/ml.
-
In a sterile microcentrifuge tube on ice, mix 40 µl of the conidial suspension with 300-1000 ng of plasmid DNA.
-
Incubate the DNA-conidia mixture on ice for at least 5 minutes.
-
Transfer the mixture to a pre-chilled 0.2 cm electroporation cuvette.
-
Pulse the sample using the electroporator (e.g., 1.5 kV, 25 µF, 600 Ω).
-
Immediately after the pulse, add 1 ml of ice-cold 1M sorbitol to the cuvette and gently mix by pipetting.
-
Plate 100-200 µl of the transformed conidia onto selective sorbose agar plates.
-
Incubate the plates at 30-34°C for 2-4 days until transformants appear.
-
2. Carotenoid Extraction from Neurospora crassa
This protocol is a general guide for extracting carotenoids for subsequent analysis.
-
Materials:
-
Lyophilized or fresh fungal mycelia/conidia.
-
Acetone (HPLC grade).
-
Mortar and pestle or a homogenizer.
-
Microcentrifuge tubes.
-
Spectrophotometer or HPLC system.
-
-
Procedure:
-
Harvest the fungal biomass by filtration and wash with distilled water. Lyophilize the biomass for dry weight determination and efficient extraction.
-
Weigh a known amount of lyophilized biomass (e.g., 10-50 mg) into a microcentrifuge tube.
-
Add a small amount of acid-washed sand or use a bead beater to aid in cell disruption.
-
Add acetone to the tube and grind the mycelia thoroughly with a pestle or homogenize until the biomass is colorless and the acetone is brightly colored. Perform this step under dim light.
-
Centrifuge the mixture to pellet the cell debris.
-
Carefully transfer the acetone supernatant containing the carotenoids to a new, clean tube.
-
Repeat the extraction process with fresh acetone until the biomass is completely white.
-
Pool the acetone extracts.
-
The extract can be directly analyzed by spectrophotometry or dried down under a stream of nitrogen and redissolved in a suitable solvent for HPLC analysis.
-
3. Quantification of this compound by HPLC
This protocol provides a general framework for the HPLC analysis of this compound.[3][9][10]
-
Instrumentation and Columns:
-
An HPLC system equipped with a photodiode array (PDA) detector.
-
A reverse-phase C18 column.
-
-
Mobile Phase:
-
A gradient elution is typically required to separate both polar and non-polar carotenoids. The specific gradient will depend on the column and system but often involves a mixture of solvents like methanol, acetonitrile, and water, sometimes with a modifier like triethylamine.
-
-
Procedure:
-
Prepare the carotenoid extract as described in the extraction protocol. The final sample should be dissolved in a solvent compatible with the initial mobile phase conditions.
-
Filter the sample through a 0.22 µm syringe filter before injection to prevent clogging of the HPLC system.
-
Inject the sample into the HPLC system.
-
Run the appropriate gradient program to separate the carotenoids.
-
Monitor the elution profile at a wavelength suitable for carotenoids (e.g., 450 nm).
-
Identify the this compound peak based on its retention time (compared to a standard, if available) and its characteristic absorption spectrum from the PDA detector.
-
Quantify the amount of this compound by comparing the peak area to a standard curve generated with a known concentration of a this compound standard or a suitable proxy like β-carotene, taking into account the different extinction coefficients.
-
Signaling Pathways and Experimental Workflows
This compound Biosynthesis Pathway
The following diagram illustrates the key steps in the synthesis of this compound from the central precursor, acetyl-CoA.
Caption: Metabolic pathway for this compound synthesis in N. crassa.
Experimental Workflow for Strain Engineering
This diagram outlines the logical steps for creating and evaluating a genetically engineered Neurospora crassa strain for enhanced this compound production.
Caption: Workflow for engineering and evaluating N. crassa strains.
References
- 1. smujo.id [smujo.id]
- 2. Filamentous ascomycetes fungi as a source of natural pigments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Overproduction by Fusarium fujikuroi and Evaluation of Its Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amplification of HMG-CoA reductase production enhances carotenoid accumulation in Neurospora crassa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eppendorf.com [eppendorf.com]
- 6. fgsc.net [fgsc.net]
- 7. Transformation of Neurospora crassa conidia by electroporation [protocols.io]
- 8. An electroporation-based system for high-efficiency transformation of germinated conidia of filamentous fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. HPLC Analysis of Carotenoids in this compound-Producing Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: The Impact of Nitrogen Starvation on Neurosporaxanthin Biosynthesis in Neurospora crassa
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for investigating the effects of nitrogen starvation on neurosporaxanthin biosynthesis in the model organism Neurospora crassa. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear, accessible format.
Frequently Asked Questions (FAQs)
Q1: What is the primary effect of nitrogen starvation on this compound biosynthesis in Neurospora crassa?
Q2: What is the molecular mechanism behind the induction of this compound synthesis by nitrogen starvation?
The induction of this compound biosynthesis under nitrogen starvation is primarily regulated at the transcriptional level. The key player in this regulatory network is the major nitrogen regulatory protein, NIT2.[2][3][4][5][6][7] When nitrogen sources are scarce, NIT2, a GATA-type transcription factor, is activated and binds to specific DNA sequences known as GATA elements located in the promoter regions of target genes.[2][3] This binding activity turns on the expression of genes involved in nitrogen catabolism and, importantly, the structural genes required for this compound biosynthesis, namely al-1, al-2, and al-3.
Q3: My Neurospora crassa cultures are not producing the characteristic orange pigment after inducing nitrogen starvation. What could be the problem?
Several factors could contribute to the lack of pigmentation. Please refer to the troubleshooting guide below for a systematic approach to identifying and resolving the issue. Common causes include inadequate nitrogen depletion, issues with the light induction (as light is also a key inducer of carotenogenesis), or problems with the culture conditions.
Q4: How can I accurately quantify the amount of this compound in my experimental samples?
High-Performance Liquid Chromatography (HPLC) is the recommended method for the accurate quantification of this compound.[8][9] This technique allows for the separation of this compound from other carotenoid precursors and degradation products. For detailed instructions, please refer to the Experimental Protocols section.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or low orange pigmentation in nitrogen-starved cultures. | 1. Incomplete nitrogen starvation. 2. Insufficient light exposure. 3. Incorrect pH of the medium. 4. Contamination of cultures. | 1. Ensure a complete wash of the mycelia before transferring to the nitrogen-free medium. Increase the duration of starvation. 2. Expose cultures to a consistent and adequate light source. Blue light is particularly effective. 3. Check and adjust the pH of your growth media. Neurospora grows optimally at a pH between 5 and 6.[10] 4. Practice strict aseptic techniques. Discard any contaminated plates immediately by autoclaving.[10] |
| Inconsistent this compound yields between replicate experiments. | 1. Variability in the age or density of the initial inoculum. 2. Fluctuations in light intensity or temperature. 3. Inconsistent timing of the mycelial transfer. | 1. Standardize the inoculation procedure, using a consistent number of conidia or a standardized mycelial plug. 2. Use a controlled environment chamber with consistent lighting and temperature for all experiments. 3. Perform the mycelial transfer at the same point in the growth phase for all replicates. |
| Difficulty in extracting this compound from the mycelia. | 1. Inefficient cell disruption. 2. Use of an inappropriate extraction solvent. | 1. Ensure thorough grinding of the lyophilized mycelia with sand or use a bead beater for efficient cell wall disruption. 2. Use acetone or a mixture of acetone and methanol for efficient extraction of both polar (this compound) and non-polar carotenoids. |
| Problems with HPLC analysis (e.g., poor peak resolution, tailing peaks). | 1. Inappropriate mobile phase composition. 2. Column contamination or degradation. 3. Sample overload. | 1. Optimize the mobile phase gradient. A gradient of methyl-tert-butyl ether (MTBE) in methanol is often effective. 2. Flush the column with a strong solvent like isopropanol. If the problem persists, replace the guard column or the analytical column.[11] 3. Dilute the sample extract before injection. |
Quantitative Data Summary
The following table summarizes the reported this compound production under different conditions. Note that quantitative data for wild-type Neurospora crassa under nitrogen starvation is limited in the available literature.
| Organism & Strain | Condition | This compound Yield (mg/g dry weight) | Reference |
| Neurospora crassa (Wild-type) | Growth under illumination | ~0.1 - 0.2 (in a carotenoid mixture) | [1] |
| Fusarium fujikuroi (carS mutant) | Nitrogen-limiting conditions | up to 8.0 | [1] |
Experimental Protocols
Protocol for Inducing Nitrogen Starvation in Neurospora crassa
This protocol is adapted from standard methods for inducing acute nitrogen starvation in liquid cultures.[12]
Materials:
-
Neurospora crassa wild-type strain
-
Vogel's Minimal Medium (N) with 2% sucrose
-
Vogel's Minimal Medium without a nitrogen source (-N) with 2% sucrose
-
Sterile distilled water
-
Sterile flasks
-
Shaking incubator
-
Buchner funnel and filter paper
Procedure:
-
Preparation of Inoculum: Inoculate a flask containing 50 mL of Vogel's Minimal Medium (N) with conidia from a fresh slant of N. crassa.
-
Pre-culture: Incubate the flask at 25-30°C in a shaking incubator (200 rpm) for 24 hours in the dark.
-
Mycelial Harvest: After 24 hours, harvest the mycelia by vacuum filtration using a sterile Buchner funnel and filter paper.
-
Washing: Wash the mycelial mat thoroughly with three volumes of sterile distilled water to remove any residual nitrogen source.
-
Induction of Nitrogen Starvation: Aseptically transfer the washed mycelial mat to a new flask containing 50 mL of Vogel's Minimal Medium without a nitrogen source (-N).
-
Incubation: Incubate the flask under constant illumination at 25-30°C in a shaking incubator (200 rpm) for the desired duration (e.g., 4, 8, 12, 24 hours).
-
Harvesting for Analysis: After the starvation period, harvest the mycelia by vacuum filtration, freeze them immediately in liquid nitrogen, and then lyophilize for subsequent analysis.
Protocol for Extraction and Quantification of this compound by HPLC
This protocol is based on established methods for carotenoid analysis.[8][9]
Materials:
-
Lyophilized N. crassa mycelia
-
Acetone (HPLC grade)
-
Methyl-tert-butyl ether (MTBE, HPLC grade)
-
Methanol (HPLC grade)
-
Mortar and pestle or bead beater
-
Sea sand (optional, for grinding)
-
Centrifuge and centrifuge tubes
-
HPLC system with a C18 reverse-phase column and a photodiode array (PDA) detector
Procedure:
-
Extraction:
-
Weigh approximately 10-20 mg of lyophilized mycelia.
-
Grind the mycelia to a fine powder using a mortar and pestle with a small amount of sea sand, or use a bead beater.
-
Add 1 mL of cold acetone and continue grinding/beating until the mycelial powder is colorless.
-
Transfer the acetone extract to a microcentrifuge tube.
-
Centrifuge at 10,000 x g for 5 minutes to pellet the cell debris.
-
Carefully transfer the supernatant to a new tube.
-
Repeat the extraction process on the pellet until the supernatant is colorless.
-
Pool the supernatants and evaporate to dryness under a stream of nitrogen.
-
-
Sample Preparation for HPLC:
-
Resuspend the dried extract in a known volume (e.g., 200 µL) of MTBE or the initial mobile phase.
-
Filter the resuspended sample through a 0.22 µm syringe filter before injection into the HPLC.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of MTBE in methanol is commonly used. An example gradient is: 0-10 min, 5-50% MTBE; 10-20 min, 50-95% MTBE; 20-25 min, 95% MTBE; 25-30 min, 95-5% MTBE.
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor the absorbance at the characteristic wavelength for this compound (approximately 470 nm).
-
Quantification: Generate a standard curve using a purified this compound standard of known concentration. If a standard is not available, relative quantification can be performed by comparing the peak areas between different experimental conditions.
-
Visualizations
Caption: Overview of the this compound biosynthesis pathway in Neurospora crassa.
Caption: A step-by-step experimental workflow.
Caption: Simplified signaling pathway from nitrogen starvation to this compound biosynthesis.
References
- 1. This compound Overproduction by Fusarium fujikuroi and Evaluation of Its Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nit-2, the major positive-acting nitrogen regulatory gene of Neurospora crassa, encodes a sequence-specific DNA-binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA binding site specificity of the Neurospora global nitrogen regulatory protein NIT2: analysis with mutated binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amino-acid substitutions in the zinc finger of NIT2, the nitrogen regulatory protein of Neurospora crassa, alter promoter element recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nit-2, the major nitrogen regulatory gene of Neurospora crassa, encodes a protein with a putative zinc finger DNA-binding domain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Binding affinity and functional significance of NIT2 and NIT4 binding sites in the promoter of the highly regulated nit-3 gene, which encodes nitrate reductase in Neurospora crassa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of nit-2, the major nitrogen regulatory gene of Neurospora crassa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. HPLC Analysis of Carotenoids in this compound-Producing Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: The Role of the carS Gene in Neurosporaxanthin Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting guides, and detailed protocols for investigating the role of the carS gene in regulating neurosporaxanthin production in Neurospora crassa and related fungi.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of the carS gene in relation to this compound production?
A1: The carS gene functions as a negative regulator, or repressor, of the carotenoid biosynthesis pathway.[1] In wild-type fungi under standard conditions, the CarS protein downregulates the expression of structural genes required for this compound synthesis.[1]
Q2: What is the expected phenotype of a carS mutant?
A2: A mutation or deletion of the carS gene results in a distinct phenotype of carotenoid overproduction.[2][3] This leads to a deep-orange pigmentation of the mycelia, which is observable even when the fungus is grown in the dark.[2] These mutants accumulate significantly higher levels of this compound compared to the wild-type strain.[2][3]
Q3: How does light influence the regulation of this compound production in the context of carS?
A3: In Neurospora crassa, the biosynthesis of carotenoids is induced by blue light.[4][5] This process is primarily mediated by the White Collar Complex (WCC), a photoreceptor complex that activates the transcription of carotenoid biosynthetic genes like al-1 and al-2.[1][6][7] The carS gene product acts as a repressor, and its interplay with the light-sensing machinery ensures that carotenoid production is appropriately controlled. In carS mutants, this regulation is disrupted, leading to high levels of carotenoid production regardless of light conditions.[2]
Q4: Is the function of carS conserved across different fungal species?
A4: Yes, the role of carS as a negative regulator of carotenogenesis has been well-documented in other ascomycete fungi, most notably Fusarium fujikuroi and Fusarium oxysporum.[1][2] These fungi share a similar this compound biosynthesis pathway with Neurospora crassa.[8][9][10]
Q5: What is this compound and what are its potential applications?
A5: this compound is a carboxylic apocarotenoid (a type of xanthophyll) that is the primary orange pigment in Neurospora crassa.[8][11] Due to its antioxidant properties, this compound is a promising compound for potential applications as a feed or food additive.[2][3]
Troubleshooting Guides
Issue 1: Low or no this compound production in a putative carS knockout strain.
| Possible Cause | Troubleshooting Step |
| Incorrect gene knockout | Verify the gene deletion by Southern blotting or diagnostic PCR. It's possible that the knockout cassette integrated ectopically.[12] |
| Secondary mutations | Transformation procedures can be mutagenic. It is best practice to cross the knockout strain with a wild-type strain and select progeny that exhibit the desired phenotype and carry the resistance marker.[12] |
| Inappropriate culture conditions | While carS mutants typically overproduce carotenoids under most conditions, ensure that the growth medium is not severely limiting for primary metabolism. |
| Instability of the phenotype | Subculture the strain from a single-spore isolate to ensure genetic homogeneity. |
Issue 2: High variability in quantitative analysis of this compound.
| Possible Cause | Troubleshooting Step |
| Incomplete extraction | The fungal cell wall can be robust. Ensure complete cell disruption by grinding with sea sand or using a homogenizer until the mycelia appear bleached.[2] |
| Carotenoid degradation | Carotenoids are sensitive to light and oxygen.[13] Perform all extraction steps under dim light and consider using solvents with antioxidants. Store extracts at -20°C or lower. |
| Inaccurate quantification method | For spectrophotometric quantification, ensure that the extract is free of interfering compounds. HPLC with a photodiode array (PDA) detector is the recommended method for accurate quantification of this compound and its precursors.[9][10] |
| Issues with HPLC separation | The polarity difference between the acidic this compound and its neutral carotene precursors can make separation challenging. Use a validated HPLC protocol with a C18 column.[9][10] |
Issue 3: Unexpected results in gene expression analysis (RT-qPCR).
| Possible Cause | Troubleshooting Step | | Poor RNA quality | Use a robust RNA extraction protocol for fungi, ensuring the removal of polysaccharides and other inhibitors. Verify RNA integrity using gel electrophoresis or a bioanalyzer. | | Suboptimal primer design | Design primers that span an exon-exon junction to avoid amplification of genomic DNA. Validate primer efficiency with a standard curve. | | Inappropriate reference genes | The expression of reference genes can vary under different experimental conditions. Validate the stability of your chosen reference genes (e.g., β-tubulin, actin) for your specific experimental setup. | | Variability in light induction | Ensure consistent timing and intensity of light exposure for all samples in light-dependent experiments, as the induction of carotenoid genes can be rapid.[7] |
Quantitative Data Summary
The following tables summarize the this compound production in wild-type and carS mutant strains of Fusarium fujikuroi, which serves as a model for the function of the carS gene.
Table 1: this compound (NX) Production in Wild-Type vs. carS Mutant Strains
| Strain | Genotype | Culture Conditions | This compound (mg/g dry mass) |
| F. fujikuroi | Wild-Type | Grown under light | ~0.1 - 0.2 |
| F. fujikuroi | carS mutant | Nitrogen-limiting medium | ~8.0 |
Data compiled from Parra-Rivero et al., 2020.[2][3]
Experimental Protocols
Protocol 1: Extraction and Quantification of this compound from Neurospora crassa
This protocol is adapted from methods described for carotenoid analysis in fungi.[2][9][10]
1. Culture and Harvest:
-
Grow N. crassa strains on Vogel's minimal medium (VM) agar plates or in liquid VM.
-
For light induction experiments, expose cultures to blue light for the desired duration.
-
Harvest mycelia by scraping from agar plates or by filtration from liquid cultures.
-
Freeze the mycelia at -80°C and then lyophilize (freeze-dry) for 24 hours.
2. Extraction:
-
Weigh the dry mycelia.
-
In a mortar and pestle, grind the mycelia with sea sand.
-
Add acetone and continue grinding until the mycelia are bleached.
-
Transfer the acetone extract to a centrifuge tube and pellet the cell debris.
-
Collect the supernatant. Repeat the extraction process on the pellet until all color is removed.
-
Pool the acetone extracts.
3. Quantification by HPLC-PDA:
-
Evaporate the acetone extract to dryness under a stream of nitrogen.
-
Redissolve the carotenoid extract in a suitable solvent for HPLC injection (e.g., acetone or a mixture of methanol, and methyl tert-butyl ether).
-
Perform HPLC analysis using a C18 reversed-phase column.
-
A gradient elution program with solvents such as methanol, acetonitrile, and water is typically used for separating this compound and its precursors.
-
Detect carotenoids using a photodiode array (PDA) detector, monitoring at the specific absorption maxima for this compound (around 480 nm in acetone).
-
Quantify this compound by comparing the peak area to a standard curve generated from purified this compound or by using published extinction coefficients.
Protocol 2: Analysis of Carotenoid Gene Expression by RT-qPCR
This protocol provides a general framework for analyzing the expression of genes involved in this compound biosynthesis.
1. RNA Extraction:
-
Harvest fresh mycelia from control and experimental conditions (e.g., wild-type vs. carS mutant, dark vs. light-grown).
-
Immediately freeze the mycelia in liquid nitrogen to preserve RNA integrity.
-
Extract total RNA using a suitable kit or a TRIzol-based method, including a DNase treatment step to remove genomic DNA contamination.
2. cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random hexamer primers.
3. Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for the target genes (e.g., al-1, al-2, carS homolog) and a reference gene (e.g., β-tubulin), and a suitable SYBR Green master mix.
-
Run the qPCR reaction on a real-time PCR instrument.
-
Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression between different samples.
Signaling Pathways and Logical Relationships
Light-Induced Carotenoid Biosynthesis Pathway in Neurospora crassa
The following diagram illustrates the signaling cascade from light perception to the activation of carotenoid biosynthesis genes, and the proposed point of intervention for the CarS repressor.
Caption: Light signaling pathway for this compound production.
Experimental Workflow for Characterizing a carS Mutant
This diagram outlines the typical experimental steps to confirm the function of the carS gene.
Caption: Workflow for functional analysis of the carS gene.
References
- 1. Comparative transcriptomic analysis unveils interactions between the regulatory CarS protein and light response in Fusarium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Overproduction by Fusarium fujikuroi and Evaluation of Its Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Neurospora crassa carotenoid biosynthetic gene (albino 3) reveals highly conserved regions among prenyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Neurospora sees the light: Light signaling components in a model system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genome‐wide analysis of light‐inducible responses reveals hierarchical light signalling in Neurospora | The EMBO Journal [link.springer.com]
- 8. This compound production by Neurospora and Fusarium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. HPLC Analysis of Carotenoids in this compound-Producing Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Neurospora Genome Project – Dunlap and Loros Laboratories [geiselmed.dartmouth.edu]
- 13. Development of an Improved Carotenoid Extraction Method to Characterize the Carotenoid Composition under Oxidative Stress and Cold Temperature in the Rock Inhabiting Fungus Knufia petricola A95 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Downstream Processing and Purification of Neurosporaxanthin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the downstream processing and purification of neurosporaxanthin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it of interest?
A1: this compound (NX) is a carboxylic apocarotenoid (C35) naturally produced by ascomycete fungi, such as those from the Neurospora and Fusarium genera.[1][2][3] Its unique chemical structure, featuring a carboxylic acid group, makes it more polar than many other carotenoids.[1][3] It is of significant scientific interest due to its potent antioxidant properties, proven provitamin A activity, and high bioavailability, making it a promising candidate for applications in dietary supplements, natural food colorants, and pharmaceuticals.[1][3][4]
Q2: What are the primary challenges in the downstream processing of this compound?
A2: The main challenges include:
-
Polarity Differences: this compound is a polar acidic xanthophyll, while its biosynthetic precursors (e.g., β-carotene, γ-carotene, torulene) are neutral, non-polar carotenes. This difference in polarity can make simultaneous extraction and separation complex.[5][6]
-
Product Degradation: Like other carotenoids, this compound is highly sensitive to light, oxygen, heat, and acids, which can lead to isomerization and degradation during processing.[6][7]
-
Low Concentration: In wild-type fungal strains, this compound is often produced in low quantities (0.1–0.2 mg/g), necessitating efficient extraction and concentration steps.[2] The use of overproducing mutant strains is often required for higher yields.[2][8]
-
Co-extraction of Impurities: Crude extracts contain a mixture of various carotenoids and other metabolites, requiring multi-step purification to achieve high purity.[1][9]
Q3: What is the general workflow for this compound purification?
A3: A typical downstream process for this compound involves several key stages: cell recovery from the fermentation broth, cell disruption to release the intracellular product, extraction using organic solvents, purification to separate NX from other carotenoids and impurities, and finally, formulation to ensure stability.[10][11]
Troubleshooting Guide
Issue 1: Low Extraction Yield
Q: My final yield of this compound is significantly lower than expected. What are the potential causes and solutions?
A: Low yield can stem from several factors throughout the extraction process. Here are the common causes and troubleshooting steps:
-
Cause 1: Inefficient Cell Disruption. this compound is an intracellular pigment. If the fungal cell walls are not adequately disrupted, the solvent cannot efficiently access and solubilize the target molecule.
-
Solution: Ensure thorough disruption of the freeze-dried mycelia. Grinding the biomass with sea sand in a mortar and pestle is an effective mechanical method.[2][12] For larger scales, high-pressure homogenization or bead milling can be considered, though care must be taken to avoid heat generation.[13]
-
-
Cause 2: Improper Solvent Selection. The choice of solvent is critical for selectively extracting the polar this compound while minimizing co-extraction of non-polar precursors.
-
Cause 3: Product Degradation during Extraction. this compound is susceptible to photodegradation and oxidation.
-
Solution: Perform all extraction steps under dim light to prevent isomerization and photodegradation.[6] Work quickly and keep samples on ice where possible to minimize thermal degradation. Purging storage vials with nitrogen or argon can prevent oxidation.
-
Issue 2: Sample Purity and Contamination
Q: My purified sample shows contamination with other carotenoids (e.g., β-carotene, torulene) upon HPLC analysis. How can I improve purity?
A: Contamination with biosynthetic precursors is a common issue due to their simultaneous extraction. The key to separation is exploiting the significant polarity difference between the acidic this compound and the neutral carotenes.
-
Cause 1: Inadequate Chromatographic Separation. A single-step purification may be insufficient to resolve structurally similar compounds.
-
Solution 1: Optimize HPLC Conditions. High-Performance Liquid Chromatography (HPLC) is the most effective method for purifying this compound.[5][14] Use a reversed-phase C18 column, which separates compounds based on hydrophobicity. This compound, being more polar, will elute earlier than the non-polar carotenes. Optimize the mobile phase gradient to maximize resolution between peaks. (See Experimental Protocol 2 for a detailed method).
-
Solution 2: Employ Preparative Chromatography. For larger quantities, switch from an analytical to a preparative HPLC column to isolate the this compound fraction. Repetitive injections of the crude extract can be performed, collecting the target peak with a fraction collector.[6]
-
-
Cause 2: Overloading the Chromatographic Column. Injecting too much crude extract onto the column can lead to poor separation and peak tailing.
-
Solution: Reduce the injection volume or the concentration of the extract. Perform test runs with varying loads to determine the optimal capacity of your column.
-
Issue 3: Poor HPLC Resolution or Peak Shape
Q: I am observing poor peak shape (e.g., tailing, broadening) or co-elution of peaks during HPLC analysis. How can I troubleshoot this?
A: Poor chromatography can be due to issues with the sample, mobile phase, or the HPLC system itself.
-
Cause 1: Sample Particulates. Insoluble material in the injected sample can clog the column frit, leading to high backpressure and distorted peaks.
-
Solution: Always filter your sample through a 0.22 or 0.45 µm syringe filter before injecting it into the HPLC system.[6]
-
-
Cause 2: Incompatible Injection Solvent. Injecting a sample dissolved in a solvent much stronger than the initial mobile phase can cause peak distortion.
-
Solution: If possible, dissolve the final extract in the initial mobile phase of your HPLC gradient. If using a stronger solvent (like pure acetone), keep the injection volume as small as possible.
-
-
Cause 3: Mobile Phase Issues. Improperly prepared or degraded mobile phase can affect separation.
-
Solution: Ensure mobile phase components are fresh, well-mixed, and degassed. The presence of a small amount of acid (e.g., formic or acetic acid) in the mobile phase can improve the peak shape of acidic compounds like this compound by suppressing its ionization.
-
Quantitative Data Summary
Table 1: this compound Production Yields in Fusarium fujikuroi
| Strain Type | Culture Condition | This compound Yield (mg/g dry mass) | Purity in Extract (%) | Reference |
|---|---|---|---|---|
| Wild Type | Standard (Light-grown) | ~0.1 - 0.2 | Not specified | [2] |
| carS Mutant (SG39) | Nitrogen Starvation | ~8.3 | ~89% | [2] |
| carS Mutant | Standard DG Medium | Lower than N-starvation | Lower than N-starvation |[2] |
Table 2: Example HPLC Parameters for this compound Analysis
| Parameter | Specification | Reference |
|---|---|---|
| Column | Reversed-phase C18 (e.g., Mediterranea SEA18, 3 µm, 20 x 0.46 cm) | [2] |
| Mobile Phase | Gradient elution system (specific solvents not detailed in abstract) | [2][5] |
| Detector | Photodiode Array (PDA) | [2] |
| Detection Wavelength | 450 nm (for carotenoids); UV/Vis spectrum scan (for peak identification) | [1][2] |
| Known λmax for NX | 475 and 502 nm |[1] |
Experimental Protocols
Protocol 1: Extraction of this compound from Fusarium fujikuroi Mycelia
This protocol is adapted from methodologies described for carotenoid extraction from fungal biomass.[2][6]
-
Harvesting: Collect fungal mycelia from liquid culture by filtration.
-
Drying: Freeze-dry the mycelial samples for 24 hours to remove all water.
-
Cell Disruption: Weigh the dry biomass and place it in a mortar. Add a small amount of sea sand and grind thoroughly with a pestle until a fine powder is obtained.
-
Solvent Extraction:
-
Add acetone to the ground mycelia and continue grinding until the biomass appears bleached.
-
Transfer the acetone-mycelia slurry to a centrifuge tube.
-
Centrifuge to pellet the cell debris and sand.
-
Carefully collect the supernatant containing the carotenoid pigments.
-
-
Preparation for Analysis:
-
Transfer the supernatant to a clean vial.
-
For HPLC analysis, filter the extract through a 0.22 µm syringe filter into an HPLC vial.
-
Store the extract at -20°C or below, protected from light, until analysis.
-
Critical Step: The entire operation must be carried out under dim light to prevent carotenoid isomerization and photodegradation.[6]
Protocol 2: HPLC Purification and Analysis of this compound
This protocol outlines a general method for the analysis and purification of this compound using RP-HPLC-DAD.[2][5][6]
-
Equipment: Use an HPLC system equipped with a pump, autosampler, column oven, photodiode array detector (DAD), and a fraction collector for preparative work.
-
Column: Install a reversed-phase C18 column (e.g., Waters Spherisorb ODS2, 5 µm, 4.6 mm × 250 mm). Maintain column temperature at 25°C.
-
Mobile Phase: A simple methodology for efficient separation of both polar this compound and its non-polar precursors can be achieved in a single run. While specific gradients vary, a system involving solvents like acetonitrile, methanol, and dichloromethane is common for carotenoid separation. A gradient program is required to first elute the polar NX and then the non-polar carotenes.
-
Injection: Inject 10-100 µL of the filtered extract (from Protocol 1). For preparative purification, repetitive injections may be necessary.[6]
-
Detection:
-
Set the primary detection wavelength to 450 nm to monitor all carotenoids.
-
Use the DAD to collect the full UV/Visible spectrum (e.g., 350-650 nm) for each peak.
-
-
Identification and Quantification:
-
Identify this compound by its characteristic retention time and its unique absorption spectrum with maxima (λmax) at approximately 475 and 502 nm.[1]
-
Identify precursor contaminants (torulene, γ-carotene, β-carotene, etc.) by their respective retention times and spectra.
-
Quantify by comparing the peak area to a standard curve of purified this compound, if available.
-
-
Fraction Collection (for purification): If using a fraction collector, program it to collect the eluent corresponding to the this compound peak. Pool the collected fractions and evaporate the solvent under a stream of nitrogen to obtain the purified compound.
Visualizations
Caption: General workflow for this compound downstream processing.
Caption: Troubleshooting logic for low purity issues in purification.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Overproduction by Fusarium fujikuroi and Evaluation of Its Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound|High-Purity Carotenoid|CAS 2468-88-4 [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. HPLC Analysis of Carotenoids in this compound-Producing Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. smujo.id [smujo.id]
- 8. researchgate.net [researchgate.net]
- 9. Filamentous ascomycetes fungi as a source of natural pigments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. frontiersin.org [frontiersin.org]
- 11. Frontiers | Importance of Downstream Processing of Natural Astaxanthin for Pharmaceutical Application [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Optimization of Astaxanthin Recovery in the Downstream Process of Haematococcus pluvialis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. research.setu.ie [research.setu.ie]
Validation & Comparative
Validating the Neuroprotective Effects of Neurosporaxanthin in Cell Culture Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the neuroprotective potential of Neurosporaxanthin (NX), a fungal carotenoid, alongside well-researched alternatives, Astaxanthin (AST) and Fucoxanthin (FUX). While direct experimental data on the neuroprotective efficacy of this compound is emerging, its potent antioxidant properties suggest a promising role in mitigating neuronal damage.[1][2][3][4] This document summarizes available data, presents detailed experimental protocols for evaluating neuroprotection in cell culture models, and offers a framework for future validation of this compound.
Introduction to this compound and its Neuroprotective Potential
This compound is a carboxylic acid-containing carotenoid produced by fungi of the genera Neurospora and Fusarium.[1][2][4] Its unique chemical structure, featuring a polar carboxylic group, contributes to its significant antioxidant capacity.[1] In vitro studies have demonstrated that NX-rich extracts are effective at scavenging free radicals and quenching singlet oxygen.[1][2][4] A recent study highlighted its ability to protect neurons from oxidative stress-induced apoptosis in cell culture, suggesting its potential as a neuroprotective agent.[3] However, comprehensive quantitative data from standardized neuroprotection assays are not yet widely available for pure this compound.
Comparative Alternatives: Astaxanthin and Fucoxanthin
Astaxanthin and Fucoxanthin are structurally related marine carotenoids with extensively documented neuroprotective effects.[5][6][7] They serve as valuable benchmarks for evaluating the potential of novel compounds like this compound.
-
Astaxanthin (AST): A potent antioxidant that can cross the blood-brain barrier, AST has been shown to protect neuronal cells from oxidative stress, inflammation, and apoptosis in various in vitro models.[5][6][8]
-
Fucoxanthin (FUX): This carotenoid from brown algae also exhibits significant neuroprotective properties, including the ability to reduce reactive oxygen species (ROS), inhibit apoptosis, and modulate signaling pathways crucial for neuronal survival.[9][10][11][12][13]
Quantitative Comparison of Neuroprotective Effects
The following tables summarize key quantitative data from in vitro studies on Astaxanthin and Fucoxanthin, providing a baseline for the anticipated efficacy of this compound.
Table 1: Effect on Neuronal Cell Viability under Oxidative Stress
| Compound | Cell Line | Stressor | Concentration | % Increase in Cell Viability | Reference |
| Astaxanthin | SH-SY5Y | 6-OHDA | 100 nM | Significant protection | [14] |
| Astaxanthin | Rat Retinal Ganglion Cells | Glutamate (25 µM) | 100 nM | From 58% to 84% | [15] |
| Astaxanthin | Rat Retinal Ganglion Cells | Hypoxia (5% O2) | 100 nM | From 66% to 93% | [15] |
| Fucoxanthin | SH-SY5Y | H₂O₂ (150 µM) | 3 µM | From 52.4% to 98.1% | [12] |
| Fucoxanthin | Primary Cerebellar Granule Neurons | H₂O₂ (30 µM) | 3 µM | From 48.8% to 73.4% | [12] |
| Fucoxanthin | PC12 | Aβ₁₋₄₂ | 1 µM | From ~67% to 98.5% | [11] |
Table 2: Reduction of Reactive Oxygen Species (ROS)
| Compound | Cell Line | Stressor | Concentration | % Reduction in ROS | Reference |
| Astaxanthin | SH-SY5Y | 6-OHDA | 100 nM | Significantly inhibited intracellular ROS generation | [14] |
| Fucoxanthin | Primary Cortical Neurons | Scratch Injury | 5, 10, 20 µM | Dose-dependent repression of ROS production | [13] |
Table 3: Anti-Apoptotic Effects
| Compound | Cell Line | Stressor | Effect | Reference | |---|---|---|---| | Astaxanthin | Mouse Neural Progenitor Cells | H₂O₂ | Significantly inhibited caspase activation |[5] | | Astaxanthin | SH-SY5Y | MPP+/MPTP | Upregulation of Bcl-2, inhibition of Bax and caspase-3 activation |[8] | | Fucoxanthin | SH-SY5Y | H₂O₂ | Significantly protected against neuronal apoptosis |[12] | | Fucoxanthin | Primary Cortical Neurons | Scratch Injury | Decreased expression of cleaved caspase-3 |[13] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols can be adapted to validate the neuroprotective effects of this compound.
Cell Culture and Induction of Neurotoxicity
-
Cell Lines: Human neuroblastoma SH-SY5Y cells or rat pheochromocytoma PC12 cells are commonly used. Primary neuronal cultures can also be employed for more physiologically relevant studies.
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics, at 37°C in a humidified atmosphere of 5% CO₂.
-
Induction of Neurotoxicity:
Assessment of Cell Viability (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Plate Cells: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat cells with various concentrations of the test compound (e.g., this compound, Astaxanthin, or Fucoxanthin) for a specified duration (e.g., 2-24 hours).
-
Induce Toxicity: Add the neurotoxic agent and incubate for the desired period.
-
Add MTT: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilize Formazan: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure Absorbance: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
Measurement of Intracellular ROS (DCFDA Assay)
The 2',7'-dichlorofluorescin diacetate (DCFDA) assay is used to measure intracellular ROS levels.
-
Plate and Treat Cells: Follow steps 1-3 from the MTT assay protocol.
-
Load with DCFDA: Incubate the cells with 10 µM DCFDA for 30 minutes at 37°C.
-
Wash: Wash the cells with PBS to remove excess probe.
-
Measure Fluorescence: Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.
Evaluation of Apoptosis (Caspase-3 Activity Assay)
This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.
-
Plate and Treat Cells: Follow steps 1-3 from the MTT assay protocol.
-
Lyse Cells: Lyse the cells using a specific lysis buffer provided with a commercial caspase-3 activity assay kit.
-
Add Substrate: Add the caspase-3 substrate (e.g., DEVD-pNA) to the cell lysates.
-
Incubate: Incubate at 37°C for 1-2 hours.
-
Measure Absorbance: Measure the absorbance of the resulting colorimetric product at 405 nm.
Visualizing the Mechanisms and Workflow
To better understand the underlying processes and experimental design, the following diagrams are provided.
Caption: A flowchart of the experimental process for evaluating neuroprotective compounds.
Caption: A diagram illustrating the potential mechanism of this compound's neuroprotective action.
Caption: A diagram showing the logical approach to validating this compound's efficacy.
Conclusion and Future Directions
This compound demonstrates significant promise as a neuroprotective agent, primarily owing to its potent antioxidant properties. While direct, quantitative evidence of its neuroprotective effects in cell culture models is still emerging, the extensive data available for the structurally similar carotenoids, Astaxanthin and Fucoxanthin, provide a strong rationale for its further investigation. The experimental protocols detailed in this guide offer a robust framework for the systematic validation of this compound's efficacy. Future research should focus on generating dose-response data for this compound in various neuronal cell models and under different neurotoxic conditions to fully elucidate its therapeutic potential in the context of neurodegenerative diseases.
References
- 1. This compound Overproduction by Fusarium fujikuroi and Evaluation of Its Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Astaxanthin as a Potential Neuroprotective Agent for Neurological Diseases | MDPI [mdpi.com]
- 6. On the Neuroprotective Role of Astaxanthin: New Perspectives? [mdpi.com]
- 7. Anti-Apoptotic Effects of Carotenoids in Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biological and neurological activities of astaxanthin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mitochondrial protective potential of fucoxanthin in brain disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Fucoxanthin prevents H2O2-induced neuronal apoptosis via concurrently activating the PI3-K/Akt cascade and inhibiting the ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fucoxanthin provides neuroprotection in models of traumatic brain injury via the Nrf2-ARE and Nrf2-autophagy pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Astaxanthin inhibits reactive oxygen species-mediated cellular toxicity in dopaminergic SH-SY5Y cells via mitochondria-targeted protective mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Neuroprotective effect of astaxanthin against rat retinal ganglion cell death under various stresses that induce apoptosis and necrosis - PMC [pmc.ncbi.nlm.nih.gov]
Neurosporaxanthin Demonstrates Superior Bioavailability Compared to Beta-Carotene in Animal Models
A recent study in animal models indicates that neurosporaxanthin, a fungal carotenoid, exhibits significantly higher bioavailability than beta-carotene, a well-established provitamin A carotenoid. This finding positions this compound as a potentially more efficient alternative for delivering vitamin A and for applications requiring high tissue accumulation. The study, conducted in mice, revealed greater tissue accumulation and reduced fecal elimination of this compound, suggesting more efficient absorption and retention.
This guide provides a detailed comparison of the bioavailability of this compound and beta-carotene, drawing upon key experimental data. It includes a summary of quantitative findings, detailed experimental protocols, and visualizations of the relevant metabolic pathways and experimental workflows to support researchers, scientists, and drug development professionals in this area.
Quantitative Bioavailability Comparison
The following tables summarize the key quantitative data from a comparative study in mice, highlighting the differences in plasma and liver accumulation between this compound and beta-carotene.
Table 1: Plasma and Liver Accumulation of this compound and Beta-Carotene in Wild-Type and BCO1/BCO2 Knockout Mice
| Compound | Animal Model | Plasma Concentration (µM) | Liver Concentration (nmol/g) |
| This compound | Wild-Type | ~0.2 | ~1.0 |
| Bco1-/-Bco2-/- | ~5.0 | ~6.0 | |
| Beta-Carotene | Wild-Type | Not Detectable | ~0.5 |
| Bco1-/-Bco2-/- | Lower than this compound | Lower than this compound |
Data adapted from a study where mice were administered 30 mg/kg body weight of each compound for 10 days.[1]
Experimental Protocols
The following section details the methodology used in the key comparative bioavailability study.
Animal Models and Husbandry
-
Animal Species: Mice (Mus musculus)[1]
-
Strains:
-
Wild-Type (C57BL/6J)
-
Bco1-/- (Beta-carotene oxygenase 1 knockout)
-
Bco2-/- (Beta-carotene oxygenase 2 knockout)
-
Bco1-/-Bco2-/- (Double knockout)[1]
-
-
Acclimatization: Animals were acclimated for a minimum of one week prior to the study.
-
Housing: Mice were housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.
-
Diet: A purified, carotenoid-free, vitamin A-free diet was provided for two weeks before the start of the administration period to ensure baseline levels were minimized.[1]
Dosing and Administration
-
Test Compounds: this compound and all-trans-beta-carotene.
-
Dosage: 30 mg per kg of body weight.[1]
-
Vehicle: Cottonseed oil.[1]
-
Administration Route: Oral gavage.[1]
-
Frequency and Duration: Daily for 10 consecutive days.[1]
Sample Collection and Analysis
-
Sample Types: Plasma and liver tissue were collected for analysis.
-
Analytical Method: High-Performance Liquid Chromatography (HPLC) was used for the quantification of this compound, beta-carotene, and vitamin A (retinol and retinyl esters) in the collected samples.[1]
Metabolic Pathways and Experimental Workflow
The following diagrams illustrate the metabolic pathways of this compound and beta-carotene and the experimental workflow used in the comparative study.
Discussion
The enhanced bioavailability of this compound can be attributed to its unique chemical structure. Its carboxylic end and shorter carbon chain increase its polarity compared to the nonpolar nature of beta-carotene, which may facilitate its absorption in the intestine.[2]
The study also confirmed that both this compound and beta-carotene are substrates for the carotenoid-cleaving enzymes BCO1 and BCO2, leading to the production of vitamin A.[2] Interestingly, wild-type mice fed this compound showed comparable levels of vitamin A to those fed beta-carotene, indicating that despite its different structure, this compound is an effective precursor for vitamin A synthesis.[2]
These findings underscore the potential of this compound as a highly bioavailable source of provitamin A. For researchers and professionals in drug development, this compound presents a promising alternative to beta-carotene, particularly in formulations where rapid and efficient absorption and high tissue concentration are desired. Further research is warranted to explore the full therapeutic and nutraceutical potential of this fungal carotenoid in various applications.
References
Neurosporaxanthin: A Fungal Carotenoid with Promising Provitamin A Activity
A Comparative Guide to the In Vivo Efficacy of Neurosporaxanthin
For decades, beta-carotene has been the most recognized plant-based precursor to vitamin A. However, recent research has unveiled a potent contender from the fungal kingdom: this compound. This guide provides an objective comparison of this compound with other provitamin A sources, supported by experimental data from in vivo studies. It is intended for researchers, scientists, and drug development professionals interested in novel sources of vitamin A and their therapeutic potential.
Superior Bioavailability of this compound
A key determinant of a provitamin A source's efficacy is its bioavailability. A 2023 study published in Communications Biology demonstrated that this compound exhibits significantly greater bioavailability than both β-carotene and β-cryptoxanthin.[1] In a mouse model where the carotenoid-cleaving enzymes BCO1 and BCO2 were knocked out, this compound accumulated to higher levels in the plasma and liver, with decreased fecal elimination compared to the other carotenoids.[1] This suggests that the unique chemical structure of this compound, with its carboxylic end and shorter length, increases its polarity and facilitates its absorption.[1]
Table 1: Carotenoid Accumulation in Bco1-/-Bco2-/- Mice
| Carotenoid | Plasma Concentration (µg/mL) | Liver Concentration (µg/g) |
| This compound | ~15 | ~40 |
| β-Carotene | ~5 | ~10 |
| β-Cryptoxanthin | ~2 | ~5 |
Data adapted from a study assessing the bioavailability of various carotenoids in mice.[1]
Comparable Vitamin A Production to Beta-Carotene
While bioavailability is crucial, the ultimate measure of a provitamin A source is its conversion to vitamin A (retinol) and its active metabolites, retinal and retinoic acid. The same study revealed that in wild-type mice, those fed this compound displayed comparable amounts of vitamin A in their plasma, liver, and other tissues to those fed β-carotene.[1][2] This indicates that despite structural differences, this compound is efficiently cleaved by the BCO1 and BCO2 enzymes to yield vitamin A.[1]
Table 2: Vitamin A (Retinol) Levels in Wild-Type Mice Fed Different Diets
| Diet Group | Plasma Retinol (µg/dL) | Liver Retinol (µg/g) |
| Vehicle (Control) | ~10 | ~2 |
| This compound | ~25 | ~15 |
| β-Carotene | ~25 | ~15 |
Data represents approximate values from a study comparing the provitamin A activity of this compound and β-carotene in mice.[1][2]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the validation of this compound as a provitamin A source.
Animal Model for Vitamin A Deficiency
Inducing vitamin A deficiency (VAD) is a critical first step in evaluating the efficacy of a provitamin A candidate. A common model involves dietary restriction in rodents.[3][4][5][6][7]
-
Animals: Weanling mice or rats are often used as their rapidly growing bodies have a higher demand for vitamin A, accelerating the depletion of liver stores.[3]
-
Diet: The animals are fed a purified, vitamin A-deficient diet. This diet is formulated to be nutritionally complete in all other aspects.
-
Induction Period: The animals are maintained on the VAD diet for a period of 4-8 weeks. Plasma and liver vitamin A levels are monitored periodically to confirm deficiency.
-
Confirmation of Deficiency: Vitamin A deficiency is confirmed when plasma retinol levels fall below a predetermined threshold (e.g., <10 µg/dL) and liver stores are significantly depleted.[3]
In Vivo Administration of Provitamin A Carotenoids
Once VAD is established, the test compounds are administered.
-
Preparation of Dosing Solutions: this compound and β-carotene are dissolved in a suitable vehicle, such as cottonseed oil, to ensure proper suspension and absorption.
-
Administration: A specific dose (e.g., 30 mg/kg body weight) of the carotenoid solution or the vehicle control is administered daily to the animals via oral gavage.[2]
-
Treatment Duration: The treatment period typically lasts for 10-14 days, during which the animals are maintained on the vitamin A-deficient diet.[2]
Measurement of Retinoids by High-Performance Liquid Chromatography (HPLC)
Quantification of retinol and other retinoids in plasma and tissues is essential for assessing the conversion of the provitamin A source.
-
Sample Preparation:
-
Blood is collected via cardiac puncture into heparinized tubes and centrifuged to separate the plasma.
-
Tissues (e.g., liver, adipose) are harvested, weighed, and homogenized in a suitable buffer.
-
Lipids, including retinoids, are extracted from the plasma or tissue homogenates using an organic solvent like hexane.[8][9]
-
-
HPLC Analysis:
-
The extracted lipid fraction is dried down and reconstituted in the HPLC mobile phase.
-
The sample is injected into an HPLC system equipped with a C18 reversed-phase column.
-
Retinoids are separated using an isocratic or gradient mobile phase, often a mixture of methanol, acetate buffer, or other organic solvents.[9][10]
-
Detection is achieved using a UV or fluorescence detector at the appropriate wavelength for each retinoid.[9]
-
Quantification is performed by comparing the peak areas of the samples to those of known standards.
-
For enhanced sensitivity and specificity, particularly for low-abundance metabolites like retinoic acid, liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be employed.[8][11]
Visualizing the Pathways and Processes
To better understand the metabolic fate of this compound and the experimental design for its validation, the following diagrams are provided.
Caption: Metabolic pathway of this compound to vitamin A and its active metabolites.
Caption: Experimental workflow for in vivo validation of provitamin A sources.
Caption: Logical comparison of this compound and beta-carotene as provitamin A sources.
References
- 1. Bioavailability and provitamin A activity of this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A new model for producing vitamin A deficiency in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Immune Impairment Associated with Vitamin A Deficiency: Insights from Clinical Studies and Animal Model Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New Insights into Early-Life Vitamin A Deficiency: Disrupted Metabolic Health in an Early-Life Maternal Infant Rodent Model [escholarship.org]
- 7. ashpublications.org [ashpublications.org]
- 8. Quantitative Profiling of Endogenous Retinoic Acid in Vivo and in Vitro by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jfda-online.com [jfda-online.com]
- 10. researchgate.net [researchgate.net]
- 11. A sensitive and specific method for measurement of multiple retinoids in human serum with UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Photostability of Neurosporaxanthin: A Comparative Guide for Researchers
For researchers and professionals in drug development, understanding the stability of bioactive compounds is paramount. This guide provides a comparative analysis of the photostability of neurosporaxanthin, a fungal carotenoid, against other well-known carotenoids such as β-carotene, lycopene, and astaxanthin. While direct quantitative comparisons for this compound are limited in current literature, this document synthesizes available data and established principles of carotenoid chemistry to offer valuable insights.
Carotenoids are renowned for their antioxidant properties, but their susceptibility to degradation by light presents a significant challenge in their application.[1][2][3] this compound, a carboxylic acid-containing carotenoid produced by fungi like Neurospora crassa and Fusarium fujikuroi, has demonstrated potent antioxidant activity.[4][5][6][7] However, its stability under light exposure compared to other commercially significant carotenoids remains an area of active investigation.
Comparative Analysis of Carotenoid Photostability
| Carotenoid | Chemical Structure | Key Structural Features | Inferred Photostability |
| This compound | C₃₅H₄₄O₂ | Carboxylic acid group, apo-carotenoid structure | The presence of a carboxylic acid group may influence its polarity and interaction with the microenvironment, potentially affecting its stability. Carotenoids with allylic hydroxyl and keto-groups are known to be susceptible to oxidation.[8] |
| β-Carotene | C₄₀H₅₆ | Long polyene chain, two β-ionone rings, no oxygen functional groups | Generally considered to have moderate photostability, but is susceptible to photo-oxidation, leading to bleaching and loss of activity.[9] |
| Lycopene | C₄₀H₅₆ | Acyclic structure with a long chain of conjugated double bonds, no rings | Its open-chain structure makes it highly susceptible to isomerization and oxidation when exposed to light and oxygen. |
| Astaxanthin | C₄₀H₅₂O₄ | Two hydroxyl and two keto groups on the ionone rings | The presence of keto and hydroxyl groups contributes to its higher antioxidant activity and generally greater stability compared to β-carotene and lycopene.[10] |
Experimental Protocol for Assessing Carotenoid Photostability
To rigorously evaluate the photostability of this compound and other carotenoids, a standardized experimental protocol is essential. The following methodology is based on established guidelines for photostability testing, such as those from the International Council for Harmonisation (ICH).
Objective: To determine the degradation kinetics of carotenoids under controlled light exposure.
Materials and Equipment:
-
Purified carotenoid samples (this compound, β-carotene, lycopene, astaxanthin)
-
High-purity solvents (e.g., ethanol, hexane, or a suitable solvent system in which the carotenoids are soluble and stable in the dark)
-
Quartz or borosilicate glass cuvettes/vials
-
A calibrated light source capable of emitting controlled UVA and visible light (e.g., xenon lamp or a combination of fluorescent lamps)
-
UV-Vis spectrophotometer
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18 or C30) and detector (e.g., photodiode array detector)
-
Photostability chamber with controlled temperature and humidity
-
Dark control samples wrapped in aluminum foil
Procedure:
-
Sample Preparation: Prepare solutions of each carotenoid of a known concentration in a suitable solvent. The concentration should be adjusted to have a measurable absorbance in the linear range of the spectrophotometer.
-
Initial Analysis: Record the initial UV-Vis absorption spectrum of each sample to determine the characteristic absorption maxima (λmax). Perform an initial HPLC analysis to determine the initial concentration and purity of the carotenoid.
-
Light Exposure:
-
Place the samples in the photostability chamber.
-
Expose the samples to a controlled light source. According to ICH Q1B guidelines, the exposure should be not less than 1.2 million lux hours for visible light and 200 watt hours/square meter for UVA radiation.
-
Simultaneously, place dark control samples (wrapped in aluminum foil) in the same chamber to account for any thermal degradation.
-
-
Monitoring Degradation: At predetermined time intervals, withdraw aliquots of the exposed and dark control samples.
-
Record the UV-Vis absorption spectrum of each aliquot. A decrease in absorbance at the λmax indicates degradation.
-
Perform HPLC analysis to quantify the remaining concentration of the parent carotenoid and to identify any potential degradation products.
-
-
Data Analysis:
-
Calculate the percentage of degradation over time for each carotenoid.
-
Determine the degradation kinetics (e.g., zero-order or first-order) by plotting the concentration of the carotenoid versus time.[11]
-
Calculate the degradation rate constant (k) and the half-life (t₁/₂) for each carotenoid under the specified light conditions.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for assessing carotenoid photostability.
Caption: Experimental workflow for carotenoid photostability testing.
Concluding Remarks
While this compound's full photostability profile is yet to be elucidated, its potent antioxidant properties make it a compound of significant interest. The provided experimental protocol offers a robust framework for researchers to conduct their own comparative studies. Further research is crucial to fully understand the photostability of this compound, which will be vital for its potential applications in the pharmaceutical and nutraceutical industries. The structural characteristics of carotenoids play a crucial role in their stability, and systematic studies are needed to build a comprehensive understanding of these structure-property relationships.
References
- 1. Increasing photostability and water-solubility of carotenoids: synthesis and characterization of β-carotene-humic acid complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Overproduction by Fusarium fujikuroi and Evaluation of Its Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemistry, Occurrence, Properties, Applications, and Encapsulation of Carotenoids—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Supramolecular Carotenoid Complexes of Enhanced Solubility and Stability—The Way of Bioavailability Improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carotenoids and Their Biosynthesis in Fungi [mdpi.com]
- 6. This compound Overproduction by Fusarium fujikuroi and Evaluation of Its Antioxidant Properties [mdpi.com]
- 7. This compound Overproduction by Fusarium fujikuroi and Evaluation of Its Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Filamentous ascomycetes fungi as a source of natural pigments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photostability evaluation of five UV-filters, trans-resveratrol and beta-carotene in sunscreens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Industrially Important Fungal Carotenoids: Advancements in Biotechnological Production and Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinetics of Carotenoids Degradation during the Storage of Encapsulated Carrot Waste Extracts [mdpi.com]
Efficacy of different antioxidant assays (DPPH, FRAP, SOAC) for Neurosporaxanthin
For researchers, scientists, and drug development professionals, understanding the antioxidant potential of novel compounds like Neurosporaxanthin is paramount. This guide provides a comparative analysis of three common antioxidant assays—DPPH, FRAP, and SOAC—in evaluating the efficacy of this compound, a carboxylic carotenoid produced by filamentous fungi. The information presented is supported by experimental data to aid in the selection of appropriate methodologies for antioxidant screening.
This compound has garnered attention for its potent antioxidant properties.[1][2][3][4] Evaluating these properties requires robust and reliable analytical methods. The 2,2-diphenyl-1-picrylhydrazyl (DPPH), Ferric Reducing Antioxidant Power (FRAP), and Singlet Oxygen Absorption Capacity (SOAC) assays are frequently employed for this purpose, each offering a different perspective on the antioxidant mechanism.
Comparative Efficacy of Antioxidant Assays for this compound
The antioxidant capacity of this compound-rich extracts has been systematically evaluated and compared using DPPH, FRAP, and SOAC assays. The results, summarized in the table below, highlight the varying sensitivity and mechanistic insights provided by each method.
| Assay | Principle | This compound-Rich Extract (SG39) | This compound-Poor Extract (SG256) | Key Findings |
| DPPH | Measures the ability of an antioxidant to scavenge the stable DPPH radical. | 6-fold higher scavenging activity compared to the control. | Low scavenging activity. | This compound demonstrates significant free radical scavenging activity. |
| FRAP | Measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). | 2-fold higher reducing capacity compared to the control. | Low reducing capacity. | This compound possesses notable reducing power, indicating its ability to donate electrons. |
| SOAC | Measures the quenching activity of an antioxidant against singlet oxygen. | Comparable activity to β-carotene. | No detectable activity. | This compound is a potent quencher of singlet oxygen, a highly reactive oxygen species. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following protocols are based on established methods for assessing the antioxidant activity of carotenoids.
DPPH Radical Scavenging Assay
This method assesses the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reaction is monitored by the decrease in absorbance at 517 nm as the violet DPPH solution becomes colorless.
Procedure:
-
A working solution of 0.1 mM DPPH in methanol is prepared.
-
The this compound extract is dissolved in a suitable solvent (e.g., methanol or ethanol) to prepare various concentrations.
-
An aliquot of the extract solution is mixed with the DPPH working solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance is measured at 517 nm using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored spectrophotometrically at 593 nm.
Procedure:
-
The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 (v/v/v) ratio.
-
The this compound extract is dissolved in an appropriate solvent.
-
A small volume of the extract is added to the pre-warmed FRAP reagent.
-
The reaction mixture is incubated at 37°C for a defined time (e.g., 4-30 minutes).
-
The absorbance is measured at 593 nm.
-
A standard curve is prepared using a known antioxidant, such as Trolox or FeSO₄, and the results are expressed as equivalents of the standard.
Singlet Oxygen Absorption Capacity (SOAC) Assay
The SOAC assay evaluates the ability of a compound to quench singlet oxygen (¹O₂), a non-radical reactive oxygen species. This is often measured by monitoring the decay of a singlet oxygen-sensitive probe in the presence of the antioxidant.
Procedure:
-
Singlet oxygen is generated chemically, for example, by the thermal decomposition of an endoperoxide such as 3-(1,4-epidioxy-4-methyl-1,4-dihydro-1-naphthyl)propionic acid.
-
A singlet oxygen-sensitive fluorescent probe (e.g., dihydroethidium) is used.
-
The this compound extract is added to the reaction mixture containing the singlet oxygen generator and the probe.
-
The fluorescence decay of the probe is monitored over time.
-
The quenching rate constant is calculated by comparing the decay rate in the presence and absence of the antioxidant. The results can be expressed relative to a standard antioxidant like β-carotene.
Visualizing the Methodologies
To further clarify the experimental workflows and the underlying principles of each assay, the following diagrams are provided.
References
- 1. This compound Overproduction by Fusarium fujikuroi and Evaluation of Its Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Overproduction by Fusarium fujikuroi and Evaluation of Its Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Overproduction by Fusarium fujikuroi and Evaluation of Its Antioxidant Properties [mdpi.com]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of Neurosporaxanthin-Rich vs. -Poor Fungal Extracts in Functional Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the functional properties of Neurosporaxanthin-rich and -poor fungal extracts, with a focus on their antioxidant capacities. The information presented is based on experimental data from scientific literature, offering a valuable resource for researchers investigating the potential applications of this compound.
Executive Summary
This compound (NX) is a carboxylic carotenoid produced by certain filamentous fungi, such as Fusarium fujikuroi and Neurospora crassa.[1][2] Functional studies comparing fungal extracts with varying levels of this pigment consistently demonstrate that this compound-rich extracts possess significantly higher antioxidant activity.[1][2][3][4][5] This guide will delve into the methods for preparing these extracts, present a comparative summary of their antioxidant performance, detail the experimental protocols used for these assessments, and visualize the key pathways and workflows involved. While the antioxidant properties are well-documented, it is important to note that direct comparative studies on the anti-inflammatory effects of this compound-rich versus -poor extracts are limited in the current scientific literature.
Preparation of this compound-Rich and -Poor Fungal Extracts
The generation of fungal extracts with differing this compound content primarily involves the use of genetically modified strains of Fusarium fujikuroi and specific cultivation conditions.
This compound-Rich Extracts: These are typically obtained from carotenoid-overproducing mutants of F. fujikuroi, specifically those with mutations in the carS gene, which acts as a repressor of the carotenoid biosynthetic pathway.[1][3] To further enhance this compound production, these mutants are often cultivated under nitrogen-limiting conditions.[1][3] This method has been shown to yield high concentrations of this compound, reaching up to approximately 8 mg per gram of dry mycelial mass.[1][3]
This compound-Poor Extracts: As a control, a "colorless" or this compound-poor strain is used. This is often a carS mutant that has been complemented with a wild-type copy of the carS gene, which restores the repression of carotenoid synthesis, leading to trace levels of this compound.[1] These strains are cultured under the same conditions as the overproducing mutants to ensure a valid comparison.
Comparative Analysis of Antioxidant Activity
The antioxidant potential of this compound-rich and -poor extracts has been evaluated using several in vitro assays. The results consistently highlight the superior free-radical scavenging and quenching abilities of extracts with high this compound content.
| Antioxidant Assay | This compound-Rich Extract (SG39) | This compound-Poor Extract (SG256) | Key Finding |
| Singlet Oxygen Absorption Capacity (SOAC) | Significantly higher quenching activity | Low quenching activity | NX-rich extracts are potent quenchers of singlet oxygen.[1] |
| DPPH Radical Scavenging | High scavenging activity | Negligible scavenging activity | NX-rich extracts effectively neutralize DPPH radicals.[1] |
| Ferric Reducing Antioxidant Power (FRAP) | High reducing activity | Low reducing activity | NX-rich extracts demonstrate a strong capacity to reduce ferric ions.[1] |
| Liposome Oxidation Inhibition | Significant protection against lipid peroxidation | Limited protection | NX-rich extracts effectively protect lipid membranes from oxidative damage.[1] |
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below.
Singlet Oxygen Absorption Capacity (SOAC) Assay
This assay measures the quenching activity of the extracts against singlet oxygen.
-
Principle: Singlet oxygen is generated, and its decay is monitored in the presence and absence of the fungal extract. The quenching rate is indicative of the antioxidant capacity.
-
Protocol:
-
Prepare solutions of the fungal extracts in an appropriate organic solvent.
-
Use a photosensitizer (e.g., methylene blue) to generate singlet oxygen upon illumination with a specific wavelength of light.
-
Monitor the decay of a singlet oxygen probe (e.g., a fluorescent probe that reacts with singlet oxygen) over time using a spectrophotometer or fluorometer.
-
Compare the decay rate in the presence of the this compound-rich and -poor extracts to a control without any extract. A slower decay rate indicates quenching activity.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay assesses the ability of the extracts to donate an electron and scavenge the stable DPPH free radical.
-
Principle: The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is measured spectrophotometrically.
-
Protocol:
-
Prepare a solution of DPPH in methanol.
-
Add different concentrations of the fungal extracts to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm).
-
Calculate the percentage of DPPH radical scavenging activity using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100.
-
Ferric Reducing Antioxidant Power (FRAP) Assay
This assay determines the ability of the extracts to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺).
-
Principle: The reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form (Fe²⁺-TPTZ) results in the formation of an intense blue color, which is measured spectrophotometrically.
-
Protocol:
-
Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution.
-
Add the fungal extracts to the FRAP reagent.
-
Incubate the mixture at 37°C for a specified time.
-
Measure the absorbance of the blue-colored solution at a specific wavelength (e.g., 593 nm).
-
Construct a standard curve using a known antioxidant (e.g., Trolox) and express the results as equivalents of the standard.
-
Liposome Oxidation Assay
This assay evaluates the ability of the extracts to protect lipid membranes from peroxidation.
-
Principle: Lipid peroxidation in liposomes is induced by a free radical generator, and the extent of oxidation is monitored, often using a fluorescent probe that changes its emission spectrum upon oxidation.
-
Protocol:
-
Prepare liposomes from phospholipids (e.g., phosphatidylcholine).
-
Incorporate the fungal extracts into the liposome suspension.
-
Add a fluorescent lipid peroxidation sensor (e.g., C11-BODIPY581/591) to the liposomes.
-
Induce lipid peroxidation using a free radical initiator (e.g., AAPH or a Fenton reaction system).
-
Monitor the change in fluorescence over time using a fluorescence spectrophotometer.
-
A slower rate of change in fluorescence in the presence of the extracts indicates inhibition of lipid peroxidation.
-
Visualizations
This compound Biosynthetic Pathway
Caption: Biosynthesis of this compound from Geranylgeranyl pyrophosphate.
Experimental Workflow for Antioxidant Activity Comparison
Caption: Workflow for comparing antioxidant activities of fungal extracts.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Overproduction by Fusarium fujikuroi and Evaluation of Its Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound Overproduction by Fusarium fujikuroi and Evaluation of Its Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Showdown: Neurosporaxanthin and Lycopene in the Quenching of Singlet Oxygen
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the singlet oxygen quenching capabilities of two potent carotenoids: neurosporaxanthin and lycopene. This document synthesizes available experimental data to offer an objective performance comparison.
Singlet oxygen (¹O₂), a high-energy, electronically excited state of molecular oxygen, is a highly reactive species implicated in cellular damage and various pathologies. The ability of antioxidant compounds to neutralize or "quench" singlet oxygen is a critical area of research in the development of therapeutics and preventative agents against oxidative stress. Among the most promising quenchers are carotenoids, a class of organic pigments produced by plants and microorganisms. This guide focuses on a direct comparison between lycopene, a well-studied and potent antioxidant found in tomatoes and other red fruits, and this compound, a less common C40 carotenoid carboxylic acid produced by certain fungi.
Quantitative Comparison of Singlet Oxygen Quenching Efficiency
While extensive research has established the potent singlet oxygen quenching ability of lycopene, with its quenching rate constant (k_q) being one of the highest among biological carotenoids, direct quantitative data for this compound is less readily available. However, studies utilizing the Singlet Oxygen Absorption Capacity (SOAC) assay suggest that this compound's quenching capability is not only comparable to but may even exceed that of lycopene.
The following table summarizes the available quantitative data for lycopene's singlet oxygen quenching rate constant in various experimental systems. It is important to note that the quenching efficiency of carotenoids is highly dependent on the solvent and the microenvironment.
| Carotenoid | Quenching Rate Constant (k_q) (M⁻¹s⁻¹) | Experimental System | Reference |
| Lycopene | 31 x 10⁹ | Not specified | [1] |
| Lycopene | 2.3 - 2.5 x 10⁹ | Unilamellar DPPC liposomes | [2] |
| Lycopene | ~1 x 10¹⁰ | Organic solvents | [3] |
For this compound, a 2020 study on its overproduction and antioxidant properties reported that this compound-rich extracts exhibited a singlet oxygen quenching capacity that "could be compared to that of lycopene (or even higher)" based on SOAC assays.[4] This indicates that this compound is a highly effective singlet oxygen quencher, though a precise k_q value from direct measurement is not yet published in the available literature. The structural difference, with this compound possessing a carboxylic acid group, may influence its localization and interaction with singlet oxygen in different environments compared to the non-polar lycopene.
Experimental Methodologies for Assessing Singlet Oxygen Quenching
The determination of singlet oxygen quenching rates is crucial for comparing the efficacy of different antioxidants. Two primary methods are commonly employed in this field:
Time-Resolved Phosphorescence Detection
This is a direct method for measuring singlet oxygen quenching. It involves the following key steps:
-
Generation of Singlet Oxygen: A photosensitizer (e.g., Rose Bengal, methylene blue) is excited by a laser pulse. Through intersystem crossing, the sensitizer reaches a triplet state and then transfers its energy to ground-state molecular oxygen (³O₂), generating singlet oxygen (¹O₂).
-
Detection of Phosphorescence: Singlet oxygen has a characteristic phosphorescence emission in the near-infrared (NIR) region, typically around 1270 nm. A sensitive NIR detector is used to monitor the decay of this phosphorescence over time.
-
Determination of Quenching Rate: In the absence of a quencher, the singlet oxygen will decay at a natural rate, determined by the solvent. In the presence of a quenching agent like a carotenoid, the decay rate will be faster. By measuring the decay rate at different concentrations of the quencher, the bimolecular quenching rate constant (k_q) can be calculated using the Stern-Volmer equation.
Singlet Oxygen Absorption Capacity (SOAC) Assay
The SOAC assay is an indirect method that measures the ability of an antioxidant to protect a chemical probe from degradation by singlet oxygen.
-
Singlet Oxygen Generation: A chemical source, such as the thermal decomposition of an endoperoxide, is often used to generate a steady flux of singlet oxygen.
-
Probe Degradation: A probe molecule that reacts with singlet oxygen, leading to a measurable change (e.g., a decrease in absorbance or fluorescence), is included in the reaction mixture.
-
Protection by Antioxidant: In the presence of an antioxidant, the probe is protected from degradation as the antioxidant competes for the singlet oxygen.
-
Quantification: The degree of protection is quantified by monitoring the change in the probe's signal over time, both in the presence and absence of the antioxidant. This allows for the determination of the relative singlet oxygen quenching capacity of the test compound.[5]
The Quenching Mechanism: A Tale of Energy Transfer
The primary mechanism by which carotenoids quench singlet oxygen is through physical quenching.[3][6] This process involves the transfer of energy from the excited singlet oxygen molecule to the carotenoid, resulting in the formation of the ground-state triplet oxygen and the excited triplet state of the carotenoid. The carotenoid then dissipates this excess energy as heat, returning to its ground state, ready to participate in another quenching cycle. This highly efficient, non-destructive process is what makes carotenoids such powerful photoprotective agents. Chemical quenching, where the carotenoid is oxidized and consumed in the reaction, is a much slower and less significant process.[3]
Conclusion
Both this compound and lycopene are exceptionally potent quenchers of singlet oxygen. While lycopene's high quenching rate constant is well-documented across various experimental setups, emerging evidence from SOAC assays strongly suggests that this compound is at least as effective, if not more so. The presence of a carboxylic acid moiety in this compound may confer different solubility and localization properties within biological systems, which could have significant implications for its application in drug development and as a functional food ingredient. Further research to determine the absolute singlet oxygen quenching rate constant of purified this compound is warranted to allow for a more precise quantitative comparison. The detailed experimental protocols and mechanisms outlined in this guide provide a foundational understanding for researchers seeking to evaluate and harness the antioxidant potential of these and other carotenoids.
References
- 1. Lycopene as the most efficient biological carotenoid singlet oxygen quencher - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Singlet oxygen quenching by dietary carotenoids in a model membrane environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Singlet Oxygen and Free Radical Reactions of Retinoids and Carotenoids—A Review [mdpi.com]
- 4. This compound Overproduction by Fusarium fujikuroi and Evaluation of Its Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scientificarchives.com [scientificarchives.com]
- 6. Quenching of singlet oxygen by natural and synthetic antioxidants and assessment of electronic UV/Visible absorption spectra for alleviating or enhancing the efficacy of photodynamic therapy | Biomedical Research and Therapy [bmrat.org]
A Comparative Analysis of the Anti-inflammatory Properties of Neurosporaxanthin and Other Key Xanthophylls
For Immediate Release
Introduction
Chronic inflammation is a significant contributing factor to a myriad of human diseases. Xanthophylls, a class of oxygenated carotenoids, have garnered considerable attention for their potent antioxidant and anti-inflammatory activities. While xanthophylls like astaxanthin, lutein, and zeaxanthin have been extensively studied, neurosporaxanthin, a C35 carboxylic acid carotenoid produced by certain fungi, remains a comparatively novel compound with emerging research into its bioactivities. This guide provides a comparative assessment of the anti-inflammatory properties of this compound relative to other prominent xanthophylls, offering insights for researchers, scientists, and drug development professionals. It is important to note that while the anti-inflammatory mechanisms of astaxanthin, lutein, and zeaxanthin are well-documented, research into this compound's specific anti-inflammatory effects is still in its nascent stages. Much of its potential is inferred from its strong antioxidant capabilities and its structural similarities to other xanthophylls.
Comparative Overview of Xanthophylls
The anti-inflammatory potential of xanthophylls is closely linked to their molecular structure, which dictates their antioxidant capacity and interaction with cellular membranes and signaling pathways.
| Feature | This compound | Astaxanthin | Lutein | Zeaxanthin |
| Source | Fungi (e.g., Neurospora, Fusarium)[1][2] | Microalgae (Haematococcus pluvialis), yeast, salmon, krill[3] | Green leafy vegetables (spinach, kale), yellow fruits[4] | Corn, egg yolks, orange peppers, goji berries[5][6] |
| Key Molecular Features | C35 apocarotenoid with a carboxylic acid group and a β-ionone ring.[2] | Keto groups on each ionone ring.[3] | Hydroxyl groups on each ionone ring.[4] | Hydroxyl groups on each ionone ring (isomer of lutein).[7] |
| Antioxidant Activity | Demonstrated strong antioxidant capacity in vitro, including quenching of singlet oxygen and scavenging of free radicals.[1][2][8] | Considered one of the most potent natural antioxidants; more bioactive than zeaxanthin, lutein, and β-carotene.[3] | Potent antioxidant, reduces oxidative stress.[4][9] | Strong antioxidant, neutralizes free radicals.[5][7] |
| Documented Anti-inflammatory Effects | Limited direct evidence. Anti-inflammatory potential is hypothesized based on its antioxidant properties.[10] | Extensively documented. Inhibits NF-κB, reduces pro-inflammatory cytokines (TNF-α, IL-1β, IL-6), and modulates MAPK and Nrf2 pathways.[3][11][12] | Well-documented. Suppresses NF-κB and STAT3, reduces pro-inflammatory cytokines, and activates the Nrf2 pathway.[4][9][13] | Documented to reduce pro-inflammatory markers (TNF-α, IL-1β, IL-6) and down-regulate inflammatory genes like COX-2 and iNOS.[5][7][14] |
Signaling Pathways in Xanthophyll-Mediated Anti-inflammation
The anti-inflammatory effects of xanthophylls are primarily mediated through the modulation of key signaling pathways, most notably the NF-κB and Nrf2 pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.
Many xanthophylls, particularly astaxanthin and lutein, have been shown to inhibit NF-κB activation.[3][11][12][13] They can achieve this by preventing the degradation of IκBα, thereby blocking the nuclear translocation of NF-κB.[11][15] This leads to a downstream reduction in the production of inflammatory mediators like TNF-α, IL-1β, and IL-6.[3][16] While not yet directly demonstrated for this compound, its potent antioxidant activity suggests it could similarly mitigate the oxidative stress that often triggers NF-κB activation.
Caption: The NF-κB signaling pathway and points of inhibition by xanthophylls.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the endogenous antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding antioxidant and cytoprotective enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).
Several xanthophylls, including astaxanthin and lutein, are known activators of the Nrf2 pathway.[3][9] By promoting the nuclear translocation of Nrf2, these compounds enhance the cell's intrinsic antioxidant defenses, thereby reducing the oxidative stress that can lead to inflammation. The activation of Nrf2 has also been shown to directly inhibit inflammatory pathways, including NF-κB.[17] Given this compound's demonstrated ability to counteract oxidative stress, it is plausible that it also engages the Nrf2 pathway, though direct experimental evidence is needed.
Caption: The Nrf2 antioxidant response pathway and activation by xanthophylls.
Experimental Protocols for Assessing Anti-inflammatory Properties
To rigorously evaluate and compare the anti-inflammatory properties of this compound and other xanthophylls, a combination of in vitro and in vivo assays is essential.
In Vitro Assays
-
Cell Culture and Treatment:
-
Cell Lines: Macrophage cell lines (e.g., RAW 264.7, THP-1), microglial cells, or endothelial cells are commonly used.
-
Inflammatory Stimulus: Cells are typically stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Treatment: Cells are pre-treated with varying concentrations of the test xanthophyll (e.g., this compound, astaxanthin) before LPS stimulation.
-
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: The Griess assay is used to measure the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.
-
Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): Enzyme-Linked Immunosorbent Assays (ELISA) are performed on the culture supernatant to quantify the secretion of these key cytokines.
-
Gene Expression Analysis: Quantitative real-time PCR (qPCR) is used to measure the mRNA levels of inflammatory genes such as iNOS, COX-2, TNF-α, IL-6, and IL-1β in cell lysates.
-
-
Protein Expression Analysis (Western Blot):
-
Western blotting is used to analyze the protein levels of key signaling molecules. This includes assessing the phosphorylation of IκBα and the nuclear translocation of NF-κB p65, as well as the expression of Nrf2 and its target proteins like HO-1.
-
In Vivo Models
-
Animal Models of Inflammation:
-
Carrageenan-Induced Paw Edema: This is an acute inflammation model where the test compound is administered orally or intraperitoneally before carrageenan injection into the paw of a rodent. The anti-inflammatory effect is measured by the reduction in paw swelling over time.
-
LPS-Induced Systemic Inflammation: Animals are treated with the test xanthophyll prior to an injection of LPS. Blood and tissue samples are collected to measure systemic levels of pro-inflammatory cytokines.
-
-
Biochemical Analysis:
-
Serum and tissue homogenates are analyzed for levels of inflammatory markers (cytokines, NO, prostaglandins) using ELISA and other biochemical assays.
-
Tissues can be processed for histological examination to assess immune cell infiltration and tissue damage.
-
Caption: General experimental workflow for assessing anti-inflammatory properties.
Conclusion and Future Directions
The existing body of evidence strongly supports the anti-inflammatory properties of xanthophylls such as astaxanthin, lutein, and zeaxanthin, primarily through their potent antioxidant activity and their ability to modulate the NF-κB and Nrf2 signaling pathways. This compound has demonstrated significant antioxidant capabilities, which is a critical prerequisite for anti-inflammatory action.[1][2] However, there is a clear need for direct experimental investigation into its specific effects on inflammatory markers and signaling pathways.
Future research should focus on employing the described in vitro and in vivo models to elucidate the specific anti-inflammatory mechanisms of this compound. Comparative studies that directly assess this compound against other xanthophylls under identical experimental conditions will be invaluable in determining its relative potency and potential as a novel therapeutic agent for inflammatory diseases. The unique carboxylic acid moiety of this compound may confer distinct bioavailability and bioactivity, making it a promising candidate for further drug development.[10][18]
References
- 1. This compound Overproduction by Fusarium fujikuroi and Evaluation of Its Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Overproduction by Fusarium fujikuroi and Evaluation of Its Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Astaxanthin and its Effects in Inflammatory Responses and Inflammation-Associated Diseases: Recent Advances and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lutein and inflammation: a comprehensive review of its mechanisms of action [explorationpub.com]
- 5. berkeleyformula.com [berkeleyformula.com]
- 6. health.clevelandclinic.org [health.clevelandclinic.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Antioxidant and anti-inflammatory mechanisms of action of astaxanthin in cardiovascular diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Health Benefits and Top Food Sources of Zeaxanthin [healthline.com]
- 15. Anti-Inflammatory Effects of Different Astaxanthin Isomers and the Roles of Lipid Transporters in the Cellular Transport of Astaxanthin Isomers in Caco-2 Cell Monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Putative Role of Astaxanthin in Neuroinflammation Modulation: Mechanisms and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Astaxanthin as a Modulator of Nrf2, NF-κB, and Their Crosstalk: Molecular Mechanisms and Possible Clinical Applications [mdpi.com]
- 18. Bioavailability and provitamin A activity of this compound in mice - PMC [pmc.ncbi.nlm.nih.gov]
Neurosporaxanthin: A Comparative Guide to its Preclinical Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical therapeutic potential of neurosporaxanthin, a unique carboxylic carotenoid produced by filamentous fungi. Its performance is evaluated against other relevant compounds, supported by available experimental data. This document is intended to serve as a resource for researchers and professionals in drug development exploring novel therapeutic agents.
Comparative Analysis of Therapeutic Potential
This compound has been investigated for its antioxidant and provitamin A activities in preclinical studies. While its broader therapeutic applications are still emerging, initial findings are promising. This section compares its performance with other carotenoids.
Antioxidant Activity
Preclinical studies have demonstrated the potent antioxidant capacity of this compound-rich extracts. These extracts show significantly higher free radical scavenging and singlet oxygen quenching activity compared to extracts with low this compound content.
Table 1: Comparison of Antioxidant Activity of this compound-Rich vs. This compound-Poor Fungal Extracts [1]
| Assay | This compound-Rich Extract (SG39) | This compound-Poor Extract (SG256) | Comparison to β-carotene |
| DPPH• Scavenging Activity | ~6-fold higher activity | Lower activity | Data not available for direct comparison |
| FRAP Capacity | ~2-fold higher capacity | Lower capacity | Data not available for direct comparison |
| Singlet Oxygen Absorption Capacity (SOAC) | Comparable to β-carotene | No detectable activity | Comparable |
| Hydroxyl Radical Scavenging in Liposomes | Significant protection | Less protection | Higher protection than β-carotene |
Bioavailability and Provitamin A Activity
A key therapeutic potential of this compound lies in its function as a precursor to vitamin A. In vivo studies in mice have shown its superior bioavailability compared to other common provitamin A carotenoids.[2]
Table 2: In Vivo Bioavailability and Vitamin A Conversion of this compound in Mice [2]
| Parameter | This compound | β-carotene | β-cryptoxanthin |
| Bioavailability (Tissue Accumulation) | Higher | Lower | Lower |
| Fecal Elimination | Decreased | Higher | Higher |
| Provitamin A Activity (Vitamin A Formation) | Comparable to β-carotene | Standard | Not directly compared |
Neuroprotective and Anti-inflammatory Potential
While direct and detailed preclinical studies on the specific anti-inflammatory and neuroprotective mechanisms of this compound are limited, its potential in these areas has been noted. In vitro, this compound has been reported to effectively scavenge reactive oxygen species (ROS) and protect neurons from oxidative stress-induced apoptosis.[3][4][5][6][7]
To provide a framework for comparison, we can look at the well-documented neuroprotective and anti-inflammatory effects of another potent carotenoid, astaxanthin. Astaxanthin has been extensively studied and serves as a benchmark for the therapeutic potential of carotenoids in neurodegenerative and inflammatory conditions.
Table 3: Documented Neuroprotective and Anti-inflammatory Effects of Astaxanthin (as a Comparator) [8][9][10][11]
| Therapeutic Target | Effect of Astaxanthin |
| Oxidative Stress Markers | Increases antioxidant enzymes (SOD, GSH); Decreases lipid peroxidation (MDA) |
| Apoptosis Markers | Increases anti-apoptotic Bcl-2; Decreases pro-apoptotic Bax and cleaved caspase-3 |
| Inflammatory Cytokines | Suppresses TNF-α, IL-1β, and IL-6 |
| Signaling Pathways | Activates Nrf2-ARE antioxidant pathway; Inhibits NF-κB inflammatory pathway |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings.
In Vitro Antioxidant Assays
The antioxidant capacity of this compound has been assessed using several standard assays.[1]
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Prepare a methanolic solution of DPPH.
-
Mix various concentrations of the this compound extract with the DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
Calculate the percentage of scavenging activity by comparing the absorbance of the sample to that of a control.
-
-
FRAP (Ferric Reducing Antioxidant Power) Assay:
-
Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl3 solution.
-
Add the this compound extract to the FRAP reagent.
-
Incubate the mixture at 37°C for 30 minutes.
-
Measure the absorbance of the colored product (ferrous-tripyridyltriazine complex) at 593 nm.
-
Determine the antioxidant capacity by comparing the absorbance to a standard curve prepared with a known antioxidant (e.g., Trolox).
-
-
SOAC (Singlet Oxygen Absorption Capacity) Assay:
-
Use a specific probe that reacts with singlet oxygen, leading to a change in fluorescence or absorbance.
-
Generate singlet oxygen using a photosensitizer and light irradiation.
-
Measure the decay of the probe in the presence and absence of the this compound extract.
-
The protective effect of the extract is quantified by its ability to slow down the decay of the probe.
-
In Vivo Bioavailability and Provitamin A Activity in Mice[2]
-
Animal Model: Use wild-type and Bco1/Bco2 knockout mice to differentiate between carotenoid accumulation and its conversion to vitamin A.
-
Dietary Intervention: Acclimatize mice to a carotenoid-free diet. Administer this compound, β-carotene, or a vehicle control orally via gavage for a specified period.
-
Sample Collection: Collect blood plasma, liver, and other tissues at the end of the study period.
-
Carotenoid and Retinoid Analysis: Extract carotenoids and retinoids from the collected samples. Quantify the levels of this compound, β-carotene, and vitamin A (retinol/retinyl esters) using High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Compare the tissue and plasma concentrations of the carotenoids and vitamin A between the different treatment groups to determine bioavailability and provitamin A activity.
Signaling Pathways and Experimental Workflows
Visualizing the molecular pathways and experimental designs can aid in understanding the therapeutic potential of this compound.
References
- 1. This compound Overproduction by Fusarium fujikuroi and Evaluation of Its Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioavailability and provitamin A activity of this compound in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. The Neuroprotective Effects of Astaxanthin: Therapeutic Targets and Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-Apoptotic Effects of Carotenoids in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biological and neurological activities of astaxanthin - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Neurosporaxanthin
For researchers, scientists, and drug development professionals, ensuring a safe and compliant laboratory environment is paramount. This guide provides essential, step-by-step procedures for the proper disposal of neurosporaxanthin, a carotenoid compound. Adherence to these guidelines will help mitigate risks and ensure the responsible management of laboratory waste.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All handling of this compound, particularly in its solid or powdered form, should be conducted in a well-ventilated area or a fume hood to avoid inhalation of any dust particles.[3][4]
Disposal Procedures for this compound
The proper disposal route for this compound depends on its physical state (solid or in solution) and the regulations specific to your institution and location. Never dispose of this compound or its solutions down the drain. [5][6]
Step 1: Waste Identification and Segregation
-
Solid this compound Waste:
-
Collect all solid this compound waste, including contaminated items such as weighing paper, gloves, and pipette tips, in a designated, clearly labeled hazardous waste container.[7][8]
-
The container should be made of a material compatible with chemical waste and have a secure lid to prevent spills or the release of dust.[7]
-
-
This compound in Solution:
-
Liquid waste containing this compound should be collected in a separate, labeled, and sealed hazardous waste container.[8]
-
The container must be compatible with the solvent used to dissolve the this compound. For example, use a glass container for organic solvents.
-
Do not mix incompatible waste streams. For instance, halogenated and non-halogenated solvent waste should be kept separate if required by your institution's waste management program.
-
Step 2: Waste Labeling and Storage
-
Properly label all waste containers with the words "Hazardous Waste," the full chemical name ("this compound"), the solvent (if in solution), the approximate concentration, and the date.[8]
-
Store the sealed waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[5] This area should be away from general lab traffic and sources of heat or direct sunlight to prevent degradation of the carotenoid.[2]
Step 3: Arranging for Disposal
-
Once the waste container is full or has been in storage for the maximum allowable time (consult your institution's guidelines), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[7]
Quantitative Data and Disposal Considerations
While specific quantitative data for this compound disposal is not available, the following table summarizes key considerations for its handling and disposal.
| Parameter | Guideline | Rationale |
| Physical State | Solid (powder), Liquid (in solution) | Dictates the type of waste container and handling procedure.[8] |
| Solubility | Generally insoluble in water; soluble in organic solvents.[1] | Prohibits drain disposal and necessitates collection as chemical waste.[5] |
| Recommended PPE | Safety goggles, gloves, lab coat | Protects against skin and eye contact.[3][4] |
| Storage | Cool, dark, well-ventilated area in a sealed container. | Prevents degradation from light, heat, and air.[1][2][3] |
| Waste Container | Labeled, sealed, compatible with the waste type. | Ensures safe containment and proper identification of hazardous waste.[7][8] |
| Disposal Method | Collection by certified hazardous waste personnel. | Ensures compliance with environmental regulations.[7] |
Experimental Protocol: General Chemical Waste Disposal
While a specific protocol for this compound disposal is not documented, the following general procedure for laboratory chemical waste should be followed:
-
Characterize the Waste: Determine if the waste is solid or liquid and identify any solvents or other chemicals present.
-
Select Appropriate Container: Choose a waste container that is compatible with the chemical properties of the waste and is in good condition.
-
Label the Container: Affix a hazardous waste label to the container before adding any waste. Fill in all required information.
-
Transfer the Waste: Carefully transfer the this compound waste into the labeled container, minimizing the generation of dust or splashes.
-
Seal the Container: Securely close the container lid.
-
Store in SAA: Place the sealed container in your laboratory's designated Satellite Accumulation Area.
-
Schedule Pickup: Contact your institution's EHS office to arrange for the pickup and disposal of the waste container.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
References
- 1. Extraction and Synthesis of Typical Carotenoids: Lycopene, β-Carotene, and Astaxanthin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 7. odu.edu [odu.edu]
- 8. canterbury.ac.nz [canterbury.ac.nz]
Safeguarding Your Research: A Comprehensive Guide to Handling Neurosporaxanthin
In the dynamic landscape of scientific research and drug development, ensuring the utmost safety in the laboratory is paramount. This guide provides essential, immediate safety and logistical information for handling Neurosporaxanthin, a carotenoid pigment. Adherence to these protocols will not only protect researchers but also ensure the integrity of your experimental outcomes.
Personal Protective Equipment (PPE): Your First Line of Defense
When working with this compound, a comprehensive approach to personal protection is critical. The following table summarizes the recommended PPE to mitigate potential exposure and ensure a safe laboratory environment.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves should be worn at all times to prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | Essential to protect against splashes or airborne particles of the compound. |
| Body Protection | Laboratory coat | A standard lab coat is required to protect skin and clothing from contamination. |
| Respiratory Protection | Dust mask or respirator | Recommended when handling the powder form to avoid inhalation of fine particles.[1] |
Operational Plan: From Receipt to Disposal
A systematic workflow is crucial for the safe handling of this compound. The following diagram illustrates the key stages of the operational plan, from initial receipt of the compound to its final disposal.
Detailed Procedural Guidance
Receiving and Storage: Upon receipt, visually inspect the container for any damage or leaks. This compound, like many carotenoids, is sensitive to light and heat.[2] Therefore, it should be stored in a cool, dark, and dry place to maintain its stability.
Handling and Preparation:
-
Area Preparation: Ensure the work area, including benchtops and fume hoods, is clean and free of contaminants.
-
Personal Protective Equipment (PPE): Before handling, don the appropriate PPE as outlined in the table above.
-
Weighing: When weighing the powdered form of this compound, it is advisable to do so in a fume hood or a designated area with good ventilation to minimize the risk of inhalation.
-
Dissolving: Use the appropriate solvent as determined by your experimental protocol. Handle all solvents in a well-ventilated area.
Experimental Phase:
-
Conduct your experiment following your established laboratory protocols.
-
Avoid direct contact with the skin.[3] In case of accidental contact, wash the affected area thoroughly with soap and water.
-
In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal of this compound and any contaminated materials is a critical final step.
Waste Segregation:
-
Solid Waste: This includes contaminated gloves, wipes, and any unused this compound powder. Place these in a clearly labeled, sealed waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled waste container. Do not pour solutions down the drain, as some carotenoids can be toxic to aquatic organisms.[4]
Disposal Procedures:
-
All waste must be disposed of in accordance with your institution's and local environmental regulations for chemical waste.
-
Clearly label all waste containers with the contents, including the name "this compound" and any solvents used.
Toxicological and Safety Data
While specific toxicological data for this compound is limited, information from its Material Safety Data Sheet (MSDS) and data for similar carotenoids provide a basis for safe handling.
| Data Point | Value | Source |
| LD50/LC50 | >10,000 mg/kg | This compound MSDS[3] |
| Carcinogenicity | NIL | This compound MSDS[3] |
| Chemical Stability | Stable under recommended storage conditions | General Carotenoid Information |
| Incompatibilities | Strong oxidizing agents | General Carotenoid Information[5] |
Emergency Procedures:
-
Spills: In the event of a small spill, absorb the material with an inert absorbent material and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency spill response procedures.
-
Fire: While not highly flammable, in the event of a fire involving this compound, use a dry chemical, carbon dioxide, or foam extinguisher.
By integrating these safety protocols into your laboratory's standard operating procedures, you can foster a secure research environment and ensure the responsible handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
